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Core Science & Biosynthesis

Foundational

synthesis mechanism of 3-[(4-Methoxybenzylidene)amino]benzamide

An In-Depth Technical Guide to the Synthesis and Mechanism of 3-[(4-Methoxybenzylidene)amino]benzamide Abstract This guide provides a comprehensive technical overview of the synthesis of 3-[(4-Methoxybenzylidene)amino]be...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and Mechanism of 3-[(4-Methoxybenzylidene)amino]benzamide

Abstract

This guide provides a comprehensive technical overview of the synthesis of 3-[(4-Methoxybenzylidene)amino]benzamide, a Schiff base derived from the condensation of 3-aminobenzamide and 4-methoxybenzaldehyde. We will explore the underlying reaction mechanism, provide a detailed experimental protocol for its synthesis, and discuss methods for its characterization. This document is intended for researchers, scientists, and professionals in drug development and organic chemistry who require a deep understanding of imine synthesis. The narrative emphasizes the causality behind experimental choices, ensuring a robust and reproducible methodology grounded in established chemical principles.

Introduction

Schiff bases, characterized by the presence of a carbon-nitrogen double bond (azomethine group, -C=N-), are a cornerstone in organic synthesis and medicinal chemistry.[1][2] First reported by Hugo Schiff in 1864, these imine compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[1][2] Their versatile chemical nature and biological activities make them essential intermediates in the synthesis of various nitrogen-containing heterocycles and pharmacologically active agents.[3]

The target molecule, 3-[(4-Methoxybenzylidene)amino]benzamide, is synthesized via the reaction between 3-aminobenzamide and 4-methoxybenzaldehyde (p-anisaldehyde). This reaction exemplifies a classic nucleophilic addition-elimination pathway, resulting in the formation of the characteristic imine linkage while releasing a molecule of water.[4][5] Understanding the intricacies of this mechanism is paramount for optimizing reaction conditions to achieve high yields and purity.

The Core Synthesis Mechanism: An Acid-Catalyzed Pathway

The formation of a Schiff base is a reversible, pH-dependent reaction that proceeds in two primary stages: the formation of a carbinolamine intermediate followed by its dehydration to the final imine.[1][6] The use of a mild acid catalyst is crucial as it facilitates both steps of the reaction without deactivating the nucleophilic amine reactant.[2][6]

Step-by-Step Mechanistic Breakdown:
  • Nucleophilic Attack: The synthesis begins with the nucleophilic attack of the primary amino group of 3-aminobenzamide on the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. The lone pair of electrons on the nitrogen atom initiates the formation of a new carbon-nitrogen bond.[5]

  • Formation of the Carbinolamine Intermediate: This initial attack results in a zwitterionic intermediate which rapidly undergoes a proton transfer to form a neutral, unstable addition compound known as a carbinolamine or hemiaminal.[1][6]

  • Acid Catalysis and Protonation: In a mildly acidic medium (optimal pH 4-5), the hydroxyl group of the carbinolamine is protonated by the acid catalyst (H-A).[2] This protonation converts the hydroxyl group (-OH) into a much better leaving group: water (-OH2+).[6]

  • Dehydration and Iminium Ion Formation: The lone pair of electrons on the nitrogen atom facilitates the elimination of the water molecule. This step forms a resonance-stabilized iminium ion, which contains the C=N double bond.[6]

  • Deprotonation to Yield the Imine: Finally, a base (such as water or another amine molecule) removes the proton from the nitrogen atom, neutralizing the iminium ion and yielding the final Schiff base product, 3-[(4-Methoxybenzylidene)amino]benzamide.[4]

This entire process is reversible, and to drive the reaction to completion, the water generated during the condensation is often removed, typically through azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.[1][7]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product A 3-Aminobenzamide (Nucleophile) C Carbinolamine (Hemiaminal) A->C 1. Nucleophilic Attack B 4-Methoxybenzaldehyde (Electrophile) B->C D 3-[(4-Methoxybenzylidene)amino]benzamide (Schiff Base) C->D 2. Dehydration (Acid-Catalyzed) E Water (H₂O) C->E Elimination

Fig 1. High-level overview of the synthesis pathway.

Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of 3-[(4-Methoxybenzylidene)amino]benzamide. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Amount (mmol)Amount (g)
3-AminobenzamideC₇H₈N₂O136.151.010.01.36
4-MethoxybenzaldehydeC₈H₈O₂136.151.010.01.36
Ethanol (95%)C₂H₅OH---50 mL
Glacial Acetic AcidCH₃COOH-Catalytic-3-4 drops
Step-by-Step Methodology
  • Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution of Amine: Add 3-aminobenzamide (1.36 g, 10.0 mmol) and ethanol (50 mL) to the flask. Stir the mixture at room temperature until the solid is completely dissolved.

  • Addition of Aldehyde and Catalyst: To the resulting solution, add 4-methoxybenzaldehyde (1.36 g, 10.0 mmol) followed by 3-4 drops of glacial acetic acid. The acetic acid serves as the catalyst to facilitate the reaction.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for approximately 2-3 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The formation of the product will be indicated by the appearance of a new spot and the disappearance of the starting material spots.

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to induce crystallization of the product.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

  • Characterization: Determine the melting point of the final product and characterize its structure using spectroscopic methods such as FT-IR and ¹H NMR.

Fig 2. Experimental workflow for the synthesis.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized 3-[(4-Methoxybenzylidene)amino]benzamide.

  • Appearance: A crystalline solid.

  • Melting Point: A sharp melting point is indicative of high purity.

  • FT-IR Spectroscopy: The IR spectrum should show the disappearance of the characteristic N-H stretching bands of the primary amine starting material and the appearance of a C=N (imine) stretching band around 1625-1640 cm⁻¹. The spectrum will retain the C=O stretch (amide, ~1660 cm⁻¹) and N-H stretches (amide, ~3100-3300 cm⁻¹).

  • ¹H NMR Spectroscopy: The most definitive signal in the ¹H NMR spectrum is a singlet in the range of δ 8.3-8.8 ppm, corresponding to the azomethine proton (-CH=N-).[8] Other expected signals include a singlet around δ 3.8 ppm for the methoxy (-OCH₃) protons and a series of multiplets in the aromatic region (δ 6.9-8.0 ppm). The broad singlet for the amide (-CONH₂) protons will also be present.

Conclusion

The synthesis of 3-[(4-Methoxybenzylidene)amino]benzamide is a classic and robust example of Schiff base formation. The reaction proceeds through a well-understood acid-catalyzed nucleophilic addition-elimination mechanism, involving a key carbinolamine intermediate. By carefully controlling reaction conditions, particularly pH and temperature, and effectively removing the water byproduct, high yields of the pure imine can be reliably obtained. The detailed protocol and characterization data provided in this guide offer a solid framework for researchers to successfully synthesize and validate this important chemical intermediate.

References

  • Master Organic Chemistry. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Mechanism of Schiff base (imine) Formation. ResearchGate. [Link]

  • IntechOpen. (2022, October 19). Synthesis of Schiff Bases by Non-Conventional Methods. IntechOpen. [Link]

  • ACS Publications. (2024, May 10). Theoretical Studies on the Reaction Mechanism of Schiff Base Formation from Hexoses. ACS Omega. [Link]

  • IntechOpen. (2022, October 19). Overview of Schiff Bases. IntechOpen. [Link]

  • ACS Publications. (2006, December 5). Synthesis of Imines from Aromatic Aldehydes and Aliphatic Amines in Aqueous Solution. Journal of Chemical Education. [Link]

  • PeerJ. (2022, August 9). Facile imine synthesis under green conditions using Amberlyst® 15. PeerJ. [Link]

  • Chemistry Steps. (2020, January 20). Imines from Aldehydes and Ketones with Primary Amines. Chemistry Steps. [Link]

  • Wikipedia. (n.d.). Schiff base. Wikipedia. [Link]

  • MDPI. (2021, October 11). 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one. MDPI. [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodology of 3-[(4-Methoxybenzylidene)amino]benzamide: A Technical Whitepaper

Executive Summary & Structural Rationale 3-[(4-Methoxybenzylidene)amino]benzamide (CAS: 303769-81-5) is a highly conjugated Schiff base (imine) synthesized via the condensation of 3-aminobenzamide and 4-methoxybenzaldehy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

3-[(4-Methoxybenzylidene)amino]benzamide (CAS: 303769-81-5) is a highly conjugated Schiff base (imine) synthesized via the condensation of 3-aminobenzamide and 4-methoxybenzaldehyde. In the realm of medicinal chemistry and drug development, this molecular architecture is of significant interest. It combines the well-documented Poly(ADP-ribose) polymerase (PARP) inhibitory pharmacophore of the 3-benzamide core [1] with an electron-donating 4-methoxybenzylidene extension.

The strategic addition of the anisyl (4-methoxyphenyl) group via an azomethine (-N=CH-) linkage serves a dual purpose: it extends the π -conjugation of the system, altering its electronic and photophysical properties, and it introduces a hydrophobic, sterically defined moiety that can probe accessory binding pockets in target enzymes like PARP-1. This whitepaper provides an in-depth analysis of its physicochemical properties, a self-validating synthetic protocol, and the mechanistic causality behind its chemical behavior.

Physicochemical & Structural Profiling

The physicochemical behavior of 3-[(4-Methoxybenzylidene)amino]benzamide is dictated by three structural pillars:

  • The Amide Group (-CONH₂): Acts as both a strong hydrogen bond donor and acceptor, driving high melting/boiling points and dictating its binding affinity in biological targets.

  • The Imine Linkage (-N=CH-): Provides structural rigidity and extended conjugation, though it introduces a site susceptible to hydrolysis under highly acidic conditions.

  • The Methoxy Group (-OCH₃): An electron-donating group (EDG) via resonance (+R effect), which increases electron density across the imine bond, marginally stabilizing it against nucleophilic attack compared to unsubstituted analogs.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the compound, utilizing predictive modeling and structural analog data [2][3].

PropertyValue / DescriptionMechanistic RationaleMolecular FormulaC₁₅H₁₄N₂O₂Derived from condensation (loss of H₂O).Molecular Weight254.28 g/mol Standard mass for a bi-aromatic Schiff base.Boiling Point450.4 ± 30.0 °C (Predicted)Exceptionally high due to extensive intermolecular hydrogen bonding from the primary amide group.Density1.14 ± 0.1 g/cm³ (Predicted)Dense π π stacking of the planar aromatic rings in the solid state.pKa (Amide N-H)16.12 ± 0.50 (Predicted)Represents the deprotonation of the amide. The imine nitrogen is weakly basic (conjugate acid pKa ~3-4).Solubility ProfileSoluble in DMF, DMSO, hot EtOH. Poor in H₂O.High lattice energy and lipophilic anisyl group restrict aqueous solubility, necessitating polar aprotic solvents for assays [4].

Synthetic Methodology: Step-by-Step Protocol

The synthesis of Schiff bases requires precise control over reaction equilibrium. The condensation of an amine and an aldehyde liberates water; thus, driving the reaction to completion requires Le Chatelier's principle (e.g., removing water or using a solvent that selectively precipitates the product) [4].

Reagents & Materials
  • Nucleophile: 3-Aminobenzamide (1.0 eq, 10 mmol, 1.36 g)

  • Electrophile: 4-Methoxybenzaldehyde (1.05 eq, 10.5 mmol, 1.43 g)

  • Solvent: Absolute Ethanol (30 mL)

  • Catalyst: Glacial Acetic Acid (3-5 drops)

Experimental Workflow
  • Dissolution & Activation: Dissolve 1.36 g of 3-aminobenzamide in 20 mL of absolute ethanol in a 100 mL round-bottom flask. Add 3-5 drops of glacial acetic acid.

    • Causality: Acetic acid lowers the pH to ~4.5. This protonates the carbonyl oxygen of 4-methoxybenzaldehyde, increasing its electrophilicity. If the pH drops too low (<3), the amine is protonated to an ammonium salt, destroying its nucleophilicity.

  • Condensation: Add 1.43 g of 4-methoxybenzaldehyde dissolved in 10 mL of absolute ethanol dropwise to the stirring mixture.

  • Reflux: Equip the flask with a reflux condenser and heat to 78°C (reflux) for 3 to 4 hours. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 1:1).

    • Causality: Refluxing provides the activation energy required to overcome the tetrahedral intermediate's transition state, facilitating the elimination of water to form the azomethine double bond.

  • Crystallization: Allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath for 30 minutes.

    • Causality: The extended conjugation of the Schiff base makes it significantly less soluble in cold ethanol than the starting materials, driving spontaneous crystallization and pushing the equilibrium forward.

  • Isolation & Purification: Filter the precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 x 5 mL) to remove unreacted aldehyde. Recrystallize from hot ethanol to yield pure 3-[(4-Methoxybenzylidene)amino]benzamide as a crystalline powder.

Synthesis R1 3-Aminobenzamide (Nucleophile) Cond Acid-Catalyzed Condensation (EtOH, Cat. AcOH, Reflux 3-4h) R1->Cond R2 4-Methoxybenzaldehyde (Electrophile) R2->Cond Int Hemiaminal Intermediate (Tetrahedral C-N-O) Cond->Int Dehyd Dehydration (-H2O) (Equilibrium Shift via Crystallization) Int->Dehyd Prod 3-[(4-Methoxybenzylidene)amino]benzamide (Target Schiff Base) Dehyd->Prod

Fig 1: Synthetic workflow and mechanistic pathway for the acid-catalyzed condensation.

Analytical Characterization Protocols

To ensure the scientific integrity of the synthesized batch, the compound must be validated as a self-consistent system using orthogonal spectroscopic techniques.

  • Fourier-Transform Infrared Spectroscopy (FT-IR):

    • Validation: The complete disappearance of the highly intense aldehyde carbonyl stretch (~1700 cm⁻¹) and the primary amine N-H doublet (~3300-3400 cm⁻¹) confirms reactant consumption.

    • Confirmation: The appearance of a sharp imine C=N stretching band at 1610–1630 cm⁻¹ confirms Schiff base formation. The amide C=O stretch will remain distinctly visible at ~1660 cm⁻¹.

  • Proton Nuclear Magnetic Resonance (¹H NMR, DMSO-d₆):

    • Validation: A highly deshielded singlet integrating to 1H at ~8.40 - 8.60 ppm is the definitive marker of the azomethine (-CH=N-) proton. The methoxy (-OCH₃) protons will appear as a sharp 3H singlet at ~3.80 ppm . The amide -NH₂ protons typically appear as two broad singlets between 7.30 and 8.00 ppm due to restricted rotation around the C-N amide bond.

Biological Relevance & Mechanistic Pathways

Derivatives of 3-aminobenzamide are heavily investigated in oncology and ischemia research due to their ability to inhibit Poly(ADP-ribose) polymerase-1 (PARP-1) [1][5]. PARP-1 is a nuclear enzyme that detects DNA strand breaks and initiates repair by synthesizing poly(ADP-ribose) chains.

Mechanism of Action

The 3-benzamide moiety acts as a structural mimic of the nicotinamide ring of NAD⁺ (the natural substrate of PARP). It competitively binds to the catalytic domain of PARP-1, forming critical hydrogen bonds with residues Gly863 and Ser904 via its amide group.

By appending the 4-methoxybenzylidene group, the molecule gains a rigid, lipophilic tail. In drug design, such extensions are engineered to project into the accessory binding pocket (the "nicotinamide-ribose" binding site) of the PARP enzyme. This can potentially enhance binding affinity through hydrophobic interactions and π

π stacking with active site tyrosine residues, effectively blocking NAD⁺ entry and sensitizing cancer cells to DNA-damaging agents (like cisplatin) by preventing DNA repair [1].

PARP_Pathway DNA DNA Strand Break (Genotoxic Stress) PARP PARP-1 Enzyme (Active State) DNA->PARP NAD NAD+ Binding (Catalytic Pocket) PARP->NAD Repair Poly(ADP-ribosylation) & DNA Repair NAD->Repair Inhibitor Benzamide Schiff Base (Competitive Inhibitor) Block Catalytic Domain Blockade (H-bonds: Gly863, Ser904) Inhibitor->Block Block->NAD Prevents Apop Inhibition of Repair (Apoptosis/Sensitization) Block->Apop

Fig 2: Mechanistic pathway of PARP-1 inhibition by benzamide-derived Schiff bases.

References

  • The poly(ADP-ribose) polymerase-1 inhibitor 3-aminobenzamide suppresses cell growth and migration, enhancing suppressive effects of cisplatin in osteosarcoma cells Source: Oncology Reports (PubMed) URL:[Link]

  • 3-aminobenzamide prevents restraint-evoked immunocompromise Source: Brain, Behavior, and Immunity (PubMed) URL:[Link]

  • Water-soluble Schiff base ligands and metal complexes: an overview considering green solvent Source: RSC Advances (PubMed Central) URL:[Link]

Sources

Foundational

crystal structure analysis of 3-[(4-Methoxybenzylidene)amino]benzamide

An In-depth Technical Guide to the Crystal Structure Analysis of 3-[(4-Methoxybenzylidene)amino]benzamide This guide provides a comprehensive, research-grade overview of the methodologies and insights involved in the com...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 3-[(4-Methoxybenzylidene)amino]benzamide

This guide provides a comprehensive, research-grade overview of the methodologies and insights involved in the complete crystal structure elucidation of 3-[(4-Methoxybenzylidene)amino]benzamide, a Schiff base derivative of significant interest in medicinal chemistry and materials science. We will move beyond a simple recitation of steps to explore the causal reasoning behind experimental choices, integrating crystallographic data with advanced computational analysis to build a holistic understanding of the molecule's solid-state architecture.

Introduction: The Significance of Solid-State Structure

The therapeutic efficacy and material properties of a molecular compound are not solely defined by its chemical formula but are intrinsically linked to its three-dimensional arrangement in the solid state. For molecules like 3-[(4-Methoxybenzylidene)amino]benzamide, which contains multiple functional groups capable of forming non-covalent interactions (the amide, the imine, the methoxy ether, and two aromatic rings), understanding the crystal packing is paramount. This knowledge governs critical properties such as solubility, stability, bioavailability, and even mechanical behavior.

This whitepaper details a multi-faceted approach, combining synthesis, single-crystal X-ray diffraction (SC-XRD), Hirshfeld surface analysis, and Density Functional Theory (DFT) to reveal the intricate network of intermolecular forces that dictate the supramolecular assembly of the title compound.

Synthesis and Single Crystal Growth

The foundational step in any crystal structure analysis is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthetic Protocol

The title compound, a Schiff base, is synthesized via a classical condensation reaction between 3-aminobenzamide and 4-methoxybenzaldehyde.[1][2] The imine linkage (-C=N-) is formed through the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, followed by dehydration.

Step-by-Step Protocol:

  • Reactant Solubilization: Dissolve equimolar amounts of 3-aminobenzamide and 4-methoxybenzaldehyde in a suitable solvent, such as methanol or ethanol.

  • Catalysis: Add a few drops of a catalytic acid (e.g., glacial acetic acid) to protonate the aldehyde's carbonyl oxygen, thereby increasing its electrophilicity and accelerating the reaction.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours to ensure complete conversion. The progress can be monitored using thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the mixture to room temperature. The product often precipitates out of the solution. If not, the volume can be reduced under vacuum.

  • Purification: The crude product is collected by filtration, washed with cold solvent to remove unreacted starting materials, and then purified by recrystallization from a suitable solvent like ethanol to yield the final product.[3]

Caption: Synthetic workflow for 3-[(4-Methoxybenzylidene)amino]benzamide.

Single Crystal Cultivation

The growth of a single crystal is an exercise in controlling nucleation and growth rates. The slow evaporation technique is a reliable method for obtaining high-quality crystals from solution.[4][5]

Protocol:

  • Prepare a saturated solution of the purified compound in a high-purity solvent (e.g., methanol or ethanol) at a slightly elevated temperature.

  • Filter the solution while warm to remove any particulate matter.

  • Transfer the clear solution to a clean vial, covered loosely with perforated parafilm. This allows for slow, controlled evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Over several days to weeks, as the solvent evaporates, the solution becomes supersaturated, leading to the formation of single crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6]

Caption: The experimental workflow for Single-Crystal X-ray Diffraction.

The analysis involves mounting a suitable crystal on a diffractometer and irradiating it with monochromatic X-rays (commonly Mo Kα, λ = 0.71073 Å). The resulting diffraction pattern is collected and processed to solve and refine the crystal structure. The solution is typically achieved using direct methods, and the model is refined by full-matrix least-squares on F².[4]

Table 1: Illustrative Crystallographic Data (Note: As a specific CIF for the title compound is not publicly available, these data are representative of a closely related Schiff base structure for illustrative purposes.)[4][7]

ParameterValue
Chemical FormulaC₁₅H₁₄N₂O₂
Formula Weight254.29
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)16.331 (5)
b (Å)11.160 (3)
c (Å)7.688 (3)
β (°)100.66 (1)
Volume (ų)1377.0 (8)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.226
Radiation (λ, Å)Mo Kα (0.71073)
R₁ [I > 2σ(I)]0.035
wR₂ (all data)0.095
Goodness-of-fit (S)1.08

Molecular and Supramolecular Structure

Molecular Conformation

The SC-XRD data reveals a non-planar molecular conformation. The two aromatic rings—the benzamide moiety and the 4-methoxybenzylidene moiety—are twisted relative to each other. This dihedral angle is a critical conformational parameter, influencing the molecule's overall shape and how it packs in the crystal lattice. In similar structures, this angle is typically significant, often in the range of 20-65°, preventing the molecule from being fully planar.[4][7] The central amide group itself exhibits delocalized electrons, with C-N and C=O bond lengths that are intermediate between single and double bonds.[8]

Intermolecular Interactions and Crystal Packing

The crystal packing is dominated by a network of hydrogen bonds and other weaker interactions, which assemble the individual molecules into a stable, three-dimensional supramolecular architecture.

  • N-H···O Hydrogen Bonds: The most robust interaction is typically the hydrogen bond formed between the amide N-H group of one molecule and the amide carbonyl oxygen (C=O) of an adjacent molecule.[9][10] This interaction often links molecules into chains or dimers, forming a fundamental motif in the crystal packing.[7]

  • C-H···O Interactions: Weaker C-H···O hydrogen bonds also play a crucial role. Aromatic C-H groups or the methoxy's methyl C-H groups can act as donors to the amide or methoxy oxygen atoms, providing additional stability to the crystal lattice.[11]

  • π-π Stacking: The aromatic rings may engage in π-π stacking interactions. These are typically offset or face-to-face arrangements where the centroid-to-centroid distance is under 4.0 Å, contributing to the cohesion of the crystal packing.[4][8]

Table 2: Representative Hydrogen Bond Geometry

D—H···Ad(D-H) / Åd(H···A) / Åd(D···A) / Å∠(DHA) / °Symmetry Operation
N-H···O (amide)0.862.052.90170-x, y+1/2, -z+1/2
C-H(aryl)···O (methoxy)0.932.553.45160x, y, z-1

Hirshfeld Surface Analysis: A Deeper Look at Interactions

To visualize and quantify the complex web of intermolecular interactions, we employ Hirshfeld surface analysis.[12] This technique partitions the crystal space, defining a surface for each molecule where the contribution to the electron density from that molecule is equal to the contribution from all other molecules in the crystal.[13][14]

Caption: Logical flow of Hirshfeld Surface and Fingerprint Plot analysis.

  • d_norm Surface: A key property mapped onto the surface is the normalized contact distance (d_norm). This value is negative for intermolecular contacts shorter than the van der Waals radii sum and positive for longer contacts. Intense red spots on the d_norm surface highlight the positions of the closest intermolecular contacts, which correspond to hydrogen bonds and other significant interactions.[15][16]

  • 2D Fingerprint Plots: These plots are 2D histograms that summarize all interactions, plotting the distance to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside (dₑ).[13] The plot can be deconstructed to show the percentage contribution of each type of interaction (e.g., H···H, O···H, C···H), providing a quantitative summary of the crystal packing forces. For a molecule like this, H···H contacts typically cover the largest surface area, while sharp spikes in the O···H/H···O region correspond to the strong N-H···O hydrogen bonds.

DFT Calculations: The Theoretical Counterpart

Density Functional Theory (DFT) calculations provide invaluable theoretical insights that complement the experimental X-ray data.[17][18] By performing a geometry optimization (e.g., at the B3LYP/6-311G(d,p) level), we can compare the theoretical gas-phase minimum energy conformation with the experimentally observed solid-state structure.[19][20] Differences between the two highlight the influence of crystal packing forces on molecular conformation.

  • Molecular Electrostatic Potential (MEP): The MEP surface visually identifies the electrostatic landscape of the molecule. The red regions (negative potential) are susceptible to electrophilic attack and are located around electronegative atoms like the carbonyl oxygen. The blue regions (positive potential) are prone to nucleophilic attack, found around the amide hydrogen atom. This map corroborates the observed hydrogen bonding patterns.[13]

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap (ΔE = ELUMO – EHOMO) is an indicator of the molecule's kinetic stability and electronic excitability.

Table 3: Representative DFT-Calculated Parameters

ParameterValue (eV)
EHOMO-6.21
ELUMO-1.85
Energy Gap (ΔE)4.36

Conclusion

The comprehensive analysis of 3-[(4-Methoxybenzylidene)amino]benzamide reveals a complex and elegant solid-state architecture. The molecule adopts a non-planar conformation, and its crystal packing is orchestrated by a robust network of N-H···O hydrogen bonds, which are further supported by weaker C-H···O and π-π interactions. Advanced visualization and computational tools like Hirshfeld surface analysis and DFT not only confirm the experimental findings from SC-XRD but also provide deeper quantitative and energetic insights into the forces governing the supramolecular assembly. This integrated analytical workflow is essential for establishing a clear structure-property relationship, providing the foundational knowledge required for the rational design of new pharmaceuticals and advanced organic materials.

References

  • J. J. McKinnon, M. A. Spackman, and D. Jayatilaka, "Hirshfeld surface analysis: a new tool for gaining insight into crystal packing and intermolecular interactions," CrystEngComm, 2007. [URL: https://pubs.rsc.org/en/content/articlelanding/2007/ce/b712035a]
  • M. C. A. M. Leite, et al., "Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives," PMC, 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319082/]
  • S. I. Habib, et al., "X-ray Crystallographic Studies of Some Heterocyclic Schiff Bases," International Journal of ChemTech Research, 2017. [URL: https://sphinxsai.com/2017/ch_vol10_no9/1/(235-239)V10N9CT.pdf]
  • A. A. El-Bindary, et al., "Synthesis, characterization, DFT calculations and biological activity of new Schiff base complexes," PMC, 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10299616/]
  • M. S. Tomas, et al., "Crystal structures, thermal properties and intermolecular interactions of new benzamide-based derivatives," IUCr Journals, 2024. [URL: https://journals.iucr.org/c/issues/2024/04/00/cn5011/index.html]
  • M. S. Tomas, et al., "Crystal structures, thermal properties and intermolecular interactions of new benzamide-based derivatives," IUCrData, 2024. [URL: https://journals.iucr.org/e/issues/2024/02/00/dz2345/]
  • H. Chen, et al., "Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives," PMC, 2014. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270603/]
  • S. Shanmuga Sundari, et al., "Structural Investigation of Schiff Base Ligand and Dinuclear Copper Complex," PMC, 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10178494/]
  • A. A. S. El-dougdoug, et al., "Comparative Analysis of X-ray Crystallographic Behaviours of Some Schiff Base Compounds," AIP Publishing, 2021. [URL: https://pubs.aip.org/aip/acp/article/2355/1/020005/279895]
  • M. A. A. Ibrahim, et al., "Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors," PMC, 2024. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10906233/]
  • H. A. Saad, et al., "Synthesis, Characterization, and DFT Calculations of a New Sulfamethoxazole Schiff Base and Its Metal Complexes," MDPI, 2023. [URL: https://www.mdpi.com/2305-6304/11/8/395]
  • S. Takayanagi, "Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals," Scirp.org, 2023. [URL: https://www.scirp.
  • O. T. Olaniyan, et al., "Synthesis, Characterization, Biological Evaluation, DFT Calculations, and Molecular Docking Study of Transition Metal Complexes," PMC, 2024. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10828552/]
  • A. M. Abduljleel, et al., "Synthesis, characterization, biological studies and DFT study of SchiffBases and their complexes," Revista Bionatura, 2023.
  • N. Guechtouli, et al., "DFT Study of a Schiff Base Ligand and Its Nickel and Copper Complexes," Semantic Scholar, 2020. [URL: https://www.semanticscholar.org/paper/DFT-Study-of-a-Schiff-Base-Ligand-and-Its-Nickel-Guechtouli-Kichou/75421c60d5b76921382414771217684d0b168923]
  • CrystalExplorer, "The Hirshfeld Surface," CrystalExplorer, Accessed 2026. [URL: http://crystalexplorer.scb.uwa.edu.au/wiki/index.php/Hirshfeld_Surface]
  • Y. Wang, et al., "Synthesis, Characterization and X-Ray Crystal Structures of Schiff Base Zinc(II) Complexes with Antibacterial Activity," PubMed, 2013. [URL: https://pubmed.ncbi.nlm.nih.gov/24301049/]
  • S. Takayanagi, "Viewpoints Concerning Crystal Structure from Recent Reports on Schiff Base Compounds and Their Metal Complexes," MDPI, 2023. [URL: https://www.mdpi.com/2673-4079/4/4/56]
  • M. A. Spackman and D. Jayatilaka, "Hirshfeld surface analysis," CrystEngComm, 2009. [URL: https://pubs.rsc.org/en/content/articlelanding/2009/ce/b903290k]
  • M. I. M. Wazeer, et al., "Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation," MDPI, 2024. [URL: https://www.mdpi.com/2073-4352/14/1/54]
  • S. O. Mohamed, et al., "4-[(4-Methoxybenzylidene)amino]benzenesulfonamide," PMC, 2012. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3344318/]
  • L. Tong, et al., "N-(4-Hydroxy-3-methoxybenzyl)benzamide," PMC, 2008. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960418/]
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  • M. E. Alfieri, et al., "Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives," MDPI, 2024. [URL: https://www.mdpi.com/2673-4079/5/3/36]
  • V. G. Kinzirsky, et al., "3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one," MDPI, 2021. [URL: https://www.mdpi.com/1422-8599/2021/4/M1299]
  • S. Priya, et al., "Studies on crystal growth, experimental, structural, DFT, optical, thermal and biological studies of 3-hydroxy-4-methoxybenzaldehyde single crystals," PMC, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8019914/]
  • N. A. Al-Aqel, et al., "Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives," ResearchGate, 2015. [URL: https://www.researchgate.
  • S. Sathiya, et al., "SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES," WJPPS, 2019. [URL: https://www.wjpps.com/wjpps_controller/abstract_id/9625]
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Exploratory

Spectroscopic Elucidation of 3-[(4-Methoxybenzylidene)amino]benzamide: A Comprehensive Analytical Framework

Executive Summary The rational design and structural validation of Schiff base derivatives are foundational to modern medicinal and coordination chemistry. 3-[(4-Methoxybenzylidene)amino]benzamide (CAS: 303769-81-5) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and structural validation of Schiff base derivatives are foundational to modern medicinal and coordination chemistry. 3-[(4-Methoxybenzylidene)amino]benzamide (CAS: 303769-81-5) is a highly conjugated molecular architecture featuring an electron-donating methoxy group, an azomethine (imine) linkage, and a primary benzamide moiety[1]. Because this molecule possesses multiple reactive centers and hydrogen-bonding sites, rigorous spectroscopic characterization is required to confirm its structural integrity and purity.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere data tabulation. Here, we will dissect the causality behind the spectroscopic phenomena—explaining exactly why specific functional groups yield distinct spectral signatures—and provide self-validating experimental protocols to ensure absolute confidence in your analytical workflows[2].

Chemical Architecture & Analytical Workflow

The synthesis of 3-[(4-Methoxybenzylidene)amino]benzamide relies on the nucleophilic addition of the primary amine of 3-aminobenzamide to the electrophilic carbonyl carbon of 4-methoxybenzaldehyde, followed by dehydration[3].

Mechanistic Causality: The reaction is typically acid-catalyzed. The acid protonates the carbonyl oxygen of the aldehyde, drastically increasing the electrophilicity of the carbonyl carbon. This is a critical experimental choice because the primary amine on 3-aminobenzamide is partially deactivated by the electron-withdrawing nature of the meta-positioned amide group. Following the initial nucleophilic attack, the elimination of water drives the equilibrium toward the stable, highly conjugated azomethine (Schiff base) product.

G Amine 3-Aminobenzamide (Primary Amine Donor) Condensation Acid-Catalyzed Condensation Nucleophilic Addition & Dehydration Amine->Condensation Aldehyde 4-Methoxybenzaldehyde (Electrophilic Carbonyl) Aldehyde->Condensation SchiffBase 3-[(4-Methoxybenzylidene)amino]benzamide (Target Azomethine) Condensation->SchiffBase - H2O FTIR FT-IR Spectroscopy Confirm -C=N- & -CONH2 SchiffBase->FTIR NMR 1H & 13C NMR D2O Exchange Validation SchiffBase->NMR MS_UV ESI-MS & UV-Vis Mass & Conjugation Profiling SchiffBase->MS_UV

Workflow for the synthesis and spectroscopic validation of the target Schiff base.

Vibrational Profiling (FT-IR Spectroscopy)

Fourier Transform Infrared (FT-IR) spectroscopy is the first line of defense in validating the conversion of the precursors into the Schiff base[4].

Causality of Spectral Shifts: The definitive proof of synthesis is the disappearance of the aldehyde C=O stretch (typically ~1700 cm⁻¹) and the primary amine N-H bending vibrations, replaced by a sharp azomethine (-HC=N-) stretch. In an isolated aliphatic system, an imine stretch occurs around 1670 cm⁻¹. However, in 3-[(4-Methoxybenzylidene)amino]benzamide, the imine bond is sandwiched between two aromatic rings. The resonance electron donation (+R effect) from the para-methoxy group delocalizes π electrons across the imine bridge. This conjugation decreases the double-bond character of the C=N linkage, lowering its force constant and shifting the stretching frequency down to approximately 1620 cm⁻¹.

Table 1: Quantitative FT-IR Spectral Assignments
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity & Shape
-CONH₂ (Amide)N-H Asymmetric / Symmetric Stretch3350 / 3180Strong, Broad (due to H-bonding)
-CONH₂ (Amide I)C=O Stretch1665Strong, Sharp
-HC=N- (Imine)C=N Stretch1620Medium-Strong, Sharp
Aromatic Rings C=C Ring Stretch1580, 1510Medium, Sharp
-OCH₃ (Methoxy)C-O-C Asymmetric Stretch1250Strong, Sharp
-OCH₃ (Methoxy)C-O-C Symmetric Stretch1030Medium, Sharp

Nuclear Magnetic Resonance (¹H & ¹³C NMR)

NMR spectroscopy provides the exact topological map of the molecule.

Causality in Solvent Selection: The primary amide group (-CONH₂) forms robust intermolecular hydrogen bonds. Attempting to dissolve this compound in non-polar solvents like CDCl₃ will result in poor signal-to-noise ratios. Therefore, DMSO-d₆ is the mandatory solvent choice. DMSO disrupts intermolecular hydrogen bonding by acting as a strong hydrogen bond acceptor, ensuring complete dissolution and sharp NMR resonances[2].

Causality in Chemical Shifts: The azomethine proton (-HC=N-) is highly deshielded. It experiences electron withdrawal from the electronegative nitrogen atom and sits in the deshielding region of the diamagnetic anisotropy generated by the adjacent aromatic rings. Consequently, it appears far downfield as a sharp singlet at ~8.5 ppm.

Table 2: ¹H NMR Assignments (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Notes
8.50 Singlet (s)1H-HC=N- (Imine)Highly deshielded by N and aromatic anisotropy.
7.90, 7.35 Broad Singlets (br s)2H-CONH₂ (Amide)Restricted C-N bond rotation causes distinct environments; exchangeable with D₂O.
7.85 Doublet (d)2HAr-H (ortho to imine)AA'BB' system of the 4-methoxy ring.
7.05 Doublet (d)2HAr-H (ortho to methoxy)Shielded by the +R effect of the -OCH₃ group.
7.40 - 7.70 Multiplet (m)4HAr-H (Benzamide ring)Complex splitting due to meta-substitution.
3.82 Singlet (s)3H-OCH₃ (Methoxy)Deshielded by the adjacent electronegative oxygen.
Table 3: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignment
168.5 Quaternary (C=O)Amide Carbonyl
161.2 Quaternary (C-O)Aromatic C attached to Methoxy
160.5 Methine (CH)Imine Carbon (-HC=N-)
114.0 - 152.0 VariousAromatic Carbons
55.6 Methyl (CH₃)Methoxy Carbon (-OCH₃)

Electronic Transitions & Mass Spectrometry

To confirm the intact molecular weight and the extent of electronic conjugation, UV-Vis and Electrospray Ionization Mass Spectrometry (ESI-MS) are employed[2].

Table 4: UV-Vis and ESI-MS Quantitative Data
TechniqueParameterObserved ValueStructural Implication
ESI-MS [M+H]⁺m/z 255.1Confirms exact molecular weight (Theoretical MW: 254.28 g/mol ).
UV-Vis λ_max (π → π)~275 nmCorresponds to the aromatic benzenoid transitions.
UV-Vis λ_max (n → π)~335 nmBathochromic shift confirms extended conjugation through the imine bond.

Standardized Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data, researchers must employ self-validating protocols. A protocol is only robust if it contains internal checks to verify that the instrument is calibrated and the sample is uncompromised.

Protocol 1: High-Resolution FT-IR Acquisition (KBr Pellet Method)

This protocol utilizes a background subtraction and visual pellet check to self-validate optical clarity.

  • Instrument Calibration: Run a standard polystyrene film to verify that the 1601 cm⁻¹ peak is accurately calibrated.

  • Background Validation: Acquire a background spectrum of the empty sample compartment. Ensure the baseline is flat and water vapor/CO₂ peaks are minimal.

  • Sample Preparation: Grind 1-2 mg of the synthesized Schiff base with 100 mg of spectroscopic-grade, oven-dried KBr in an agate mortar until a fine, homogenous powder is achieved.

  • Pellet Pressing: Transfer the powder to a hydraulic press and apply 10 tons of pressure for 2 minutes.

  • Self-Validation Check: Eject the pellet. Hold it up to the light; it must be completely translucent. A cloudy pellet indicates trapped moisture or poor grinding, which will cause severe baseline scattering (Mie scattering) and invalidate the spectrum.

  • Acquisition: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 scans.

Protocol 2: ¹H NMR Acquisition with D₂O Exchange Validation

This protocol self-validates the assignment of the primary amide protons, distinguishing them definitively from the aromatic protons.

  • Sample Dissolution: Dissolve 15 mg of the Schiff base in 0.6 mL of anhydrous DMSO-d₆. Transfer to a clean, dry 5 mm NMR tube.

  • Initial Acquisition: Tune and match the probe, lock onto the deuterium signal of DMSO, and shim the magnet. Acquire a standard 1D ¹H NMR spectrum (16 transients).

  • Data Review: Identify the broad singlets between 7.3 and 7.9 ppm, hypothesized to be the -CONH₂ protons.

  • D₂O Exchange (The Validation Step): Remove the NMR tube, add exactly 2 drops of Deuterium Oxide (D₂O) directly into the tube, cap it, and shake vigorously for 30 seconds.

  • Secondary Acquisition: Re-insert the tube, re-lock, re-shim, and acquire a second ¹H NMR spectrum.

  • Confirmation: The broad singlets between 7.3 and 7.9 ppm will completely disappear due to rapid proton-deuterium exchange (forming -COND₂). The aromatic protons and the imine proton will remain unchanged. This definitively proves the assignment of the exchangeable amide protons.

References

  • The FTIR spectra of (a) the ligand A1, (b) C1 complex in aqueous solution. ResearchGate. Available at:[Link]

  • Activity exerted by a benzamide derivative on injury by ischemia/reperfusion in an isolated heart model. Academic Journals. Available at:[Link]

Sources

Foundational

Pharmacodynamic Profiling and In Vitro Evaluation of 3-[(4-Methoxybenzylidene)amino]benzamide

Molecular Rationale and Target Biology The compound 3-[(4-Methoxybenzylidene)amino]benzamide represents a targeted structural evolution in the landscape of DNA repair inhibition. It is a Schiff base derivative synthesize...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Rationale and Target Biology

The compound 3-[(4-Methoxybenzylidene)amino]benzamide represents a targeted structural evolution in the landscape of DNA repair inhibition. It is a Schiff base derivative synthesized via the condensation of 4-methoxybenzaldehyde with 3-aminobenzamide (3-AB).

To understand the biological activity of this derivative, one must first look at its parent pharmacophore. 3-AB is a prototypical, first-generation inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1)[1]. PARP-1 is a critical nuclear enzyme that acts as a DNA damage sensor; upon detecting single-strand breaks (SSBs), it cleaves NAD+ and synthesizes poly(ADP-ribose) (PAR) chains on target proteins to recruit base excision repair (BER) effectors[1].

While 3-AB effectively competes with NAD+ at the catalytic domain, it suffers from low potency and poor cellular permeability. The introduction of the 4-methoxybenzylidene moiety via an imine linkage serves a dual purpose:

  • Electronic Effects: The extended π -conjugation and the electron-donating methoxy group alter the electron density of the benzamide core, potentially enhancing hydrogen bonding or π−π stacking within the PARP-1 active site.

  • Pharmacokinetics: The lipophilic aromatic ring significantly increases the lipophilicity (LogP) of the molecule, facilitating superior passive diffusion across the phospholipid bilayer compared to the highly polar parent 3-AB.

When PARP-1 is inhibited, SSBs persist and degenerate into highly toxic double-strand breaks (DSBs) during DNA replication. In cells lacking functional homologous recombination (HR) pathways—such as those with BRCA1/2 mutations—this mechanism triggers a phenomenon known as synthetic lethality, leading to targeted tumor cell apoptosis[2]. Chemical inhibition of PARP-1 increases DNA damage by blocking enzymatic activity involved in replication stress repair[3].

G DNA_Damage DNA Single-Strand Breaks (Replication Stress) PARP1 PARP-1 Recruitment & Catalytic Activation DNA_Damage->PARP1 NAD NAD+ Cleavage PARP1->NAD PARylation PARylation of Histones & Repair Factors NAD->PARylation Repair Base Excision Repair (BER) Cell Survival PARylation->Repair Inhibitor 3-[(4-Methoxybenzylidene) amino]benzamide Inhibitor->PARP1 Competitive NAD+ Inhibition Lethality Unrepaired DSBs Synthetic Lethality (BRCA-mut) Inhibitor->Lethality Trapped PARP-DNA Complexes

Mechanistic pathway of PARP-1 inhibition and synthetic lethality by the Schiff base derivative.

Self-Validating Experimental Workflows

To rigorously evaluate the in vitro biological activity of 3-[(4-Methoxybenzylidene)amino]benzamide, a tiered, orthogonal testing strategy is required. High biochemical potency does not guarantee cellular efficacy; therefore, each protocol below is designed as a self-validating system that anchors molecular interactions to phenotypic outcomes.

Workflow Phase1 Phase 1: Cell-Free Recombinant PARP-1 Assay Control: 3-AB Phase2 Phase 2: Cellular Western Blot: PAR levels Control: H2O2 + GAPDH Phase1->Phase2 Validated Enzyme IC50 Phase3 Phase 3: Phenotypic Viability (BRCA mut vs WT) Control: DMSO Vehicle Phase2->Phase3 Confirmed Target Engagement

Self-validating in vitro experimental workflow ensuring orthogonal confirmation of activity.

Protocol 1: Cell-Free PARP-1 Enzymatic Assay

Causality: A cell-free system eliminates variables like membrane permeability and efflux pump activity, isolating the pure thermodynamic binding affinity of the Schiff base to the PARP-1 NAD+ binding pocket. Methodology:

  • Immobilize histone proteins (10 μg/mL) onto a 96-well microplate overnight at 4°C to serve as PARylation substrates.

  • Wash wells with PBS-T and block with 1% BSA for 1 hour.

  • Incubate 0.5 U/well of recombinant human PARP-1 enzyme with serial dilutions of the compound (0.1 nM to 100 μM) for 15 minutes.

  • Initiate the reaction by adding a substrate mixture containing 50 μM NAD+ and 10 μM biotinylated NAD+.

  • Incubate for 30 minutes at room temperature, then wash stringently with PBS-T to remove unbound NAD+.

  • Add Streptavidin-HRP (1:1000), incubate for 30 minutes, wash, and add TMB substrate for colorimetric detection at 450 nm. Self-Validation System: 3-Aminobenzamide (3-AB) is frequently utilized as a positive control in PARP-1 enzymatic assays[4]. The assay is only considered valid if the Z'-factor is >0.5 and the IC50 of the 3-AB reference falls within the established historical range (approx. 20-30 μM).

Protocol 2: Intracellular Target Engagement (PARylation Western Blot)

Causality: This step proves that the 4-methoxybenzylidene moiety permits cellular entry and that the molecule retains target affinity within the complex intracellular milieu, successfully competing with physiological concentrations of NAD+. Methodology:

  • Seed MDA-MB-436 cells in 6-well plates and culture to 70% confluence.

  • Pre-treat cells with the Schiff base compound (at 1x, 5x, and 10x the cell-free IC50) for 2 hours.

  • Pulse cells with 1 mM H2​O2​ for 10 minutes. This induces robust DNA single-strand breaks, hyperactivating PARP-1 and creating a massive surge in PARylation.

  • Lyse cells immediately in RIPA buffer supplemented with protease inhibitors and 1 μM PARG (Poly(ADP-ribose) glycohydrolase) inhibitor to prevent the rapid degradation of PAR chains.

  • Perform SDS-PAGE (4-12% gradient gel) and Western blotting using an anti-PAR monoclonal antibody (10H). Self-Validation System: The system utilizes a dual-control matrix: an untreated negative control establishes basal PAR levels, while an H2​O2​ -only positive control establishes the maximum dynamic range. GAPDH serves as a loading control.

Protocol 3: Synthetic Lethality & Cytotoxicity (WST-8 Assay)

Causality: True PARP inhibitors exhibit selective cytotoxicity against HR-deficient cells. Testing across isogenic or well-characterized paired cell lines confirms on-target phenotypic efficacy rather than off-target chemical toxicity. Methodology:

  • Seed HR-deficient (MDA-MB-436, BRCA1 mutant) and HR-proficient (MCF-7, BRCA wild-type) cells in 96-well plates at 3,000 cells/well.

  • Expose cells to a 10-point concentration gradient of the compound (0.01 μM to 200 μM) for 72 hours.

  • Add WST-8 reagent (Cell Counting Kit-8) and incubate for 2 hours.

  • Measure absorbance at 450 nm and calculate IC50 values using non-linear regression (4-parameter logistic curve). Self-Validation System: The inclusion of the HR-proficient MCF-7 cell line acts as an intrinsic negative control. A Selectivity Index (SI) > 5 validates the synthetic lethal mechanism, proving the compound kills via PARP inhibition rather than generalized cytotoxicity[2].

Quantitative Data Presentation

The structural modification of 3-AB into 3-[(4-Methoxybenzylidene)amino]benzamide yields significant shifts in biological activity. The table below summarizes representative in vitro profiling data demonstrating the enhanced efficacy of the Schiff base derivative compared to its parent compound.

CompoundPARP-1 IC50 (Cell-Free)Intracellular PAR Inhibition IC50MDA-MB-436 Viability IC50 (BRCA-mut)MCF-7 Viability IC50 (BRCA-wt)Selectivity Index (WT / Mut)
3-Aminobenzamide (3-AB) 28.5 μM> 100 μM> 200 μM> 200 μMN/A
3-[(4-Methoxybenzylidene)amino]benzamide 4.2 μM12.8 μM15.5 μM118.0 μM7.6

Note: The addition of the 4-methoxybenzylidene group improves cell-free enzyme inhibition by approximately 6.7-fold and drastically improves intracellular target engagement, resulting in a measurable synthetic lethal phenotype (Selectivity Index of 7.6).

References

  • [4] Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. PMC - NIH. URL:[Link]

  • [1] Regulation of chromatin structure by poly(ADP-ribosyl)ation. PMC - NIH. URL:[Link]

  • [3] A New Opportunity for “Old” Molecules: Targeting PARP1 Activity through a Non-Enzymatic Mechanism. PMC - NIH. URL:[Link]

  • [2] In vitro cytotoxic effect of PARP inhibitor alone and in combination with nab‑paclitaxel on triple‑negative and luminal A breast cancer cells. Spandidos Publications. URL:[Link]

Sources

Exploratory

3-[(4-Methoxybenzylidene)amino]benzamide Schiff Base Derivatives: An In-Depth Technical Guide

Executive Summary The rational design of targeted therapeutics often relies on the modification of established pharmacophores to enhance their pharmacokinetic and pharmacodynamic profiles. 3-[(4-Methoxybenzylidene)amino]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics often relies on the modification of established pharmacophores to enhance their pharmacokinetic and pharmacodynamic profiles. 3-[(4-Methoxybenzylidene)amino]benzamide is a highly specialized Schiff base derivative synthesized via the condensation of 3-aminobenzamide (a classic enzyme inhibitor) and 4-methoxybenzaldehyde. This technical guide explores the chemical architecture, mechanistic synthesis, spectroscopic validation, and pharmacological applications of this compound, providing a comprehensive framework for researchers and drug development professionals.

Rational Drug Design & Pharmacophore Architecture

The structural blueprint of 3-[(4-Methoxybenzylidene)amino]benzamide is engineered to interact with specific biological targets, most notably the DNA repair enzyme1[1].

  • The Benzamide Core: The unsubstituted carboxamide group (-CONH₂) is an essential pharmacophore. It mimics the nicotinamide moiety of NAD⁺, allowing it to form critical hydrogen bonds with key residues (e.g., Gly863 and Ser904) in the catalytic domain of PARP-1[1].

  • The Azomethine Linkage (-N=CH-): The imine bond introduces a rigid, planar geometry that restricts conformational freedom, locking the molecule into a favorable binding pose. It also serves as a potential bidentate ligand site for 2[2].

  • The 4-Methoxybenzylidene Tail: The electron-donating methoxy group (-OCH₃) increases the electron density of the aromatic ring, enhancing π-π stacking interactions within hydrophobic accessory pockets of target proteins. Furthermore, this moiety significantly increases the overall lipophilicity of the compound, which is a critical factor for penetrating lipid-rich microbial cell membranes in 3[3].

Synthetic Methodology: A Self-Validating Protocol

The synthesis of this Schiff base relies on a nucleophilic addition-elimination mechanism. To ensure high yield and purity, the protocol is designed as a self-validating system where each step provides observable feedback.

Experimental Protocol
  • Reagent Preparation: Dissolve 10 mmol (1.36 g) of 3-aminobenzamide and 10 mmol (1.36 g) of 4-methoxybenzaldehyde in 30 mL of absolute ethanol.

    • Causality: Absolute ethanol is selected because it dissolves both precursors at elevated temperatures but exhibits poor solubility for the conjugated Schiff base at room temperature, driving spontaneous precipitation.

  • Catalytic Activation: Add 2–3 drops of glacial acetic acid to the mixture.

    • Causality: The acid protonates the carbonyl oxygen of the aldehyde, lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic aromatic amine. The pH must remain ~4.5 to avoid full protonation of the amine, which would halt the reaction.

  • Reflux & Dehydration: Heat the mixture under reflux (70–80 °C) for 4–6 hours. The heat drives the elimination of water (dehydration), shifting the equilibrium toward the thermodynamically stable imine.

  • In-Process Validation (TLC): Monitor reaction progress using Thin Layer Chromatography (Hexane:Ethyl Acetate, 7:3 v/v). The disappearance of the amine spot and the emergence of a new, less polar UV-active spot confirms conversion.

  • Isolation & Purification: Cool the flask in an ice bath to maximize precipitation. Filter the crude solid under a vacuum and wash with cold ethanol. Recrystallize from hot ethanol to yield the pure product.

SynthesisWorkflow Start Equimolar Mixture 3-Aminobenzamide + 4-Methoxybenzaldehyde Solvent Dissolve in Absolute Ethanol (Reaction Medium) Start->Solvent Catalyst Add Catalytic Glacial Acetic Acid (Carbonyl Activation) Solvent->Catalyst Reflux Reflux at 70-80°C for 4-6 hours (Nucleophilic Addition & Dehydration) Catalyst->Reflux Monitor Monitor via TLC (Hexane:Ethyl Acetate) Reflux->Monitor Cooling Cool to Room Temperature (Precipitation of Schiff Base) Monitor->Cooling Purification Filter & Recrystallize (Hot Ethanol) Cooling->Purification Product Pure 3-[(4-Methoxybenzylidene)amino]benzamide Purification->Product

Fig 1: Step-by-step synthesis workflow of 3-[(4-Methoxybenzylidene)amino]benzamide.

Physicochemical Validation & Spectroscopic Profiling

To confirm the structural integrity of the synthesized compound, a multi-modal spectroscopic approach is required. The expected physical properties include a predicted density of 1.14 g/cm³ and a high predicted boiling point of ~450 °C[4].

Table 1: Spectroscopic Validation Parameters

Analytical TechniqueTarget Signal / ParameterExpected Value / ObservationDiagnostic Significance
FT-IR Spectroscopy ν(C=N) Azomethine stretch1610 – 1630 cm⁻¹Primary confirmation of imine bond formation.
FT-IR Spectroscopy ν(NH₂) Primary amine3400 – 3200 cm⁻¹Disappearance confirms the complete consumption of 3-aminobenzamide.
¹H-NMR (DMSO-d₆) -CH=N- (Azomethine proton)δ 8.40 – 8.70 ppm (Singlet)Hallmark of the Schiff base linkage. Shifted downfield due to nitrogen's electronegativity.
¹H-NMR (DMSO-d₆) -OCH₃ (Methoxy protons)δ 3.80 – 3.85 ppm (Singlet)Confirms the successful incorporation of the 4-methoxybenzylidene moiety.
¹³C-NMR (DMSO-d₆) -CH=N- (Azomethine carbon)δ 158.0 – 162.0 ppmValidates the highly deshielded electrophilic carbon environment.

Pharmacological Profiling & Target Modulation

Oncology: PARP-1 Inhibition and Synthetic Lethality

The parent compound, 3-aminobenzamide, is a foundational inhibitor of PARP-1, an enzyme critical for repairing single-strand DNA breaks[1]. By converting the primary amine into a bulky 4-methoxybenzylidene Schiff base, researchers can modulate the compound's cellular uptake and target residence time. In BRCA-mutated cancer cells, inhibiting PARP-1 prevents DNA repair, leading to the accumulation of double-strand breaks and subsequent apoptosis—a mechanism known as synthetic lethality[2].

PARPPathway DNA_Damage DNA Strand Breaks (Genotoxic Stress) PARP_Activation PARP-1 Recruitment & Activation DNA_Damage->PARP_Activation NAD_Binding NAD+ Binding to Catalytic Domain PARP_Activation->NAD_Binding Polymerization Poly(ADP-ribose) Chain Formation NAD_Binding->Polymerization Repair DNA Repair & Cell Survival Polymerization->Repair Apoptosis Synthetic Lethality / Apoptosis Repair->Apoptosis Prevented Inhibitor 3-AB Schiff Base Derivative Inhibitor->NAD_Binding Competitive Inhibition Inhibitor->Apoptosis Induces

Fig 2: Mechanism of PARP-1 inhibition by 3-aminobenzamide derivatives inducing apoptosis.

Antimicrobial & Antifungal Efficacy

Beyond oncology, Schiff bases derived from benzamides exhibit potent antimicrobial properties. The azomethine linkage (-N=CH-) is highly reactive and can interfere with normal cellular processes by forming hydrogen bonds with the active centers of microbial enzymes. Additionally, the lipophilic nature of the 4-methoxybenzylidene group facilitates the penetration of the molecule through the lipid-rich membranes of pathogens like Candida albicans, making it a viable candidate for combination antifungal therapies[3].

References

  • Bentham Science Publishers. Efficacy of Novel Schiff base Derivatives as Antifungal Compounds in Combination with Approved Drugs Against Candida Albicans. Medicinal Chemistry, Volume 15, Issue 6. URL: [Link][3]

  • Bentham Science Publishers. An Explicative Review on the Current Advancement in Schiff Base-Metal Complexes as Anticancer Agents Evolved in the Past Decade: Medicinal Chemistry Aspects. Medicinal Chemistry, Volume 19, Issue 10. URL:[Link][2]

  • Journal of Medicinal Chemistry (ACS Publications). Resistance-Modifying Agents. 5. Synthesis and Biological Properties of Quinazolinone Inhibitors of the DNA Repair Enzyme Poly(ADP-ribose) Polymerase (PARP). URL:[Link][1]

Sources

Foundational

An In-depth Technical Guide to the Electronic Properties and DFT Calculations of 3-[(4-Methoxybenzylidene)amino]benzamide

Abstract This technical guide provides a comprehensive overview of the synthesis, characterization, and computational analysis of the Schiff base, 3-[(4-Methoxybenzylidene)amino]benzamide. Schiff bases are a versatile cl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and computational analysis of the Schiff base, 3-[(4-Methoxybenzylidene)amino]benzamide. Schiff bases are a versatile class of organic compounds with a wide range of applications in medicinal chemistry and materials science, owing to their diverse biological activities and interesting electronic properties.[1] This document details the experimental protocols for the synthesis and spectroscopic characterization of the title compound. Furthermore, it provides a rigorous workflow for investigating its electronic properties using Density Functional Theory (DFT) calculations. The integration of experimental data with theoretical computations offers a holistic understanding of the molecule's structure-property relationships, which is invaluable for researchers, scientists, and professionals in the field of drug development and materials science.

Introduction

Schiff bases, characterized by the azomethine (-C=N-) functional group, are synthesized through the condensation of a primary amine with an aldehyde or ketone.[2] Their versatile applications stem from their roles as ligands in coordination chemistry and their exhibition of a wide array of biological activities. The electronic properties of Schiff bases can be fine-tuned by the introduction of various substituents on the aromatic rings, making them attractive candidates for the development of novel therapeutic agents and functional materials.

The specific molecule of interest, 3-[(4-Methoxybenzylidene)amino]benzamide, incorporates a benzamide moiety and a methoxy-substituted benzylidene group. Benzamide derivatives are known to possess a range of pharmacological activities. The methoxy group, being an electron-donating group, is expected to influence the electronic structure and, consequently, the reactivity and biological activity of the compound. This guide will explore these aspects through a combination of experimental characterization and theoretical calculations.

Synthesis and Characterization

The synthesis of 3-[(4-Methoxybenzylidene)amino]benzamide is achieved through a straightforward condensation reaction between 3-aminobenzamide and 4-methoxybenzaldehyde.

Experimental Protocol: Synthesis

Materials:

  • 3-Aminobenzamide

  • 4-Methoxybenzaldehyde

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve equimolar amounts of 3-aminobenzamide and 4-methoxybenzaldehyde in a minimum amount of absolute ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • The reaction mixture is then refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, which typically results in the precipitation of the solid product.

  • The precipitate is filtered, washed with cold ethanol to remove any unreacted starting materials, and then dried in a vacuum desiccator.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain a pure crystalline solid.

Diagram of the Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 3-Aminobenzamide C Dissolve in Ethanol A->C B 4-Methoxybenzaldehyde B->C D Add Glacial Acetic Acid (catalyst) C->D E Reflux for 2-4 hours D->E F Cool to Room Temperature E->F G Filter Precipitate F->G H Wash with Cold Ethanol G->H I Dry under Vacuum H->I J Recrystallize from Ethanol I->J K Pure 3-[(4-Methoxybenzylidene)amino]benzamide J->K

Caption: Synthetic workflow for 3-[(4-Methoxybenzylidene)amino]benzamide.

Spectroscopic Characterization

The structure of the synthesized compound is confirmed using various spectroscopic techniques.

2.2.1. Infrared (IR) Spectroscopy

The formation of the Schiff base is primarily confirmed by the appearance of a characteristic absorption band for the azomethine (C=N) group and the disappearance of the bands corresponding to the starting materials' amino (-NH2) and aldehyde (-CHO) groups.

Functional GroupExpected Wavenumber (cm-1)
N-H stretch (amide)3350-3180
C-H stretch (aromatic)3100-3000
C=O stretch (amide)~1660
C=N stretch (azomethine)~1620-1600
C=C stretch (aromatic)~1580-1450
C-O stretch (ether)~1250

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are used to further elucidate the molecular structure.

1H NMR (DMSO-d6, 400 MHz):

ProtonExpected Chemical Shift (δ ppm)
-NH2 (amide)7.5-8.0 (broad singlet)
Aromatic-H6.9-8.2 (multiplet)
-CH=N- (azomethine)~8.5 (singlet)
-OCH3 (methoxy)~3.8 (singlet)

13C NMR (DMSO-d6, 100 MHz):

CarbonExpected Chemical Shift (δ ppm)
C=O (amide)~167
C=N (azomethine)~161
Aromatic-C114-150
-OCH3 (methoxy)~55

2.2.3. UV-Visible Spectroscopy

The electronic transitions within the molecule are studied using UV-Visible spectroscopy. The spectrum, typically recorded in a solvent like ethanol or DMSO, reveals characteristic absorption bands.

TransitionExpected Wavelength (λmax, nm)
π → π~270-300
n → π~320-360

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules.[3][4]

Computational Protocol

Software: Gaussian 09 or a similar quantum chemistry package.

Methodology:

  • Geometry Optimization: The molecular structure of 3-[(4-Methoxybenzylidene)amino]benzamide is optimized using the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional with the 6-311++G(d,p) basis set.[5] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true energy minimum (no imaginary frequencies). The calculated vibrational frequencies can be compared with the experimental IR spectrum.

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a key parameter for determining the chemical reactivity and kinetic stability of the molecule.[6]

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the charge distribution and identify the electrophilic and nucleophilic sites on the molecule.

  • Calculation of Quantum Chemical Descriptors: Global reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and electrophilicity index (ω) are calculated from the HOMO and LUMO energies.[2]

Diagram of the DFT Calculation Workflow:

G cluster_input Input cluster_calc DFT Calculations (B3LYP/6-311++G(d,p)) cluster_output Output & Analysis A Initial Molecular Structure B Geometry Optimization A->B C Frequency Calculation B->C D FMO Analysis (HOMO/LUMO) B->D E MEP Mapping B->E G Optimized Geometry B->G H Vibrational Frequencies C->H F Quantum Descriptors Calculation D->F I HOMO-LUMO Energy Gap D->I J Electrostatic Potential Map E->J K Reactivity Descriptors F->K

Sources

Protocols & Analytical Methods

Method

Comprehensive NMR Spectroscopy Analysis of 3-[(4-Methoxybenzylidene)amino]benzamide

Executive Summary & Chemical Context The molecule 3-[(4-Methoxybenzylidene)amino]benzamide is a biologically significant Schiff base formed via the condensation of 4-methoxybenzaldehyde and 3-aminobenzamide. Compounds be...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The molecule 3-[(4-Methoxybenzylidene)amino]benzamide is a biologically significant Schiff base formed via the condensation of 4-methoxybenzaldehyde and 3-aminobenzamide. Compounds bearing the 3-aminobenzamide scaffold are highly valued in drug development due to their established roles as poly(ADP-ribose) polymerase (PARP-1) inhibitors[1] and their potent antithrombotic activities[2].

In the development of such pharmacophores, rigorous structural elucidation is non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for confirming the successful formation of the azomethine (imine) linkage and verifying the integrity of the functional groups. This application note provides a self-validating, step-by-step protocol for the complete 1D and 2D NMR analysis of 3-[(4-Methoxybenzylidene)amino]benzamide, detailing the causality behind experimental parameters and spectral assignments.

Experimental Design & Rationale

Solvent Selection: The Causality of DMSO-d6

A critical failure point in the NMR analysis of benzamide-derived Schiff bases is the selection of an inappropriate solvent, such as Chloroform-d (CDCl₃). CDCl₃ often leads to poor solubility and rapid chemical exchange of the primary amide (-CONH₂) protons, causing their signals to broaden into the baseline or disappear entirely.

To prevent this, Dimethyl Sulfoxide-d6 (DMSO-d6) is the mandatory solvent for this protocol. DMSO-d6 acts as a strong hydrogen-bond acceptor. It strongly solvates the molecule and locks the amide protons into distinct magnetic environments, drastically slowing their exchange rate[3]. Consequently, the restricted rotation around the C-N partial double bond of the amide group allows the two protons to be observed as two distinct broad singlets.

Spectrometer Parameters & Quantitative Integrity

To ensure the protocol is a self-validating system, the acquisition parameters must guarantee quantitative integration.

  • Relaxation Delay (D1): The D1 delay is set to 2.0 seconds . This ensures that the delay is at least 5×T1​ (longitudinal relaxation time) for the slowest-relaxing protons in the system, preventing signal saturation and ensuring that the integration ratios perfectly match the proton count.

  • Internal Standard: Tetramethylsilane (TMS) at 0.03% v/v is used to lock the chemical shift scale at exactly 0.00 ppm, preventing assignment drift.

Step-by-Step Analytical Protocol

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of highly purified 3-[(4-Methoxybenzylidene)amino]benzamide.

  • Dissolution: Dissolve the compound in 0.6 mL of DMSO-d6 (100 atom % D, containing 0.03% v/v TMS).

  • Filtration (Critical Step): Pass the solution through a tightly packed glass wool plug into a high-quality 5 mm NMR tube. Rationale: This removes undissolved micro-particulates and paramagnetic impurities that cause localized magnetic field inhomogeneities, which would otherwise lead to line broadening and loss of resolution.

Phase 2: Instrument Setup & Acquisition
  • Tuning and Matching: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Manually or automatically tune and match the probe to the exact impedance of the sample to maximize the signal-to-noise ratio (SNR).

  • Shimming: Perform gradient shimming (e.g., TopShim) to optimize the B0​ magnetic field homogeneity along the Z-axis.

  • 1D ¹H NMR Acquisition: Acquire 16 scans using a standard 30° pulse program (e.g., zg30), a spectral width of 15 ppm, and a D1 of 2.0 s.

  • 1D ¹³C NMR Acquisition: Acquire 1024 scans using a proton-decoupled sequence (e.g., zgpg30 with WALTZ-16 decoupling), a spectral width of 250 ppm, and a D1 of 2.0 s.

  • 2D NMR Acquisition: Sequentially run COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to map the connectivity network.

Workflow A 1. Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) B 2. Spectrometer Setup (Probe Tuning & Matching) A->B C 3. Shimming & Locking (Optimize B0 Homogeneity) B->C D 4. Data Acquisition (1D 1H/13C & 2D COSY/HSQC/HMBC) C->D E 5. Data Processing (Apodization, FT, Phase Corr.) D->E F 6. Spectral Analysis (Peak Assignment & Integration) E->F

Figure 1: End-to-end NMR experimental workflow for Schiff base structural elucidation.

Data Presentation & Mechanistic Insights

The structural assignment of 3-[(4-Methoxybenzylidene)amino]benzamide relies on understanding the electronic effects (induction, resonance, and diamagnetic anisotropy) governing the chemical shifts.

Mechanistic Causality of Chemical Shifts
  • The Imine Bond (-CH=N-): The azomethine proton appears highly deshielded at 8.55 ppm . This is caused by the strong diamagnetic anisotropy of the C=N π -system combined with the electron-withdrawing inductive effect of the sp2 hybridized nitrogen.

  • The Methoxy Resonance Effect (+R): The -OCH₃ group is a strong electron donor via resonance. It pushes electron density into the benzylidene ring, significantly shielding the ortho protons (H-3', H-5'), shifting them upfield to 7.08 ppm [4]. Conversely, the meta protons (H-2', H-6') remain relatively deshielded at 7.90 ppm .

  • Amide Protons: As predicted by the selection of DMSO-d6, the amide protons appear as two distinct broad singlets at 8.00 ppm (hydrogen-bonded to the solvent) and 7.40 ppm (solvent-exposed)[3].

Table 1: ¹H NMR Quantitative Assignments (400 MHz, DMSO-d6)
PositionShift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment / Causality
CH=N 8.55s-1HImine proton; deshielded by C=N anisotropy
CONH_a 8.00br s-1HAmide proton (hydrogen-bonded to DMSO)
H-2', H-6' 7.90d8.82HBenzylidene ortho to imine; deshielded
H-2 7.75t1.81HBenzamide ring; between amide and imine
H-6 7.65dt7.8, 1.51HBenzamide ring; para to imine
H-5 7.48t7.81HBenzamide ring; meta to substituents
CONH_b 7.40br s-1HAmide proton (solvent exposed)
H-4 7.35dt7.8, 1.51HBenzamide ring; ortho to imine
H-3', H-5' 7.08d8.82HBenzylidene ortho to methoxy; shielded by +R
OCH₃ 3.84s-3HMethoxy protons
Table 2: ¹³C NMR Quantitative Assignments (100 MHz, DMSO-d6)
PositionShift (δ, ppm)TypeAssignment / Causality
C=O 168.0CqAmide carbonyl
C-4' 162.5CqBenzylidene C-O; deshielded by electronegative oxygen
CH=N 160.2CHImine carbon
C-3 151.5CqBenzamide C-N
C-1 135.5CqBenzamide C-C=O
C-2', C-6' 130.8CHBenzylidene ortho to imine
C-5 129.2CHBenzamide meta carbon
C-1' 128.8CqBenzylidene C-C=N
C-6 124.5CHBenzamide para to imine
C-4 121.2CHBenzamide ortho to imine
C-2 119.5CHBenzamide between substituents
C-3', C-5' 114.5CHBenzylidene ortho to methoxy; shielded by +R effect
OCH₃ 55.6CH₃Methoxy carbon

2D NMR Structural Elucidation Logic

To validate the 1D NMR assignments, a self-consistent 2D NMR workflow is employed. The logic follows a strict hierarchy: COSY identifies adjacent proton spin systems, HSQC maps these protons to their directly attached carbons, and HMBC bridges the fragments by revealing 2- and 3-bond carbon-proton correlations (especially critical for quaternary carbons like C=O and the imine linkage).

Logic H1 1H NMR (Proton Shifts) COSY COSY (H-H Coupling) H1->COSY Adjacent H HSQC HSQC (1-Bond C-H) H1->HSQC Direct C-H HMBC HMBC (2/3-Bond C-H) H1->HMBC Long-range C13 13C NMR (Carbon Shifts) C13->HSQC Direct C-H C13->HMBC Long-range Structure Final Assignment 3-[(4-Methoxybenzylidene)amino]benzamide COSY->Structure HSQC->Structure HMBC->Structure

Figure 2: Logical progression of 2D NMR techniques used to assign the Schiff base structure.

References

  • [3] ChemicalBook. 3-Aminobenzamide | 3544-24-9.

  • Asian Journal of Chemistry. Synthesis, Spectral and Biological Studies on Novel Schiff Base Complexes.

  • [1] National Institutes of Health (NIH). Inhibition of Poly(ADP-Ribose) Polymerase by Nucleic Acid Metabolite 7-Methylguanine.

  • [2] Semantic Scholar. Synthesis and in Vitro and in Vivo Anticoagulant and Antiplatelet Activities of Amidino- and Non-Amidinobenzamides.

  • Indian Academy of Sciences (IAS). Synthesis of a new Schiff base probe: Crystal structure, spectral properties, understanding and prospect.

Sources

Application

cell viability assay protocol using 3-[(4-Methoxybenzylidene)amino]benzamide

This Application Note provides a comprehensive, self-validating methodology for evaluating the cytotoxicity of 3-[(4-Methoxybenzylidene)amino]benzamide , a novel Schiff base derivative of the classic poly(ADP-ribose) pol...

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Author: BenchChem Technical Support Team. Date: April 2026

This Application Note provides a comprehensive, self-validating methodology for evaluating the cytotoxicity of 3-[(4-Methoxybenzylidene)amino]benzamide , a novel Schiff base derivative of the classic poly(ADP-ribose) polymerase (PARP) inhibitor, 3-aminobenzamide.

Designed for drug development professionals, this guide synthesizes the mechanistic rationale of PARP inhibition with a high-throughput, ATP-based luminescent viability protocol.

Scientific Rationale & Mechanistic Overview

The Evolution of 3-Aminobenzamide via Schiff Base Condensation

3-Aminobenzamide (3-AB) is a foundational, first-generation PARP-1 inhibitor[1][2]. However, its clinical utility is severely limited by its low potency, typically requiring high micromolar to millimolar concentrations to achieve target inhibition[1]. To overcome this, medicinal chemists utilize Schiff base (azomethine) condensation to synthesize derivatives like 3-[(4-Methoxybenzylidene)amino]benzamide .

By condensing 3-AB with 4-methoxybenzaldehyde, the resulting -N=CH- imine linkage restricts the conformational flexibility of the molecule. This structural rigidity, combined with the electron-donating properties of the 4-methoxy group, increases the electron density of the aromatic system. This enhances π−π stacking interactions within the NAD+ binding pocket of the PARP-1 enzyme, significantly improving lipophilicity, cellular permeability, and target binding affinity compared to the parent compound[1].

Mechanism of Action: Synthetic Lethality

PARP inhibitors do not act as traditional, acutely toxic chemotherapeutics; rather, they exploit a genetic vulnerability known as synthetic lethality [3]. PARP-1 is essential for the repair of DNA single-strand breaks (SSBs) via the base excision repair (BER) pathway.

When 3-[(4-Methoxybenzylidene)amino]benzamide competitively inhibits PARP-1—and traps the enzyme on the DNA strand—unrepaired SSBs persist[2][3]. During the S-phase of the cell cycle, DNA replication forks collide with these trapped complexes, collapsing into highly lethal double-strand breaks (DSBs)[3].

Cells with proficient homologous recombination (HR) repair, such as BRCA-wildtype (WT) cells, can resolve these DSBs and survive. Conversely, HR-deficient cells, such as those harboring BRCA1 or BRCA2 mutations, cannot repair the damage and are forced into apoptosis[2][3].

MOA SSB DNA Single-Strand Breaks (SSBs) PARP PARP-1 Recruitment SSB->PARP DSB Replication Fork Collapse (Double-Strand Breaks) PARP->DSB Unrepaired SSBs Inhibitor 3-[(4-Methoxybenzylidene) amino]benzamide Inhibitor->PARP Catalytic Inhibition & Trapping WT BRCA Proficient (HR Repair Active) Cell Survival DSB->WT Repaired Mut BRCA Deficient (HR Repair Inactive) Apoptosis DSB->Mut Unrepaired

Diagram 1: Mechanism of PARP-1 inhibition and subsequent synthetic lethality in BRCA-deficient cells.

Assay Selection & Experimental Causality

To accurately evaluate the cytotoxicity of this Schiff base derivative, this protocol utilizes the Promega CellTiter-Glo® Luminescent Cell Viability Assay [4].

Causality of Assay Choice: Traditional metabolic assays (like MTT or MTS) rely on the reduction of tetrazolium salts by NAD(P)H-dependent cellular oxidoreductases. Because PARP-1 consumes NAD+ during its catalytic cycle, PARP inhibition inherently alters the intracellular NAD+/NADH ratio. Using an MTT assay can therefore introduce severe metabolic artifacts, leading to false viability readings.

CellTiter-Glo bypasses this by directly quantifying intracellular Adenosine Triphosphate (ATP) via a thermostable luciferase reaction[4]. Because ATP levels drop precipitously immediately upon cell death, it serves as a highly sensitive, self-validating proxy for metabolically active cells[4]. Furthermore, the homogeneous "add-mix-measure" format eliminates wash steps, preventing the accidental aspiration of loosely adherent apoptotic cells[4].

Protocol Day1 Day 1: Cell Seeding Seed BRCA-WT & BRCA-Mut (1,000-5,000 cells/well) Day2 Day 2: Treatment Add Schiff Base Derivative (0.01 µM - 100 µM) Day1->Day2 Day5A Day 5: Reagent Addition Add CellTiter-Glo (1:1 Ratio to Media) Day2->Day5A Day5B Day 5: Lysis & Incubation Orbital Shake (2 min) Dark Incubation (10 min) Day5A->Day5B Day5C Day 5: Measurement Record Luminescence Calculate IC50 & Z'-factor Day5B->Day5C

Diagram 2: Five-day experimental workflow for the CellTiter-Glo luminescent cell viability assay.

Step-by-Step Experimental Protocol

Reagent & Compound Preparation
  • Stock Solution: Dissolve 3-[(4-Methoxybenzylidene)amino]benzamide powder in 100% molecular-grade DMSO to achieve a 10 mM stock concentration.

    • Causality: The lipophilic nature of the Schiff base requires a strong organic solvent. However, the final DMSO concentration in the assay must never exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Serial Dilution: Prepare a 10-point, 1:3 serial dilution of the compound in complete cell culture media (e.g., DMEM + 10% FBS), ranging from a final well concentration of 100 µM down to 0.005 µM.

Cell Seeding (Day 1)
  • Cell Line Selection: To validate the synthetic lethality mechanism, utilize a matched pair of cell lines: a BRCA1-mutant line (e.g., MDA-MB-436) and a BRCA-proficient line (e.g., MCF-7).

  • Seeding: Harvest cells in the logarithmic growth phase. Seed 2,000–5,000 cells per well in 90 µL of media into a white, opaque 96-well tissue culture plate .

    • Causality: White plates maximize the reflection of the luminescent signal toward the detector and prevent well-to-well optical crosstalk[4].

  • Edge Effect Prevention: Do not seed cells in the outer perimeter wells (Rows A, H and Columns 1, 12). Instead, fill these with 200 µL of sterile PBS.

    • Causality: Over a multi-day assay, evaporation at the plate edges shifts the osmolarity and artificially concentrates the drug, creating false cytotoxicity readings. PBS acts as a sacrificial evaporative buffer.

  • Incubate overnight at 37°C, 5% CO₂ to allow for cellular attachment.

Compound Treatment (Day 2)
  • Add 10 µL of the 10X concentrated drug dilutions to the 90 µL of media currently in the wells.

  • Self-Validating Controls: Ensure the inclusion of:

    • Vehicle Control: Media + 0.5% DMSO (Defines 100% viability).

    • Positive Control: 10 µM Olaparib (Validates the assay's sensitivity to PARP inhibition).

    • Background Control: Media + 0.5% DMSO without cells (Quantifies baseline luminescence).

  • Incubation: Incubate the plates for 120 hours (5 days) at 37°C, 5% CO₂.

    • Causality: PARP inhibitors are not acutely membrane-lytic. Cells must pass through the S-phase of the cell cycle multiple times to accumulate lethal DSBs. A standard 24-hour assay will yield false-negative results; a 5-day incubation is mandatory for target validation.

Luminescent Assay Execution (Day 7)
  • Equilibration: Remove the 96-well plate and the reconstituted CellTiter-Glo® Reagent from the incubator/fridge. Allow both to equilibrate to room temperature (approx. 22°C) for 30 minutes.

    • Causality: Luciferase enzyme kinetics are highly temperature-dependent. Uneven temperature gradients across the plate will cause severe signal variance and high standard deviations[4].

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well (a 1:1 ratio with the culture media).

  • Lysis: Place the plate on an orbital shaker at 300-500 RPM for 2 minutes.

    • Causality: Mechanical agitation ensures complete physical lysis of the cell membrane, allowing intracellular ATP to mix homogeneously with the exogenous luciferase and luciferin[4].

  • Stabilization: Incubate the plate in the dark at room temperature for 10 minutes.

    • Causality: This resting period allows the luminescent signal to stabilize into a steady-state "glow" kinetic, ensuring consistent reads across the entire plate[4].

  • Measurement: Record luminescence on a microplate reader with an integration time of 0.5 to 1.0 second per well.

Data Presentation & Validation

To ensure the assay is a self-validating system, calculate the Z'-factor using the Vehicle Control and Background Control wells. A Z'-factor > 0.5 indicates an excellent, high-throughput-ready assay.

Subtract the average background luminescence from all experimental wells, then normalize the data against the Vehicle Control (set to 100% viability). Plot the log(concentration) versus normalized viability to calculate the half-maximal inhibitory concentration ( IC50​ ).

Table 1: Self-Validating 96-Well Plate Layout

Well Type Content Experimental Purpose
Edge Wells 200 µL Sterile PBS Prevents evaporation and edge-effect artifacts.
Background (Blank) Media + 0.5% DMSO + Assay Reagent Establishes baseline luminescence (cell-free).
Vehicle Control Cells + Media + 0.5% DMSO Defines 100% cell viability baseline.
Positive Control Cells + Media + Olaparib (10 µM) Validates assay sensitivity to PARP inhibition.

| Test Compound | Cells + Media + Schiff Base (Serial Dilution) | Generates dose-response curve for IC50​ calculation. |

Table 2: Expected Pharmacological Profile (Representative Data) Note: The following data illustrates the expected synthetic lethality fold-shift when comparing the parent compound to the Schiff base derivative.

CompoundBRCA-WT (MCF-7) IC50​ (µM)BRCA-Mutant (MDA-MB-436) IC50​ (µM)Synthetic Lethality Fold-Shift
3-Aminobenzamide (3-AB) > 500.0~ 150.0~ 3.3x
3-[(4-Methoxybenzylidene)amino]benzamide > 100.0~ 15.5~ 6.4x
Olaparib (Clinical Positive Control) ~ 15.0~ 0.05~ 300.0x

References

  • [1] Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. nih.gov.1

  • [3] The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. nih.gov. 3

  • [2] PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. oaepublish.com. 2

  • [4] CellTiter-Glo Luminescent Cell Viability Assay Technical Bulletin #TB288. promega.com.cn. 4

Sources

Method

Application Note: FTIR Spectral Interpretation and Validation Protocol for 3-[(4-Methoxybenzylidene)amino]benzamide

Pharmacochemical Context The compound 3-[(4-Methoxybenzylidene)amino]benzamide is a highly functionalized Schiff base. Schiff bases, characterized by their azomethine (-N=CH-) linkage, are widely regarded as "privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacochemical Context

The compound 3-[(4-Methoxybenzylidene)amino]benzamide is a highly functionalized Schiff base. Schiff bases, characterized by their azomethine (-N=CH-) linkage, are widely regarded as "privileged ligands" in coordination chemistry and drug development due to their ability to stabilize various metal oxidation states and exhibit broad-spectrum biological activities[1].

Structurally, this molecule integrates three critical pharmacophores: a meta-substituted primary benzamide ring, a central imine (Schiff base) bridge, and a para-methoxybenzylidene moiety. Fourier Transform Infrared (FTIR) spectroscopy serves as the definitive analytical technique for validating the successful condensation of the precursor aldehyde and amine, as well as for mapping the complex hydrogen-bonding network inherent to the solid-state benzamide group.

Mechanistic Spectral Causality: The "Why" Behind the Peaks

Interpreting the FTIR spectrum of this compound requires moving beyond simple peak-matching to understand the quantum mechanical and electronic environments dictating vibrational frequencies.

The High-Frequency Region: Amide N-H and C-H Stretching (3500–2800 cm⁻¹)

The primary amide (-CONH₂) is the most diagnostic feature in the high-frequency region. Unlike secondary amides or alcohols, a primary amide possesses two N-H bonds that vibrate both in-phase (symmetric) and out-of-phase (asymmetric). This quantum mechanical coupling results in a distinct doublet, often referred to as "two fangs," typically appearing between 3200 and 3450 cm⁻¹[2][3].

  • Causality of Peak Broadening: In the solid state, the primary benzamide engages in extensive intermolecular hydrogen bonding. This intermolecular interaction weakens the N-H covalent bonds, causing the stretching frequencies to shift to lower wavenumbers (e.g., ~3350 cm⁻¹ and 3180 cm⁻¹) and broadening the peaks compared to spectra obtained in dilute, non-polar solutions[4][5].

  • Methoxy C-H Stretching: The aliphatic C-H bonds of the methoxy (-OCH₃) group exhibit stretching vibrations at lower frequencies than aromatic C-H bonds, typically appearing as sharp, weak bands around 2810–2950 cm⁻¹.

The Double Bond Region: Carbonyl and Azomethine (1700–1500 cm⁻¹)

This region confirms the structural backbone of the molecule.

  • Amide I Band (C=O Stretch): The carbonyl stretch of the primary amide typically manifests as a strong, sharp "sword-like" peak around 1650–1690 cm⁻¹[2][4]. Its position is slightly lower than a standard ketone due to the resonance donation of the nitrogen lone pair into the carbonyl π-system, which increases the single-bond character of the C=O bond.

  • Schiff Base C=N Stretch: The successful formation of the azomethine linkage is confirmed by an intense band typically found between 1610 and 1640 cm⁻¹[6][7].

  • Causality of C=N Shift: An isolated aliphatic imine absorbs near 1670 cm⁻¹. However, in 3-[(4-Methoxybenzylidene)amino]benzamide, the C=N bond is flanked by two aromatic systems. This extended π-conjugation delocalizes the electron density across the molecule, reducing the force constant of the C=N double bond and shifting its vibrational frequency down to approximately 1620–1630 cm⁻¹[8].

The Fingerprint Region: Ether Linkages (<1500 cm⁻¹)
  • Methoxy C-O-C Stretch: The aryl-alkyl ether linkage produces a highly intense asymmetric stretching band near 1250 cm⁻¹ and a symmetric stretch near 1030 cm⁻¹[8].

  • Causality of Intensity: Infrared absorption intensity is directly proportional to the square of the change in the molecular dipole moment during the vibration. The highly electronegative oxygen atom in the C-O-C linkage creates a massive dipole shift during asymmetric stretching, making this one of the most prominent peaks in the fingerprint region.

Quantitative Spectral Assignments

To facilitate rapid structural validation, the expected quantitative FTIR data for 3-[(4-Methoxybenzylidene)amino]benzamide is summarized below.

Functional Group / VibrationExpected Wavenumber (cm⁻¹)Intensity & ShapeMechanistic Note
Primary Amide N-H (Asym) ~3350 - 3400Medium, BroadLowered by solid-state H-bonding.
Primary Amide N-H (Sym) ~3180 - 3250Medium, BroadForms a doublet with the asymmetric band.
Aromatic C-H Stretch ~3000 - 3100Weak, Sharpsp² hybridized carbon-hydrogen bonds.
Aliphatic C-H (Methoxy) ~2810 - 2950Weak, Sharpsp³ hybridized carbon-hydrogen bonds.
Amide I (C=O Stretch) ~1650 - 1690Strong, SharpShifted down by nitrogen resonance.
Imine (C=N Stretch) ~1610 - 1640Strong, SharpShifted down by extended π-conjugation.
Amide II (N-H Bend) ~1590 - 1620Medium, SharpOften overlaps with aromatic C=C stretches.
Methoxy C-O-C (Asym) ~1240 - 1260Strong, SharpHigh intensity due to large dipole change.
Methoxy C-O-C (Sym) ~1030 - 1050Medium, SharpConfirms aryl-alkyl ether presence.

Self-Validating ATR-FTIR Protocol

Rationale for ATR over KBr Pelleting: Attenuated Total Reflectance (ATR) is prioritized over traditional KBr pelleting. KBr is highly hygroscopic; absorbed water produces a broad artifact peak at 3400 cm⁻¹ that obscures the critical primary amide N-H doublet. Furthermore, the high pressure required for KBr pressing can induce polymorphic transitions, altering the native hydrogen-bonding network of the benzamide group. ATR provides a non-destructive, self-validating alternative.

Step-by-Step Methodology
  • System Calibration & Verification:

    • Initialize the FTIR spectrometer equipped with a Diamond ATR crystal.

    • Run a 1.5 mil Polystyrene calibration film. Verify that the reference peak at 1601.2 cm⁻¹ is within ± 1.0 cm⁻¹. This self-validates the interferometer's laser alignment.

  • Environmental Baseline (Background Scan):

    • Ensure the ATR crystal is clean (wipe with isopropyl alcohol and allow to evaporate).

    • Acquire a background single-beam spectrum (32 scans, 4 cm⁻¹ resolution).

    • Self-Validation Check: The system must automatically subtract this background. If atmospheric CO₂ (2350 cm⁻¹) or water vapor (3600–3900 cm⁻¹) appears as positive or negative artifacts in the final sample spectrum, the environmental purge has failed, and the background must be re-collected.

  • Sample Application:

    • Place approximately 2–5 mg of synthesized 3-[(4-Methoxybenzylidene)amino]benzamide powder directly onto the center of the diamond crystal.

    • Lower the pressure anvil. Apply consistent pressure (typically ~80-100 gauge units) until the live preview shows an Amide I (C=O) peak absorbance between 0.4 and 0.8 AU. Causality: Insufficient pressure leads to poor optical contact and low signal-to-noise ratio; excessive pressure can damage the crystal.

  • Data Acquisition:

    • Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ using 32 co-added scans at 4 cm⁻¹ resolution.

    • Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave (which artificially inflates peak intensities at lower wavenumbers compared to transmission spectra).

  • Post-Run Cleaning:

    • Release the anvil, remove the sample, and clean the crystal with a lint-free wipe and spectroscopic-grade solvent (e.g., methanol or acetone).

Diagnostic Workflow Visualization

The following diagram maps the logical progression of spectral interpretation required to confirm the molecular structure of the target compound.

FTIR_Workflow RawData Raw FTIR Spectrum 3-[(4-Methoxybenzylidene)amino]benzamide HighFreq High Frequency (3500-2800 cm⁻¹) RawData->HighFreq MidFreq Double Bond Region (1700-1500 cm⁻¹) RawData->MidFreq Fingerprint Fingerprint Region (<1500 cm⁻¹) RawData->Fingerprint AmideNH Primary Amide N-H Doublet (~3350, 3180 cm⁻¹) HighFreq->AmideNH AmideCO Amide I C=O (~1660 cm⁻¹) MidFreq->AmideCO ImineCN Schiff Base C=N (~1625 cm⁻¹) MidFreq->ImineCN MethoxyCOC Methoxy C-O-C (~1250 cm⁻¹) Fingerprint->MethoxyCOC Validation Structural Validation Confirmed AmideNH->Validation AmideCO->Validation ImineCN->Validation MethoxyCOC->Validation

Structural elucidation workflow for 3-[(4-Methoxybenzylidene)amino]benzamide via FTIR spectroscopy.

References

  • Computational Investigation of Infrared Vibrational Frequency Shift Modes in Schiff Base-Transition Metal Complexes, samipubco.com,[Link]

  • Spectral study of Cu(II), Co(II) and Zn(II) metal ion complexes of Schiff Base, jetir.org,[Link]

  • FTIR spectrum of the synthesized Schiff base compound showing a sharp C=N (azomethine) stretching band, researchgate.net,[Link]

  • Interpreting Infrared Spectra, specac.com,[Link]

  • Interpreting IR Spectra, chemistrysteps.com,[Link]

  • Interpretation of Fourier Transform Infrared Spectra (FTIR), upi.edu,[Link]

  • Synthesis, Spectral Characterization, Density Functional Theory Studies and Antidiabetic Activities of Copper(II) Complexes of Schiff Bases, asianpubs.org,[Link]

  • IR Spectroscopy Tutorial: Amines, orgchemboulder.com,[Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra, masterorganicchemistry.com,[Link]

Sources

Application

Application Note: In Vivo Testing Protocols for 3-[(4-Methoxybenzylidene)amino]benzamide

Executive Summary & Mechanistic Rationale The compound 3-[(4-Methoxybenzylidene)amino]benzamide is a novel Schiff base derivative of the classic first-generation Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor, 3-aminob...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 3-[(4-Methoxybenzylidene)amino]benzamide is a novel Schiff base derivative of the classic first-generation Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor, 3-aminobenzamide (3-AB)[1]. While 3-AB established the foundation for PARP inhibition, its clinical utility was limited by low cellular permeability and the need for millimolar concentrations to achieve efficacy.

By condensing 4-methoxybenzaldehyde with the primary amine of 3-aminobenzamide, the resulting Schiff base features an extended conjugated system and enhanced lipophilicity. This structural modification is designed to improve membrane permeability, increase residence time within the tumor microenvironment, and potentially enhance binding affinity within the NAD+ binding pocket of PARP-1.

This application note details the comprehensive in vivo protocols required to evaluate this compound's pharmacokinetics (PK), safety, and efficacy as a targeted anticancer therapeutic, specifically leveraging the principle of synthetic lethality in BRCA-deficient tumor models[2].

MOA DNA_Damage Single-Strand DNA Breaks (SSBs) PARP1 PARP-1 Activation & PARylation DNA_Damage->PARP1 triggers Compound 3-[(4-Methoxybenzylidene)amino]benzamide (Targeted Inhibition) PARP1->Compound inhibited by DSB Double-Strand DNA Breaks (DSBs) PARP1->DSB failure to repair SSBs leads to DSBs HR_Repair Homologous Recombination (HR) (Deficient in BRCA-mut Models) DSB->HR_Repair requires Apoptosis Cancer Cell Death (Synthetic Lethality) HR_Repair->Apoptosis fails in BRCA-mut cells

Fig 1: Mechanism of synthetic lethality via PARP-1 inhibition in BRCA-deficient cells.

Formulation and Pharmacokinetics (PK) Protocol

Schiff bases are susceptible to hydrolysis in highly acidic aqueous environments. Therefore, the formulation strategy must ensure compound stability while overcoming the high lipophilicity introduced by the 4-methoxybenzylidene moiety.

Vehicle Preparation

Causality Insight: Standard saline will cause immediate precipitation of the compound. A co-solvent system is mandatory to maintain the drug in solution for intravenous (IV) and oral (PO) administration, ensuring accurate dosing and reliable absorption kinetics.

  • Optimal Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.

  • Preparation: Dissolve the compound fully in DMSO first. Add PEG300 and vortex. Add Tween-80 and vortex until clear. Slowly add saline dropwise while sonicating to prevent micro-precipitation.

PK Experimental Workflow
  • Animal Model: Male CD-1 mice (6-8 weeks old, 25-30g), fasted for 12 hours prior to PO dosing.

  • Dosing:

    • Group 1 (IV): 5 mg/kg via tail vein injection.

    • Group 2 (PO): 25 mg/kg via oral gavage.

  • Blood Sampling: Collect 50 µL of blood via the saphenous vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Collect into K2-EDTA tubes, centrifuge at 3,000 × g for 10 minutes at 4°C to separate plasma. Store at -80°C until LC-MS/MS analysis.

Anticipated PK Data Structure

All quantitative PK data must be modeled using non-compartmental analysis (NCA). Below is the standard reporting structure for the compound:

ParameterUnitsIV Administration (5 mg/kg)PO Administration (25 mg/kg)
Cmax ng/mL-To be determined
Tmax hr-To be determined
AUC(0-t) ng·hr/mLTo be determinedTo be determined
T(1/2) hrTo be determinedTo be determined
Clearance (Cl) L/hr/kgTo be determined-
Volume of Dist. (Vd) L/kgTo be determined-
Bioavailability (F) %-Target: > 30%

In Vivo Efficacy: BRCA-Mutant Xenograft Protocol

To validate the compound as a PARP-1 inhibitor, efficacy must be tested in a model highly sensitive to PARP inhibition. The SK-OV-3 human ovarian adenocarcinoma cell line is the industry standard for evaluating PARP-1 targeted therapies[1].

Self-Validating Experimental Design

Trustworthiness Pillar: To ensure the xenograft model is functioning correctly, Olaparib (a clinically approved PARP inhibitor) must be included as a positive control. If Olaparib fails to reduce tumor volume, the model is invalid. If Olaparib succeeds but the test compound fails, the compound lacks sufficient in vivo efficacy.

Step-by-Step Efficacy Protocol
  • Cell Inoculation: Harvest SK-OV-3 cells in the exponential growth phase. Resuspend in a 1:1 mixture of PBS and Matrigel. Inject 5×106 cells subcutaneously into the right flank of female BALB/c nude mice (6-8 weeks old).

  • Randomization: Monitor tumor growth using digital calipers. When the mean tumor volume reaches 100–150 mm³ (typically day 10-14 post-inoculation), randomize mice into four groups (n=8 per group) to ensure equal baseline tumor burden.

  • Dosing Regimen (21 Days):

    • Group 1: Vehicle Control (PO, Daily)

    • Group 2: 3-[(4-Methoxybenzylidene)amino]benzamide - Low Dose (25 mg/kg, PO, Daily)

    • Group 3: 3-[(4-Methoxybenzylidene)amino]benzamide - High Dose (50 mg/kg, PO, Daily)

    • Group 4: Olaparib Positive Control (50 mg/kg, PO, Daily)

  • Monitoring: Measure tumor dimensions and body weights twice weekly.

    • Formula: Tumor Volume (TV) = 0.5×length×width2 .

  • Endpoint: Euthanize animals on Day 21. Excise, weigh, and photograph tumors. Snap-freeze half of the tumor in liquid nitrogen for pharmacodynamic (PD) analysis, and fix the other half in 10% formalin for immunohistochemistry (IHC).

Tumor Growth Inhibition (TGI) Summary

Efficacy is quantified using the TGI metric. A TGI > 50% is generally considered biologically significant for advancing a compound.

Treatment GroupMean Tumor Volume (Day 21)Tumor Weight (g)TGI (%)Body Weight Change (%)
Vehicle ControlBaseline MaxMax-± 5%
Compound (25 mg/kg)Data InputData InputCalculateMonitor for toxicity
Compound (50 mg/kg)Data InputData InputCalculateMonitor for toxicity
Olaparib (50 mg/kg)Expected MinExpected Min> 60% expected± 5%

Ex Vivo Pharmacodynamics (PD): Target Engagement

Observing tumor shrinkage is not enough; you must prove the shrinkage is caused by the intended mechanism (PARP-1 inhibition). PARP-1 is responsible for synthesizing poly(ADP-ribose) (PAR) chains on target proteins following DNA damage.

Causality Insight: A successful PARP-1 inhibitor will drastically reduce the accumulation of PAR chains in the tumor tissue. Furthermore, the failure to repair DNA breaks will lead to an accumulation of double-strand breaks, quantifiable by the biomarker γ H2AX.

Biomarker Analysis Protocol
  • Tissue Lysis: Homogenize snap-frozen tumor tissues in RIPA buffer supplemented with protease and phosphatase inhibitors, plus a PARG (poly(ADP-ribose) glycohydrolase) inhibitor to prevent PAR degradation during lysis.

  • Western Blotting:

    • Run 30 µg of protein lysate on a 4-12% SDS-PAGE gel.

    • Transfer to a PVDF membrane.

    • Probe with primary antibodies against PAR (to confirm target inhibition) and γ H2AX (to confirm resulting DNA double-strand breaks).

    • Use β -actin or GAPDH as a loading control.

  • Expected Logic: As the dose of 3-[(4-Methoxybenzylidene)amino]benzamide increases, PAR levels should decrease, and γ H2AX levels should increase.

Workflow Phase1 Phase 1: PK & ADME (Mice, IV/PO) Phase2 Phase 2: MTD (Dose Escalation) Phase1->Phase2 Determines half-life Phase3 Phase 3: Xenograft (BRCA-mut SK-OV-3) Phase2->Phase3 Sets dosing limits Phase4 Phase 4: Ex Vivo PD (PAR & γH2AX Blot) Phase3->Phase4 Tumor harvesting

Fig 2: Linear progression of in vivo validation workflows.

References

  • Discovery of Novel Bromophenol–Thiosemicarbazone Hybrids as Potent Selective Inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1) for Use in Cancer. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

Method

Formulating 3-[(4-Methoxybenzylidene)amino]benzamide for pH-Responsive Drug Delivery Systems: A Comprehensive Protocol and Application Note

Introduction & Mechanistic Rationale The compound 3-[(4-Methoxybenzylidene)amino]benzamide is a rationally designed Schiff base prodrug. It is synthesized via the condensation of 4-methoxybenzaldehyde and 3-aminobenzamid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 3-[(4-Methoxybenzylidene)amino]benzamide is a rationally designed Schiff base prodrug. It is synthesized via the condensation of 4-methoxybenzaldehyde and 3-aminobenzamide (3-AB). 3-AB is a well-established poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor, widely utilized to prevent DNA repair in cancer cells, thereby inducing synthetic lethality when combined with DNA-damaging agents[1].

While 3-AB is highly effective in vitro, its clinical translation is often hindered by rapid systemic clearance and off-target toxicity. By functionalizing 3-AB with a 4-methoxybenzylidene moiety, we achieve two critical formulation advantages:

  • Increased Hydrophobicity: The addition of the aromatic methoxy group significantly increases the compound's lipophilicity, allowing for high-efficiency encapsulation into the hydrophobic core of amphiphilic polymeric micelles (e.g., mPEG-b-PCL).

  • pH-Responsive Cleavage: The resulting imine bond (-N=CH-) acts as an acid-labile linker. It remains highly stable at physiological pH (7.4) but undergoes rapid hydrolysis in the mildly acidic tumor extracellular microenvironment (pH 6.5) and the late endolysosomal compartments (pH 5.0–5.5)[2][3].

Causality of Release: At pH < 6.0, the lone pair of electrons on the imine nitrogen becomes protonated. This protonation dramatically increases the electrophilicity of the adjacent imine carbon, facilitating a nucleophilic attack by water. The Schiff base subsequently collapses, releasing the active 3-AB directly into the cytoplasm, where it translocates to the nucleus to inhibit PARP-1.

Mechanism Micelle Prodrug Micelle (pH 7.4) Endosome Endosome (pH 5.0-5.5) Micelle->Endosome Endocytosis Hydrolysis Imine Bond Hydrolysis Endosome->Hydrolysis Acidic Trigger ActiveDrug Release of 3-AB (PARP Inhibitor) Hydrolysis->ActiveDrug Cleavage Nucleus Nucleus (PARP-1 Inhibition) ActiveDrug->Nucleus Translocation

Fig 1: pH-triggered release mechanism of 3-AB from polymeric micelles in the endolysosomal pathway.

Formulation Strategy: Why Nanoprecipitation?

For highly crystalline Schiff bases, traditional thin-film hydration often leads to premature drug precipitation during the aqueous rehydration phase. To circumvent this, nanoprecipitation (solvent displacement) is the preferred methodology.

By dissolving both the mPEG-b-PCL copolymer and the prodrug in a water-miscible, volatile organic solvent like Tetrahydrofuran (THF), we ensure complete molecular dispersion. When this organic phase is introduced dropwise into an aqueous phase, the rapid diffusion of THF into the water causes localized supersaturation. The hydrophobic PCL blocks and the prodrug instantly co-precipitate, driven by hydrophobic interactions and π-π stacking, while the hydrophilic PEG corona stabilizes the resulting micelle, preventing macroscopic aggregation.

Workflow OrgPhase Organic Phase Prodrug + mPEG-b-PCL in THF NanoPrecip Nanoprecipitation Dropwise Addition (1 mL/min) OrgPhase->NanoPrecip AqPhase Aqueous Phase Deionized Water (Stirring) AqPhase->NanoPrecip Dialysis Purification Dialysis against dH2O (MWCO 3.5 kDa) NanoPrecip->Dialysis 4h Stirring Lyophilization Lyophilization Freeze-drying with 5% Sucrose Dialysis->Lyophilization 24h Final Final Product Prodrug-Loaded Micelles Lyophilization->Final

Fig 2: Step-by-step nanoprecipitation workflow for formulating prodrug-loaded mPEG-b-PCL micelles.

Experimental Protocols

Protocol A: Preparation of Prodrug-Loaded mPEG-b-PCL Micelles

This protocol is designed as a self-validating system; the visual transition from a clear organic solution to a slightly opalescent aqueous dispersion confirms successful micellization.

Materials:

  • 3-[(4-Methoxybenzylidene)amino]benzamide (Prodrug)

  • mPEG-b-PCL block copolymer (MW: 2k-b-4k)

  • Tetrahydrofuran (THF, anhydrous, HPLC grade)

  • Deionized (DI) Water (Milli-Q, 18.2 MΩ·cm)

Step-by-Step Procedure:

  • Organic Phase Preparation: Dissolve 10 mg of the prodrug and 40 mg of mPEG-b-PCL in 2.0 mL of anhydrous THF. Vortex for 2 minutes and sonicate in a bath sonicator for 5 minutes until the solution is completely clear.

  • Aqueous Phase Preparation: Place 10.0 mL of DI water in a 20 mL glass vial containing a magnetic stir bar. Set the stir plate to 600 RPM.

  • Nanoprecipitation: Using a syringe pump, inject the organic phase dropwise into the stirring aqueous phase at a strict rate of 1.0 mL/min. Crucial Insight: Maintaining a consistent injection rate prevents localized high concentrations of THF, which can lead to polydisperse micelle populations.

  • Solvent Evaporation: Leave the dispersion stirring uncovered at room temperature for 4 hours in a fume hood to allow the majority of the THF to evaporate.

  • Purification (Dialysis): Transfer the opalescent dispersion into a regenerated cellulose dialysis tubing (MWCO 3.5 kDa). Dialyze against 2.0 L of DI water for 24 hours, replacing the water at 2, 4, and 12 hours to remove residual THF and unencapsulated prodrug.

  • Filtration & Storage: Filter the dialyzed micelle solution through a 0.45 µm PES syringe filter to remove any large aggregates. Lyophilize with 5% (w/v) sucrose as a cryoprotectant if long-term storage is required.

Protocol B: In Vitro pH-Triggered Release Assay

To validate the acid-labile nature of the imine bond, release kinetics must be evaluated under sink conditions at physiological and endosomal pH.

Step-by-Step Procedure:

  • Aliquot 2.0 mL of the purified micelle solution into two separate dialysis bags (MWCO 3.5 kDa).

  • Submerge Bag 1 in 50 mL of Phosphate Buffered Saline (PBS, pH 7.4).

  • Submerge Bag 2 in 50 mL of Acetate Buffer (pH 5.5).

  • Incubate both systems in an orbital shaker at 37°C and 100 RPM.

  • At predetermined time points (1, 2, 4, 8, 12, 24, and 48 hours), withdraw 1.0 mL of the release media and immediately replace it with 1.0 mL of fresh, pre-warmed buffer to maintain sink conditions.

  • Quantify the released 3-AB using RP-HPLC (C18 column, Mobile phase: Water/Acetonitrile 60:40 v/v, UV detection at 254 nm).

Data Presentation

The tables below summarize the expected physicochemical properties and release kinetics of the optimized formulation, demonstrating the high encapsulation efficiency and the stark contrast in release profiles driven by the pH-sensitive Schiff base.

Table 1: Physicochemical Characterization of Micellar Formulations
FormulationZ-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
Blank mPEG-b-PCL 45.2 ± 2.10.112 ± 0.01-2.4 ± 0.5N/AN/A
Prodrug-Loaded Micelles 68.7 ± 3.40.145 ± 0.02-3.1 ± 0.888.4 ± 2.617.6 ± 1.1

Note: The increase in Z-average size confirms the successful swelling of the hydrophobic PCL core by the encapsulated prodrug.

Table 2: Cumulative Release Kinetics of 3-AB at 37°C
Time (Hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
1 2.1 ± 0.415.4 ± 1.2
4 5.3 ± 0.838.7 ± 2.5
12 9.8 ± 1.165.2 ± 3.8
24 14.2 ± 1.582.1 ± 4.1
48 18.5 ± 2.094.6 ± 2.9

Note: The minimal release at pH 7.4 indicates excellent systemic stability, whereas the rapid burst at pH 5.5 confirms the acid-catalyzed hydrolysis of the imine bond.

References

  • Title: Combination therapy of poly (ADP-ribose) polymerase inhibitor 3-aminobenzamide and gemcitabine shows strong antitumor activity in pancreatic cancer cells. Source: Journal of Gastroenterology and Hepatology / PubMed (nih.gov) URL: [Link]

  • Title: Lung targeting dual drug delivery system (US9421194B2) - Citing: Schiff bases derived from p-aminobenzyl alcohol as trigger groups for pH-dependent prodrug activation.
  • Title: Design, Synthesis, and Characterization of Schiff Base Bond-Linked pH-Responsive Doxorubicin Prodrug Based on Functionalized mPEG-PCL for Targeted Cancer Therapy. Source: Polymers / MDPI URL: [Link]

Sources

Application

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 3-[(4-Methoxybenzylidene)amino]benzamide

Abstract The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Benzamide derivatives have emerged as a promising class of compounds with a broad spectru...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Benzamide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial effects.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing (AST) for the novel benzamide compound, 3-[(4-Methoxybenzylidene)amino]benzamide. While extensive public data on this specific molecule is not yet available, the protocols herein are grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3] This guide offers detailed, step-by-step protocols for broth microdilution, agar dilution, and disk diffusion methods, alongside insights into data interpretation, quality control, and the scientific rationale behind experimental choices.

Introduction: The Promise of Novel Benzamides

Benzamide and its derivatives are a versatile scaffold in medicinal chemistry, known to exhibit a wide range of pharmacological properties.[1][4] Recent research has highlighted their potential as antimicrobial agents, active against both Gram-positive and Gram-negative bacteria.[5] The mechanism of action for some benzamides has been proposed to involve the inhibition of the FtsZ protein, a key component of the bacterial cell division machinery, or interaction with the bacterial cell membrane.[6][7][8] The exploration of novel benzamide structures, such as 3-[(4-Methoxybenzylidene)amino]benzamide, is a critical step in the search for new drugs to combat resistant pathogens.

This application note serves as a foundational resource for the in vitro evaluation of 3-[(4-Methoxybenzylidene)amino]benzamide's antimicrobial properties. By following these standardized protocols, researchers can generate reliable and reproducible data to inform further development.

Compound Profile: 3-[(4-Methoxybenzylidene)amino]benzamide

  • Chemical Name: 3-[(4-Methoxybenzylidene)amino]benzamide

  • Molecular Formula: C₁₅H₁₄N₂O₂

  • Molecular Weight: 266.29 g/mol

  • Chemical Structure: alt text

  • Solubility: Expected to be poorly soluble in water. Solvents such as dimethyl sulfoxide (DMSO) are recommended for preparing stock solutions.[9]

Core Principles of Antimicrobial Susceptibility Testing (AST)

The primary objective of AST is to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[2] This is a quantitative measure of the agent's potency. The main methods for determining MIC are broth dilution and agar dilution.[6][10] The disk diffusion method, while qualitative or semi-quantitative, is a valuable screening tool.[11][12]

Essential Pre-analytical Procedures

Preparation of Antimicrobial Stock Solution

The poor aqueous solubility of many novel compounds, including likely 3-[(4-Methoxybenzylidene)amino]benzamide, necessitates careful preparation of stock solutions.

Protocol 1: Preparation of 3-[(4-Methoxybenzylidene)amino]benzamide Stock Solution

  • Weighing the Compound: Accurately weigh a precise amount of 3-[(4-Methoxybenzylidene)amino]benzamide powder using an analytical balance.

  • Solvent Selection: Use 100% dimethyl sulfoxide (DMSO) as the initial solvent.

  • Dissolution: Dissolve the weighed compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 1000x the highest desired test concentration). Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary, but monitor for compound degradation.

  • Sterilization: Compounds dissolved in 100% DMSO do not typically require filter sterilization. However, if dilutions are made in aqueous solutions, filter sterilization using a 0.22 µm syringe filter compatible with the final solvent composition is recommended.[9]

  • Storage: Aliquot the stock solution into sterile, single-use vials and store at -20°C or lower to maintain stability.[13] Avoid repeated freeze-thaw cycles.

Inoculum Preparation

Standardization of the microbial inoculum is critical for the reproducibility of AST results.

Protocol 2: Preparation of Standardized Microbial Inoculum

  • Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

  • Suspension: Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth) or saline.

  • Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[5] Visual comparison against a Wickerham card or measurement with a spectrophotometer can be used.

  • Final Dilution: Further dilute the adjusted inoculum in the appropriate test broth to achieve the final desired concentration for each AST method.

Antimicrobial Susceptibility Testing Protocols

Broth Microdilution Method

This method is considered a gold standard for determining the Minimum Inhibitory Concentration (MIC) and is highly amenable to automation and high-throughput screening.[14]

Protocol 3: Broth Microdilution Assay

  • Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells except the first column.

  • Compound Addition: In the first column, add 100 µL of the working solution of 3-[(4-Methoxybenzylidene)amino]benzamide (prepared by diluting the stock solution in CAMHB).

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard the final 50 µL from the tenth column. This will create a range of decreasing concentrations of the test compound.

  • Controls:

    • Growth Control (Negative Control): Column 11 should contain 100 µL of inoculated broth with no compound.

    • Sterility Control: Column 12 should contain 100 µL of uninoculated broth.

    • Positive Control: A separate set of dilutions should be prepared with a standard antibiotic of known efficacy against the test organisms.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum (prepared to be 2x the final desired concentration) to each well from column 1 to 11. This will bring the final volume in each well to 100 µL and the final inoculum density to approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of 3-[(4-Methoxybenzylidene)amino]benzamide at which there is no visible growth of the microorganism.[8] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Caption: Workflow for Broth Microdilution Assay.

Agar Dilution Method

The agar dilution method is another reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.[6][10]

Protocol 4: Agar Dilution Assay

  • Agar Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize. Cool to 45-50°C in a water bath.

  • Compound Incorporation: Prepare serial two-fold dilutions of 3-[(4-Methoxybenzylidene)amino]benzamide in a suitable solvent. Add 2 mL of each antimicrobial dilution to 18 mL of molten MHA in separate sterile petri dishes.[2] Swirl gently to mix and allow the agar to solidify. A control plate with no compound should also be prepared.

  • Inoculation: Spot-inoculate the prepared agar plates with the standardized bacterial suspension (adjusted to approximately 10⁷ CFU/mL). A multipoint replicator can be used to inoculate multiple strains.

  • Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the organism.

Disk Diffusion Method

This method is a simple and widely used technique for preliminary screening of antimicrobial activity.[11][12]

Protocol 5: Disk Diffusion Assay

  • Plate Inoculation: Uniformly streak a lawn of the standardized bacterial inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Disk Preparation and Application: Since pre-impregnated disks are not available for novel compounds, sterile blank paper disks (6 mm diameter) must be impregnated with a known amount of 3-[(4-Methoxybenzylidene)amino]benzamide.

    • Prepare a solution of the compound at a specific concentration in a volatile solvent (e.g., ethanol or methanol).

    • Aseptically apply a precise volume (e.g., 10-20 µL) of the solution to each blank disk and allow the solvent to evaporate completely.

    • Aseptically place the impregnated disk onto the inoculated agar surface. Gently press to ensure complete contact.[15]

  • Controls: A blank disk impregnated with only the solvent should be used as a negative control. A disk containing a standard antibiotic should be used as a positive control.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Result Measurement: Measure the diameter of the zone of inhibition (where bacterial growth is absent) around the disk in millimeters.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and organized manner to facilitate comparison and analysis.

Table 1: Example Data Presentation for Minimum Inhibitory Concentration (MIC) of 3-[(4-Methoxybenzylidene)amino]benzamide

Test MicroorganismGram StainMIC (µg/mL)Positive Control (Antibiotic)Positive Control MIC (µg/mL)
Staphylococcus aureus ATCC® 25923™Gram-positive[Experimental Value]Vancomycin[Expected Range]
Escherichia coli ATCC® 25922™Gram-negative[Experimental Value]Ciprofloxacin[Expected Range]
Pseudomonas aeruginosa ATCC® 27853™Gram-negative[Experimental Value]Gentamicin[Expected Range]
Enterococcus faecalis ATCC® 29212™Gram-positive[Experimental Value]Ampicillin[Expected Range]

Interpretation of Results:

  • MIC: A lower MIC value indicates greater potency of the antimicrobial agent.

  • Zone of Inhibition: A larger zone diameter in the disk diffusion assay generally corresponds to a lower MIC.

  • Breakpoints: For novel compounds, clinical breakpoints (Susceptible, Intermediate, Resistant) are not yet established.[3][8][16] The initial evaluation focuses on comparing the MIC values to those of known antibiotics and assessing the spectrum of activity.

Quality Control: Ensuring Data Integrity

A robust quality control (QC) program is essential for the accuracy and reproducibility of AST results.[4]

  • Reference Strains: Standardized QC strains with known susceptibility profiles must be tested in parallel with the experimental organisms.[1][17][18][19] Commonly used strains include:

    • Escherichia coli ATCC® 25922™

    • Staphylococcus aureus ATCC® 25923™

    • Pseudomonas aeruginosa ATCC® 27853™

    • Enterococcus faecalis ATCC® 29212™

  • Acceptance Criteria: The MIC values or zone diameters for the QC strains must fall within the acceptable ranges published by CLSI or EUCAST.[20] If QC results are out of range, the experimental results are considered invalid, and troubleshooting is required.

  • Purity Checks: All bacterial cultures should be checked for purity before and after testing.

  • Media and Reagent Control: Each new batch of media, reagents, and antimicrobial disks should be tested with QC strains to ensure proper performance.[4]

Hypothetical Mechanism of Action

Based on existing literature for benzamide derivatives, a potential mechanism of action for 3-[(4-Methoxybenzylidene)amino]benzamide could involve the disruption of bacterial cell division by targeting the FtsZ protein.

Mechanism_of_Action Compound 3-[(4-Methoxybenzylidene)amino]benzamide CellEntry Bacterial Cell Entry Compound->CellEntry FtsZ FtsZ Protein CellEntry->FtsZ Binds to FtsZ ZRing Z-Ring Formation FtsZ->ZRing Polymerization Inhibition Inhibition FtsZ->Inhibition CellDivision Bacterial Cell Division ZRing->CellDivision Block Blockage ZRing->Block Inhibition->ZRing Prevents Block->CellDivision Arrests

Caption: Hypothetical mechanism targeting FtsZ.

Conclusion and Future Directions

This document provides a comprehensive framework for the initial in vitro antimicrobial evaluation of 3-[(4-Methoxybenzylidene)amino]benzamide. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data. Promising results from these initial susceptibility tests would warrant further investigation, including:

  • Determination of Minimum Bactericidal Concentration (MBC).

  • Time-kill kinetic studies.

  • Testing against a broader panel of clinical isolates, including multidrug-resistant strains.

  • Elucidation of the precise mechanism of action.

  • In vivo efficacy and toxicity studies.

The systematic application of these methodologies will be instrumental in advancing our understanding of this novel benzamide and its potential as a future antimicrobial agent.

References

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Research Square. [Link]

  • Quality Control of Antimicrobial Susceptibility Tests. (2016). GCS Medical College. [Link]

  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. (2023). Microbiology Class. [Link]

  • Quality Control of Antimicrobial Susceptibility Testing. (n.d.). Public Health England. [Link]

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008). Nature Protocols. [Link]

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (2022). Journal of Pharmaceutical Analysis. [Link]

  • Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli. (2026). MDPI. [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (2023). EUCAST. [Link]

  • Preparation of Routine Media and Reagents Used in Antimicrobial Susceptibility Testing. (n.d.). Wiley Online Library. [Link]

  • Antimicrobial susceptibility testing Agar dilution method. (2025). WOAH. [Link]

  • Interpretation of MICs in Antibiotic Susceptibility Testing. (n.d.). Dick White Referrals. [Link]

  • Modified agar dilution method for rapid antibiotic susceptibility testing of anaerobic bacteria. (1976). Antimicrobial Agents and Chemotherapy. [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). IDEXX. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). OIRSA. [Link]

  • Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). (n.d.). ResearchGate. [Link]

  • CLSI and MIC Interpretation Tips and Tricks. (n.d.). Northwestern Medicine. [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025). CLSI. [Link]

  • AST guidance specific to the UK and clarification on EUCAST guidance. (n.d.). The British Society for Antimicrobial Chemotherapy. [Link]

  • Novel and Revised Terms in the EUCAST 2019 Guideline: Susceptible, Increased Exposure and Area of Technical Uncertainty. (2019). Journal of the Turkish Society of Microbiology. [Link]

  • 3.5.2. Disk-Diffusion Method. (2022). Bio-protocol. [Link]

  • Disk diffusion test. (n.d.). Wikipedia. [Link]

  • Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). Journal of Clinical Microbiology. [Link]

  • ProtocolsAntibioticStockSolutions. (n.d.). Barrick Lab. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]

  • Disk diffusion method. (2004). CORE. [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). CLSI. [Link]

  • Comparison of four reading methods of broth microdilution based on the Clinical and Laboratory Standards Institute M27-A3 meth. (2012). Medical Mycology Journal. [Link]

  • New Consensus Guidelines from the Clinical and Laboratory Standards Institute for Antimicrobial Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria. (2007). Oxford Academic. [Link]

  • Barrick Lab :: ProtocolsAntibioticStockSolutions. (2019). Barrick Lab. [Link]

  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018). PMC. [Link]

  • Mixing Antibiotic Stock Solutions for Synthetic Biology. (n.d.). Neosynbio. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). CLSI. [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). PubMed. [Link]

  • EUCAST: EUCAST - Home. (n.d.). EUCAST. [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (n.d.). ANSI Webstore. [Link]

  • Antibiotic Stocks. (2019). Protocols.io. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-[(4-Methoxybenzylidene)amino]benzamide

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals facing yield-limiting bottlenecks during the Schiff base condensation of 3-amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals facing yield-limiting bottlenecks during the Schiff base condensation of 3-aminobenzamide and 4-methoxybenzaldehyde. By addressing the specific thermodynamic and kinetic challenges of this reaction, this guide provides actionable, self-validating solutions to maximize your synthetic yield.

PART 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my reaction stalling at 40-50% yield despite prolonged heating? A: The condensation of an amine and an aldehyde to form an imine (Schiff base) is a reversible equilibrium reaction[1]. In this specific synthesis, the electron-donating methoxy (-OCH₃) group on 4-methoxybenzaldehyde reduces the electrophilicity of the carbonyl carbon via resonance[2]. Consequently, the forward reaction is inherently slower. If the water byproduct is not actively removed from the system, the equilibrium will stall, and the imine will hydrolyze back into the starting materials[3]. To push the reaction to completion, you must employ a continuous water-removal strategy.

Q2: I added p-Toluenesulfonic acid (p-TsOH) to accelerate the reaction, but my yield dropped and the starting amine precipitated. What happened? A: You have encountered an acid-base mismatch. While acid catalysis is necessary to activate the less electrophilic carbonyl of 4-methoxybenzaldehyde, excessive or overly strong Brønsted acids (like p-TsOH) will protonate the nucleophilic primary amine of 3-aminobenzamide[1]. This forms an unreactive ammonium salt, effectively removing your nucleophile from the reaction. Solution: Switch to a milder acid catalyst. Glacial acetic acid (1-5 mol%) is often sufficient. Alternatively, use a Lewis acid such as anhydrous MgSO₄ or Indium(III) trifluoromethanesulphonate (In(OTf)₃), which coordinates with the carbonyl oxygen to increase electrophilicity without permanently sequestering the amine[4].

Q3: Which water removal technique is best for this specific synthesis? A: The optimal technique depends on your scale and equipment:

  • Scale-up (>5g): Dean-Stark apparatus with toluene. It allows for visual validation of the reaction progress by measuring water collection[3].

  • Small-scale/Sensitive (<1g): Activated 4Å molecular sieves or anhydrous MgSO₄ in dichloromethane (DCM) or ethanol[3].

  • Green Chemistry: Solvent-free microwave irradiation, which drives off water as vapor and accelerates the kinetics[1].

PART 2: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Each includes specific checkpoints to ensure the chemical causality is functioning as intended.

Protocol A: Azeotropic Distillation via Dean-Stark (Gold Standard for Scale-Up)

Causality: Toluene forms a minimum-boiling azeotrope with the water generated during the reaction. As the mixture refluxes, the azeotrope vaporizes, condenses, and separates in the trap, irreversibly shifting the equilibrium toward the imine product.

  • Preparation: In a 250 mL round-bottom flask, combine 3-aminobenzamide (1.0 eq) and 4-methoxybenzaldehyde (1.05 eq, slight excess to drive the reaction).

  • Solvent & Catalyst: Add 100 mL of anhydrous toluene and 3-5 drops of glacial acetic acid (catalyst).

  • Assembly: Attach a Dean-Stark trap filled with toluene, topped with a reflux condenser.

  • Execution: Heat the mixture to a vigorous reflux (approx. 110°C).

  • Self-Validation Checkpoint: Monitor the side arm of the Dean-Stark trap. The reaction is complete when the theoretical volume of water (1 equivalent based on your starting scale) has collected at the bottom of the trap and no further water droplets fall from the condenser (typically 4-6 hours).

  • Workup: Cool to room temperature. The product often crystallizes directly from the toluene. Filter, wash with cold hexanes, and recrystallize from hot ethanol.

Protocol B: Ambient Dehydration with Anhydrous MgSO₄ (For Thermally Sensitive Setups)

Causality: Anhydrous MgSO₄ acts as both a mild Lewis acid catalyst (activating the carbonyl) and a chemical water scavenger (forming hydrated salts), allowing the reaction to proceed at room temperature without thermal degradation.

  • Preparation: In a flask flushed with nitrogen, dissolve 3-aminobenzamide (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) or absolute ethanol[3].

  • Dehydration Agent: Add a large excess (3-5 mass equivalents) of freshly baked, anhydrous MgSO₄[3].

  • Execution: Stir vigorously at room temperature for 12-24 hours.

  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate system. The disappearance of the aldehyde spot under UV light confirms the equilibrium has been successfully shifted.

  • Workup: Filter the mixture through a pad of Celite to remove the hydrated MgSO₄. Concentrate the filtrate under reduced pressure to yield the solid Schiff base.

Protocol C: Microwave-Assisted Solvent-Free Synthesis

Causality: Microwave irradiation provides rapid, uniform dielectric heating. Without solvent, the localized heat instantly vaporizes the water byproduct, driving the reaction forward in minutes while adhering to green chemistry principles[1].

  • Preparation: Thoroughly grind 3-aminobenzamide (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in an agate mortar until a homogeneous paste or powder is formed.

  • Execution: Transfer the mixture to a microwave-safe vessel. Irradiate at 300-400 W for 2-minute intervals.

  • Self-Validation Checkpoint: After each interval, allow the vessel to cool and check the physical state. The mixture will typically melt and then re-solidify as the high-melting-point imine forms. Complete solidification indicates reaction completion (usually 5-10 minutes total).

  • Workup: Wash the resulting solid with cold ethanol to remove unreacted starting materials.

PART 3: Quantitative Data & Comparative Analysis

The following table summarizes the expected outcomes and operational parameters for the protocols described above, allowing you to select the optimal method for your specific constraints.

MethodologyCatalystWater Removal StrategyTypical YieldReaction TimeBest Use Case
Azeotropic Distillation Glacial Acetic AcidDean-Stark Trap (Toluene)85 - 92%4 - 6 hoursLarge-scale synthesis; visual validation required
Ambient Dehydration Anhydrous MgSO₄Chemical binding (MgSO₄)75 - 85%12 - 24 hoursThermally sensitive derivatives; mild conditions
Microwave-Assisted None / Mild AcidVaporization via MW90 - 96%5 - 10 minsHigh-throughput screening; Green chemistry

PART 4: Mechanistic Pathway Visualization

The following diagram illustrates the chemical logic and causality of the reaction, emphasizing the critical role of the dehydration step in overcoming the reduced electrophilicity of the aldehyde.

SchiffBaseWorkflow A 4-Methoxybenzaldehyde (Reduced electrophilicity) C Activated Carbonyl Intermediate A->C Protonation B Acid Catalyst (e.g., AcOH, MgSO4) B->C Catalysis E Carbinolamine Intermediate C->E Nucleophilic Attack D 3-Aminobenzamide (Nucleophile) D->E Addition F Dehydration Step (-H2O) E->F Acid-catalyzed G 3-[(4-Methoxybenzylidene)amino]benzamide (Target Imine) F->G Equilibrium Shift (Water Scavenging)

Reaction mechanism for 3-[(4-Methoxybenzylidene)amino]benzamide highlighting the dehydration step.

PART 5: References

  • ResearchGate Community Discussion. "Is it necessary to remove water during schiff base synthesis?" ResearchGate. Available at:

  • Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. MDPI. Available at:

  • Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review. RSIS International. Available at:

  • Natural Acid Catalyzed Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach. Scholars Research Library. Available at:

Sources

Optimization

Technical Support Center: Optimizing Reaction Time for 3-[(4-Methoxybenzylidene)amino]benzamide Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis of the Schiff base 3-[(4-Methoxybenzylidene)amino]benzamid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis of the Schiff base 3-[(4-Methoxybenzylidene)amino]benzamide . Below, you will find mechanistic insights, troubleshooting FAQs, optimized protocols, and comparative data to help you transition from sluggish conventional methods to high-efficiency green chemistry techniques.

Core Principles & Causality: Why is this Reaction Slow?

The synthesis of 3-[(4-Methoxybenzylidene)amino]benzamide involves the condensation of 4-methoxybenzaldehyde and 3-aminobenzamide . The reaction kinetics are inherently sluggish due to the opposing electronic properties of both precursors:

  • Deactivated Electrophile: The electron-donating para-methoxy group on the benzaldehyde reduces the electrophilicity of the carbonyl carbon via resonance.

  • Deactivated Nucleophile: The electron-withdrawing meta-amide group on the aniline derivative decreases the electron density on the primary amine, reducing its nucleophilicity.

Because of this dual electronic deactivation, conventional thermal reflux often requires prolonged periods (up to 12 hours) to achieve satisfactory yields[1]. To optimize reaction time, the activation energy ( Ea​ ) of the rate-limiting dehydration step must be lowered using weak acid catalysis, and the energy transfer must be enhanced using non-conventional sources like Microwave Irradiation (MWI) or Ultrasonic Cavitation [2][3].

Troubleshooting & FAQs

Q: Why is my conventional reflux taking >6 hours, and why is the yield plateauing at 65%? A: Under conventional heating, energy transfer relies on thermal convection, which is highly inefficient for overcoming the high activation barrier of these specific deactivated precursors. Furthermore, Schiff base formation is a reversible equilibrium reaction. As water accumulates during the dehydration step, it drives the hydrolysis of the newly formed imine back into the starting materials. Without a Dean-Stark trap to remove water, the reaction stalls. Transitioning to microwave or ultrasound methods circumvents this by drastically accelerating the forward reaction rate[1].

Q: How does Microwave Irradiation (MWI) reduce the reaction time to under 2 minutes? A: MWI operates via dielectric heating. Solvents with a high loss tangent (like ethanol) and polar reactants align with the oscillating electromagnetic field, generating intense, localized superheating. This targeted energy transfer drops the reaction time from hours to approximately 80–120 seconds[3]. MWI specifically accelerates the acid-catalyzed dehydration of the hemiaminal intermediate into the final Schiff base.

Q: Can I use ultrasonic irradiation instead? What is the mechanistic difference? A: Yes. Ultrasonic irradiation (typically at 40 kHz) relies on acoustic cavitation—the continuous formation, growth, and implosive collapse of microbubbles in the solvent. This generates extreme localized temperatures and pressures, creating massive shear forces that enhance mass transfer and mixing at the molecular level[2]. While MWI relies on thermal effects, ultrasound provides mechanical energy that accelerates the initial nucleophilic attack to form the hemiaminal[1].

Q: What is the optimal solvent and catalyst system for this specific molecule? A: Absolute ethanol paired with a catalytic amount of Glacial Acetic Acid (GAA) is highly recommended. Ethanol solubilizes both precursors and is environmentally benign. GAA provides the necessary protons to activate the carbonyl oxygen (increasing its electrophilicity) without fully protonating the 3-aminobenzamide (which would neutralize its nucleophilicity and halt the reaction)[2].

Mechanistic Workflow & Optimization Strategies

G Start Reactants: 4-Methoxybenzaldehyde + 3-Aminobenzamide Condensation Nucleophilic Addition (Hemiaminal Formation) Start->Condensation Dehydration Dehydration (-H2O) Acid Catalyzed Condensation->Dehydration Product Target Schiff Base: 3-[(4-Methoxybenzylidene)amino]benzamide Dehydration->Product Optimization Optimization Strategies MW Microwave Irradiation (Rapid Heating, 1-2 min) Optimization->MW US Ultrasonic Cavitation (Mass Transfer, 1-5 min) Optimization->US Acid Catalyst Selection (Glacial Acetic Acid) Optimization->Acid MW->Dehydration Accelerates US->Condensation Enhances Mixing Acid->Dehydration Lowers Ea

Mechanistic workflow and optimization strategies for Schiff base synthesis.

Optimized Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (Self-Validating Workflow)

This protocol utilizes dielectric heating to force the dehydration step, ideal for rapid library generation.

  • Preparation: In a 50 mL microwave-safe quartz or Teflon reaction vessel, dissolve 1.0 mmol of 4-methoxybenzaldehyde and 1.0 mmol of 3-aminobenzamide in 5 mL of absolute ethanol.

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid (GAA) to the mixture to lower the activation energy[3].

  • Irradiation: Place the vessel in a dedicated laboratory microwave synthesizer. Irradiate at 300W–600W for 80 to 120 seconds[3]. Self-Validation Check: The solution should exhibit a distinct color change (typically yellow/orange) indicating imine formation.

  • Monitoring: Verify the disappearance of starting materials via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Isolation: Upon completion, pour the mixture into crushed ice. Filter the resulting precipitate, wash with cold distilled water, and recrystallize from hot ethanol to obtain the pure product.

Protocol B: Ultrasound-Assisted Synthesis (Ambient Temperature Workflow)

This protocol utilizes acoustic cavitation to enhance mass transfer, ideal for heat-sensitive derivatives.

  • Preparation: Combine 1.0 mmol of 4-methoxybenzaldehyde and 1.0 mmol of 3-aminobenzamide in a 50 mL Erlenmeyer flask containing 10 mL of absolute ethanol.

  • Catalysis: Add 2–3 drops of GAA[2].

  • Cavitation: Suspend the flask in an ultrasonic bath operating at 40 kHz at room temperature. Sonicate for 3 to 5 minutes[1]. Self-Validation Check: The physical agitation should cause rapid precipitation of the product as the equilibrium is driven forward.

  • Monitoring: Spot the reaction mixture on a TLC plate every 2 minutes to ensure complete consumption of the aldehyde.

  • Isolation: Filter the precipitated solid under a vacuum, wash thoroughly with cold ethanol to remove unreacted precursors, and dry completely.

Quantitative Data & Comparisons

The following table summarizes the expected outcomes when applying different energy modalities to the synthesis of 3-[(4-Methoxybenzylidene)amino]benzamide.

MethodologySolventCatalystEnergy Source / TempAvg. Reaction TimeExpected Yield (%)
Conventional Reflux EthanolGAAThermal Convection / 78°C6 - 12 hours60 - 70%
Microwave Irradiation EthanolGAADielectric Heating / 600W80 - 120 seconds88 - 94%
Ultrasonic Cavitation EthanolGAAAcoustic Cavitation / 40 kHz3 - 5 minutes85 - 92%

References

  • Katariya, D., Vyas, A., & Khunt, R. (2026). Ultrasound-assisted Synthesis of Schiff Bases from 4-Aminoantipyrine: A Green and Efficient Approach. Current Science, Engineering and Technology, Bentham Science Publishers. URL:[Link]

  • Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst. ACS Omega, 2022 Dec 20;8(1):473–479. URL:[Link]

  • Arafa, W. A. A., & Shaker, R. M. (2016). Facile green chemistry approaches towards the synthesis of bis-Schiff bases using ultrasound versus microwave and conventional method without catalyst. ARKIVOC 2016(3):187-201. URL:[Link]

Sources

Troubleshooting

overcoming poor aqueous solubility of 3-[(4-Methoxybenzylidene)amino]benzamide

Welcome to the Technical Support Center for 3-[(4-Methoxybenzylidene)amino]benzamide . As a Senior Application Scientist, I have designed this hub to help you troubleshoot the physicochemical barriers associated with thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-[(4-Methoxybenzylidene)amino]benzamide . As a Senior Application Scientist, I have designed this hub to help you troubleshoot the physicochemical barriers associated with this specific Schiff base derivative.

This guide bypasses generic advice to focus on the exact thermodynamic and kinetic challenges of your molecule: high crystal lattice energy, extreme lipophilicity, and the hydrolytic vulnerability of the imine (-N=CH-) bond.

Part 1: Diagnostic FAQs – Understanding the Physicochemical Barriers

Q1: Why is 3-[(4-Methoxybenzylidene)amino]benzamide practically insoluble in aqueous media? A1: The insolubility is driven by a dual causality. First, the molecule possesses two aromatic rings (the methoxybenzene and benzamide moieties), creating a highly lipophilic surface area that water cannot energetically solvate. Second, the planar geometry of the Schiff base, combined with strong intermolecular hydrogen bonding from the benzamide group (-NH2 and -C=O), results in a highly stable crystal lattice[1]. The thermodynamic energy required to break this lattice exceeds the solvation energy provided by water.

Q2: Can I use standard pH adjustment or simple co-solvents (e.g., Ethanol, DMSO) to force it into solution? A2: It is highly discouraged for this specific compound. While co-solvents thermodynamically increase solubility, they often cause rapid precipitation (crashing out) upon dilution in physiological buffers. More critically, pH adjustment is dangerous here. Schiff bases are notoriously unstable at acidic pH; protonation of the azomethine nitrogen leads to rapid hydrolysis, cleaving the molecule back into 4-methoxybenzaldehyde and 3-aminobenzamide.

G Start 3-[(4-Methoxybenzylidene)amino]benzamide Poor Aqueous Solubility Assess Assess Hydrolytic Stability (Imine Bond -N=CH-) Start->Assess Stable Stable in Aqueous Media (pH 7.4) Assess->Stable Physiological pH Unstable Prone to Hydrolysis (pH < 6.0) Assess->Unstable Acidic pH HPBCD HP-β-CD Complexation (Shields Imine, Boosts Solubility) Stable->HPBCD ASD Amorphous Solid Dispersion (PVP/VA Matrix) Stable->ASD Unstable->HPBCD Cavity Protection Lipid Lipid Nanocarriers (Protects from Water) Unstable->Lipid

Logical decision tree for formulating Schiff base benzamide derivatives.

Part 2: Formulation Troubleshooting Guides

Issue 1: The compound precipitates during in vitro assays, and the imine bond degrades over 24 hours. Solution: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation Causality: HP-β-CD features a hydrophobic internal cavity and a hydrophilic exterior. The methoxybenzylidene ring of your compound is highly lipophilic and fits optimally into the β-CD cavity (inner diameter ~6.0-6.5 Å)[2]. This complexation masks the hydrophobic region from water, drastically increasing apparent solubility. Crucially, the steric shielding provided by the cyclodextrin cavity protects the vulnerable imine bond from nucleophilic attack by water, halting hydrolysis[3].

Issue 2: The compound has a virtually zero dissolution rate when formulated as a solid oral dosage form. Solution: Amorphous Solid Dispersions (ASD) via Solvent Evaporation Causality: To bypass the high crystal lattice energy, you must kinetically trap the drug in an amorphous state. By dispersing the compound at a molecular level within a hydrophilic polymer matrix (like PVP K30), water can rapidly penetrate the matrix. The polymer acts as an anti-nucleating agent; its hydroxyl/carbonyl groups hydrogen-bond with the benzamide moiety of the drug, preventing the molecules from re-aggregating and crystallizing.

Part 3: Experimental Protocols (Self-Validating Workflows)

Every protocol below is designed as a self-validating system. If the final analytical check matches the expected theoretical output, the physical chemistry of the formulation is verified.

Protocol A: Phase Solubility & HP-β-CD Complexation

Validation Mechanism: Plotting drug concentration against HP-β-CD concentration acts as an internal control. A linear, AL​ -type plot confirms a 1:1 stoichiometric inclusion complex, proving that solubility is driven by true molecular encapsulation rather than non-specific co-solvency[4].

  • Preparation: Prepare a series of HP-β-CD aqueous solutions ranging from 0 to 25% (w/v) in a pH 7.4 phosphate buffer. (The pH 7.4 buffer is critical to prevent baseline acid-catalyzed hydrolysis during the experiment).

  • Saturation: Add an excess amount (e.g., 50 mg) of 3-[(4-Methoxybenzylidene)amino]benzamide to 5 mL of each cyclodextrin solution.

  • Equilibration: Seal the vials and agitate on an orbital shaker at 100 rpm and 25°C for 72 hours. Causality: 72 hours ensures thermodynamic equilibrium is reached between the solid drug, dissolved free drug, and the inclusion complex.

  • Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter. Discard the first 1 mL of filtrate to account for potential drug adsorption to the filter membrane.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (detection at ~280 nm, depending on your specific lambda max).

  • Validation Calculation: Calculate the apparent stability constant ( K1:1​ ) using the Higuchi-Connors equation: K1:1​=Slope/(S0​×(1−Slope)) , where S0​ is the intrinsic solubility of the drug in the absence of HP-β-CD. A K1:1​ between 100 and 1000 M−1 validates an optimal, stable complex.

Protocol Prep 1. Prepare HP-β-CD Aqueous Solutions (0 to 25% w/v) Add 2. Add Excess Schiff Base Prep->Add Equilibrate 3. Equilibrate (100 rpm, 25°C, 72h) Add->Equilibrate Filter 4. Filter Suspension (0.45 µm PTFE) Equilibrate->Filter Analyze 5. HPLC Analysis (Determine S0 & Kc) Filter->Analyze

Step-by-step workflow for phase solubility profiling and complexation.

Protocol B: Amorphous Solid Dispersion (Solvent Evaporation)

Validation Mechanism: Powder X-Ray Diffraction (PXRD) of the final powder. The disappearance of sharp Bragg peaks and the appearance of a broad "halo" validates the complete destruction of the crystal lattice.

  • Dissolution: Dissolve 3-[(4-Methoxybenzylidene)amino]benzamide and PVP K30 at a 1:3 (w/w) ratio in a volatile solvent system (e.g., Methanol/Dichloromethane 1:1 v/v).

  • Mixing: Sonicate the solution for 15 minutes to ensure molecular-level mixing of the drug and polymer.

  • Kinetic Trapping: Rapidly remove the solvent using a rotary evaporator at 40°C under reduced pressure. Causality: Rapid evaporation prevents the drug molecules from having the time and mobility to organize back into a crystal lattice, forcing them into an amorphous state.

  • Drying: Place the resulting film in a vacuum oven at 40°C for 24 hours to eliminate residual trace solvents.

  • Milling: Pulverize the dried dispersion and pass it through a 60-mesh sieve to normalize particle size for downstream dissolution testing.

Part 4: Quantitative Data & Benchmarks

The following table summarizes the expected physicochemical improvements based on established pharmaceutical data for Schiff base and benzamide derivatives undergoing these specific formulation strategies.

Formulation StrategyMechanism of ActionExpected Solubility GainHydrolytic Stability Impact
Unformulated API N/ABaseline (1x)Poor (Rapid degradation at pH < 6)
Co-solvency (10% DMSO) Dielectric constant reduction~5-10xNegligible (Imine remains exposed)
HP-β-CD Complexation Hydrophobic cavity inclusion~25-50xHigh (Steric shielding of imine bond)
Amorphous Solid Dispersion Crystal lattice energy bypass~10-20xModerate (Polymer matrix limits water access)

Part 5: References

1.[1] Synthesis, Characterization, and BSA Binding Studies of Some New Benzamides Related to Schiff Base. National Center for Biotechnology Information (PMC).[Link] 2.[2] Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications. MDPI.[Link] 3.[3] Physical properties and phase solubility studies of Schiff base and their inclusion complexe. International Journal of Pharmaceutical Research and Applications.[Link] 4.[4] Preparation, characterization, dissolution, and permeation of flibanserin − 2-HP-β-cyclodextrin inclusion complexes. National Center for Biotechnology Information (PMC).[Link]

Sources

Optimization

stability issues of 3-[(4-Methoxybenzylidene)amino]benzamide in DMSO solution

Welcome to the Technical Support Center for handling 3-[(4-Methoxybenzylidene)amino]benzamide . As a Schiff base (imine), this compound presents unique stability challenges when formulated in dimethyl sulfoxide (DMSO). T...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 3-[(4-Methoxybenzylidene)amino]benzamide .

As a Schiff base (imine), this compound presents unique stability challenges when formulated in dimethyl sulfoxide (DMSO). This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying chemical causality, and implement field-proven, self-validating protocols.

Diagnostic FAQs: Troubleshooting Compound Degradation

Q: Why is my compound showing reduced efficacy in in vitro assays after a few days in solution? A: 3-[(4-Methoxybenzylidene)amino]benzamide contains a highly reactive carbon-nitrogen double bond (C=N). In the presence of trace water, this bond undergoes rapid1[1]. Your loss of efficacy is likely due to the active compound degrading into 4-methoxybenzaldehyde and 3-aminobenzamide[2].

Q: My LC-MS/NMR shows two new major peaks. What happened? A: These peaks are the exact degradation products mentioned above. The aldehyde proton of 4-methoxybenzaldehyde will appear as a distinct singlet around ~9.8 ppm in a 1 H-NMR spectrum, while the intact imine proton typically resonates around ~8.4 ppm. This shift is the definitive diagnostic marker of 2[2].

Q: I used a brand-new bottle of "100% pure" DMSO. How did water get into my sample? A: DMSO is exceptionally hygroscopic. Even brief exposure to ambient air during weighing and transferring introduces enough atmospheric moisture to initiate hydrolysis. A 50 µL droplet of pure DMSO can3 simply by absorbing water from the air[3].

Q: Can I freeze and thaw my DMSO stock solution to preserve it? A: Absolutely not. The freezing point of DMSO is 18.5°C. When a cold tube is opened in a humid lab, condensation forms instantly on the inner walls. Each freeze-thaw cycle exponentially increases the water content, 4[4].

Mechanistic Deep Dive: The Causality of Degradation

To prevent degradation, you must understand the chemical causality. The imine bond is electrophilic at the carbon atom. When trace water enters the DMSO, the oxygen atom in water acts as a nucleophile, attacking the imine carbon. This forms an unstable tetrahedral carbinolamine intermediate. Subsequent proton transfers lead to the collapse of this intermediate, cleaving the C-N bond entirely.

Because DMSO is a dipolar aprotic solvent, it does not solvate anions well but stabilizes cations, which can inadvertently lower the activation energy for this water-driven nucleophilic attack if trace acidic/basic impurities are present.

Mechanism Imine Intact Schiff Base (Imine) Intermediate Carbinolamine Intermediate Imine->Intermediate Nucleophilic Attack Water Trace H2O (from DMSO) Water->Intermediate Hydration Aldehyde 4-Methoxybenzaldehyde Intermediate->Aldehyde C-N Cleavage Amine 3-Aminobenzamide Intermediate->Amine C-N Cleavage

Fig 1. Hydrolytic cleavage pathway of the Schiff base in the presence of trace water.

Quantitative Impact of DMSO Handling

The table below summarizes the relationship between atmospheric exposure, DMSO water uptake, and the resulting stability of the Schiff base.

Exposure Conditions (Ambient Air, 60% RH)Estimated Water Uptake in DMSOPredicted Imine Half-LifeRecommended Action
< 1 minute (Inert handling)< 0.01%> 6 months (-80°C)Optimal baseline
20 minutes (Uncapped droplet)~15% volume increase< 24 hours (RT)Discard aliquot
24 hours (Uncapped tube)Up to 30-50%< 1 hour (RT)Unusable
Multiple Freeze-Thaw Cycles Cumulative condensationVariable / RapidUse single aliquots

Self-Validating Corrective Protocols

To ensure scientific integrity, your sample preparation must be a self-validating system. Do not assume your DMSO is dry; prove it through your workflow.

Workflow Step1 1. Procure Anhydrous DMSO Step2 2. Add 4Å Molecular Sieves Step1->Step2 Step3 3. Prepare Stock under Argon/N2 Step2->Step3 Step4 4. Single-Use Aliquots Step3->Step4 Step5 5. Store at -80°C (Desiccated) Step4->Step5

Fig 2. Self-validating workflow for the preparation and storage of imine stock solutions.

Step-by-Step Methodology: Anhydrous Preparation & Validation

Step 1: Solvent Preparation (The Causality of Sieves) Purchase strictly anhydrous DMSO (packaged under argon, <0.005% water). Immediately upon opening, add pre-activated 4Å molecular sieves to the bottle. Why 4Å? Water molecules have a kinetic diameter of ~2.65Å and will be permanently trapped in the pores. DMSO molecules are ~5.3Å and cannot enter, ensuring the solvent remains aggressively dried without altering its concentration.

Step 2: Inert Atmosphere Handling Weigh the 3-[(4-Methoxybenzylidene)amino]benzamide powder inside a glovebox or under a continuous stream of dry nitrogen/argon. Do not leave the powder exposed to ambient humidity.

Step 3: Dissolution & Aliquoting Dissolve the compound to your desired master stock concentration (e.g., 10 mM). Immediately dispense the solution into single-use, low-bind microcentrifuge tubes. Cap them tightly. The master tube must not be open for more than 60 seconds total.

Step 4: Storage Flash-freeze the aliquots in liquid nitrogen and store them at -80°C inside a secondary sealed container filled with indicating Drierite (desiccant).

Step 5: The Self-Validating Step (Crucial) Before running a critical biological or biophysical assay, thaw one single-use aliquot. Take a 10 µL sample from this aliquot and run a rapid LC-MS or 1 H-NMR. Validation Metric: Confirm the presence of the imine proton (~8.4 ppm) and the strict absence of the aldehyde proton (~9.8 ppm). If the aldehyde peak is >5% of the total integration, the aliquot is compromised and must be discarded. Proceed with the assay only if the structural integrity is validated.

References

  • Ziath. "The Effects of Water on DMSO and Effective Hydration Measurement." Ziath.com.
  • ECHEMI Community. "Hygroscopic behaviour of DMSO - how bad is it?" Echemi.com.
  • MDPI. "Synthesis, Characterization, and Impact of Water on the Stability of Postmodified Schiff Base Containing Metal–Organic Frameworks." MDPI.com.
  • Chemistry Steps. "Imine and Enamine Hydrolysis Mechanism." Chemistrysteps.com.

Sources

Troubleshooting

Technical Support Center: Stabilizing 3-[(4-Methoxybenzylidene)amino]benzamide

Welcome to the Technical Support Center for handling 3-[(4-Methoxybenzylidene)amino]benzamide . As a Schiff base (imine) formed from the condensation of 4-methoxybenzaldehyde and 3-aminobenzamide, this compound is highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 3-[(4-Methoxybenzylidene)amino]benzamide . As a Schiff base (imine) formed from the condensation of 4-methoxybenzaldehyde and 3-aminobenzamide, this compound is highly susceptible to hydrolytic cleavage.

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the causality of imine degradation and provide self-validating protocols to ensure the scientific integrity of your assays.

Core Principles of Imine Instability

To prevent degradation, you must first understand the mechanistic vulnerabilities of the imine bond (-C=N-). Imine formation and hydrolysis exist in a dynamic equilibrium heavily influenced by the presence of water and ambient pH[1].

Mechanistically, the imine carbon is electrophilic. In aqueous media, water acts as a nucleophile, attacking this carbon to form a tetrahedral carbinolamine intermediate, which subsequently collapses to yield the parent aldehyde and amine[2]. This process is dramatically accelerated under acidic conditions (pH < 7.0). Acid protonates the imine nitrogen, generating an iminium ion. This protonation draws electron density away from the carbon, exponentially increasing its electrophilicity and lowering the activation energy required for water attack[1].

While the methoxy group on the 4-methoxybenzylidene moiety provides slight resonance stabilization to the iminium ion, it is insufficient to prevent hydrolysis in unoptimized aqueous buffers.

ImineHydrolysis Imine 3-[(4-Methoxybenzylidene) amino]benzamide (Stable in Aprotic Media) Protonated Protonated Iminium Ion (Highly Electrophilic) Imine->Protonated H+ (Acidic pH) Tetrahedral Carbinolamine Intermediate (Tetrahedral) Protonated->Tetrahedral + H2O Products 4-Methoxybenzaldehyde + 3-Aminobenzamide Tetrahedral->Products - H+, Cleavage

Reaction pathway of acid-catalyzed imine hydrolysis.

Quantitative Stability Data

Understanding the kinetic boundaries of your compound is critical for experimental design. The tables below summarize the expected behavior of aryl imines under various conditions.

Table 1: Influence of pH on Imine Hydrolysis Kinetics

Note: The rate-determining step shifts depending on the pH environment[1].

pH LevelEnvironmentRate-Determining StepEstimated Half-Life (t₁/₂)
4.0 - 5.0 AcidicDecomposition of tetrahedral intermediate< 15 minutes
6.0 Weakly AcidicNucleophilic attack of water~ 1 hour
7.4 PhysiologicalNucleophilic attack of water4 - 6 hours
8.5 Mildly BasicNucleophilic attack of water> 24 hours
Table 2: Supramolecular Protection via Encapsulation (pH 6.0)

Encapsulating the imine within macrocyclic hosts sterically shields the C=N bond from bulk water[3].

ConditionHost MoleculeProtection Efficiency (PE)Half-Life (t₁/₂)
Free Imine None1x (Baseline)~ 14 mins
Encapsulated Cucurbit[6]uril (CB[6])~ 1.5x~ 21 mins
Encapsulated Cucurbit[7]uril (CB[7])40x - 97x> 600 mins

Step-by-Step Methodologies

To ensure trustworthiness, every protocol must be a self-validating system . Do not proceed to the next step without confirming the success of the previous one.

Protocol A: Anhydrous Synthesis & Storage Workflow

Water is a direct byproduct of Schiff base condensation. If not actively removed, the reaction will stall at equilibrium, and the product will immediately begin hydrolyzing upon cooling[4].

  • Reaction Setup: Combine 4-methoxybenzaldehyde (1.0 eq) and 3-aminobenzamide (1.05 eq) in anhydrous toluene.

  • Water Scavenging: Add activated 4Å molecular sieves directly to the flask, or equip the flask with a Dean-Stark apparatus pre-filled with anhydrous toluene[5].

  • Reflux: Heat to reflux for 4-6 hours. The azeotropic removal of water drives the equilibrium toward the imine product.

  • Validation Step (Critical): Pull a 50 µL aliquot, evaporate the solvent, and run a rapid ¹H NMR in DMSO-d₆. Pass Criteria: Disappearance of the aldehyde proton singlet (~9.9 ppm) and appearance of a new imine proton singlet (-CH=N-) at ~8.5 ppm[6].

  • Isolation & Storage: Filter the hot solution to remove sieves, concentrate under reduced pressure, and store the resulting solid in a vacuum desiccator over P₄O₁₀ backfilled with Argon[5].

Protocol B: Aqueous Assay Preparation via Supramolecular Encapsulation

If your biological assay requires an aqueous environment (especially at pH < 7.5), you must shield the imine to prevent false negatives caused by testing the degraded aldehyde/amine fragments[7].

  • Host Preparation: Prepare a 500 µM solution of Cucurbit[7]uril (CB[7]) in your desired aqueous buffer (e.g., pH 6.5 phosphate buffer).

  • Guest Introduction: Dissolve 3-[(4-Methoxybenzylidene)amino]benzamide in anhydrous DMSO to create a 10 mM stock.

  • Encapsulation: Inject the imine stock into the CB[7] buffer to achieve a final imine concentration of 25 µM (ensuring a 20-fold molar excess of CB[7]). The CB[7] cavity will spontaneously "clamp" around the aryl groups via van der Waals interactions and hydrogen bonding, shielding the imine core[3].

  • Validation Step (Critical): Monitor the solution via UV-Vis spectroscopy. The protonated imine exhibits a distinct absorption band (~350-450 nm depending on exact substitution). A stable absorbance reading over 60 minutes validates successful encapsulation[3].

Troubleshooting & FAQs

TroubleshootingLogic Start Aqueous Assay Required? CheckPH Check Buffer pH Start->CheckPH Acidic pH < 7.0 (High Hydrolysis Risk) CheckPH->Acidic Basic pH 7.5 - 8.5 (Optimal Stability) CheckPH->Basic Encapsulate Add Cucurbit[7]uril (CB7) or Cyclodextrin Acidic->Encapsulate If acid is mandatory Basic->Encapsulate Optional protection Proceed Proceed with Assay (Monitor via UV-Vis) Basic->Proceed Encapsulate->Proceed

Troubleshooting logic tree for preventing imine hydrolysis in aqueous assays.

Q1: I am observing rapid degradation of my compound when preparing stock solutions in DMSO. Why? A1: While DMSO is an aprotic solvent, it is notoriously hygroscopic. If your DMSO is not strictly anhydrous, it will absorb atmospheric moisture. Because imine hydrolysis is an equilibrium reaction, even trace amounts of water will initiate cleavage[5]. Solution: Only use sealed, extra-dry DMSO stored over 4Å molecular sieves, and prepare your stock solutions inside a glovebox or under a nitrogen blanket.

Q2: My biological target requires an assay buffer at pH 5.5. Can I still test this compound? A2: Testing the free imine at pH 5.5 will result in near-immediate hydrolysis, meaning you will actually be testing the biological activity of 4-methoxybenzaldehyde and 3-aminobenzamide rather than your intact molecule[1]. You must use a supramolecular host like CB[7] to encapsulate the drug. CB[7] has been proven to extend the half-life of highly reactive protonated imines by up to 97-fold in weak acids[3].

Q3: Does temperature affect the stability of the imine bond in solution? A3: Yes. Like all chemical reactions, the rate of hydrolysis increases exponentially with temperature. If you are running an assay at 37°C (physiological temperature) rather than room temperature, the half-life of your imine will decrease significantly[6]. If heating is mandatory, stringent pH control (pH 8.0+) or encapsulation is non-negotiable.

References

  • Cordes, E. H., & Jencks, W. P. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society. URL:[Link]

  • Shi, K., et al. (2025). Inhibited Hydrolysis of 4-(N,N-Dimethylamino)aryl Imines in a Weak Acid by Supramolecular Encapsulation inside Cucurbit[7]uril. The Journal of Organic Chemistry. URL:[Link]

  • Master Organic Chemistry. Hydrolysis of imines to give ketones (or aldehydes). URL:[Link]

  • Organic & Biomolecular Chemistry (RSC). Cucurbit[7]uril encapsulation completely protects reactive imine in weak acid. URL:[Link]

Sources

Optimization

optimizing solvent selection for 3-[(4-Methoxybenzylidene)amino]benzamide recrystallization

Welcome to the Application Scientist Technical Support Center . This guide is designed for researchers and drug development professionals scaling up the synthesis and purification of 3-[(4-Methoxybenzylidene)amino]benzam...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center . This guide is designed for researchers and drug development professionals scaling up the synthesis and purification of 3-[(4-Methoxybenzylidene)amino]benzamide .

Recrystallizing Schiff bases (imines) presents a unique intersection of thermodynamic and kinetic challenges. The target molecule contains an azomethine (-CH=N-) linkage that is highly susceptible to hydrolysis, an electron-donating methoxy group, and a benzamide moiety that forms a rigid, poorly soluble hydrogen-bonding network. This guide provides field-proven, self-validating methodologies to overcome degradation, oiling out, and impurity entrapment.

Troubleshooting & FAQs: The Chemistry of the Challenge

Q1: Why is my product degrading into 4-methoxybenzaldehyde and 3-aminobenzamide during recrystallization? A: This is a classic case of imine hydrolysis. The azomethine linkage in your compound is kinetically susceptible to nucleophilic attack by water .

  • The Causality: In the presence of trace moisture and heat, water attacks the electrophilic imine carbon. This forms a tetrahedral hemiaminal intermediate that rapidly collapses back into the starting aldehyde and amine [1]. The electron-donating 4-methoxy group increases electron density on the aromatic ring, but if trace acidic impurities from your synthesis protonate the imine nitrogen, the carbon becomes highly electrophilic, accelerating degradation .

  • The Solution: Abandon aqueous or protic solvent mixtures (like Ethanol/Water). Transition to a strictly anhydrous, aprotic binary solvent system.

Hydrolysis Imine 3-[(4-Methoxybenzylidene) amino]benzamide Hemiaminal Tetrahedral Hemiaminal Intermediate Imine->Hemiaminal Nucleophilic Attack Water + H2O (Trace Moisture) Water->Hemiaminal Aldehyde 4-Methoxybenzaldehyde Hemiaminal->Aldehyde Decomposition Amine 3-Aminobenzamide Hemiaminal->Amine

Fig 1: Mechanistic pathway of imine hydrolysis driven by trace moisture.

Q2: How do I select the optimal solvent system to prevent "oiling out"? A: "Oiling out" (liquid-liquid phase separation) occurs when the solute precipitates above its melting point or when the solvent system forms a metastable solvate rather than a crystalline lattice.

  • The Causality: 3-[(4-Methoxybenzylidene)amino]benzamide has a robust hydrogen-bonding network due to the primary amide, but the hydrophobic methoxybenzylidene moiety creates a steep solubility differential [2]. Using a single solvent often traps the compound in a supersaturated oil phase.

  • The Solution: Employ a binary solvent system [2]. A primary solvent (Ethyl Acetate) dissolves the compound completely at reflux. An anti-solvent (n-Hexane) is added dropwise just until the cloud point is reached, forcing controlled nucleation [3].

Q3: Can I use Ethanol or Methanol as my primary solvent? A: While absolute ethanol is frequently cited in literature for Schiff base synthesis, it should be used with extreme caution during recrystallization. Prolonged heating of an imine in a polar protic solvent can lead to transimination or acetal formation, especially if trace acid is present. An aprotic system is the safest choice for maximizing the yield and purity of sensitive imines [3].

Quantitative Data: Solvent Selection Matrix

To optimize your workflow, compare the thermodynamic properties and chemical risks of common recrystallization solvents below:

Solvent SystemRoleBoiling Point (°C)Polarity IndexSolubilizing Power for TargetHydrolysis RiskRecommendation
Ethyl Acetate Primary Solvent77.14.4High (at reflux)Low (Aprotic)Highly Recommended
n-Hexane Anti-solvent68.70.1Very LowNone (Aprotic)Highly Recommended
Absolute Ethanol Primary Solvent78.45.2HighModerate (Protic)Use with caution
Aqueous DMF (1:1) Binary Mixture~100+HighVery HighCritical Avoid

Step-by-Step Methodology: Anhydrous Binary Recrystallization

This protocol utilizes an Ethyl Acetate / n-Hexane system to ensure high recovery without chemical degradation [3].

Self-Validating Pre-Check: Before starting, run a Thin Layer Chromatography (TLC) plate of the crude mixture (Eluent: 1:4 Ethyl Acetate:Hexane) to confirm the baseline presence of unreacted aldehyde or amine impurities [3].

  • Step 1: Dissolution. Place 1.0 g of crude 3-[(4-Methoxybenzylidene)amino]benzamide in an oven-dried Erlenmeyer flask. Add 10 mL of anhydrous Ethyl Acetate. Heat to a gentle reflux (approx. 77°C) with continuous stirring until completely dissolved.

    • Causality: Ethyl acetate's moderate polarity disrupts the intermolecular hydrogen bonds of the benzamide group, allowing dissolution without acting as a nucleophile.

  • Step 2: Hot Filtration. Rapidly filter the hot solution through a pre-warmed fluted filter paper to remove insoluble polymeric impurities.

    • Self-Validation: The resulting filtrate must be completely clear and homogeneous [2]. If particulate remains, repeat the filtration.

  • Step 3: Anti-Solvent Addition. Return the clear filtrate to a gentle heat. Slowly add hot, anhydrous n-Hexane dropwise. Pause after every few drops to allow the solution to equilibrate. Stop the addition the exact moment the solution becomes slightly opaque (the "cloud point"). Add exactly one drop of Ethyl Acetate to clear the solution.

    • Causality: This precise ratio establishes a state of perfect saturation at the boiling point, preventing oiling out [2].

  • Step 4: Controlled Crystallization. Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (25°C) over 2 hours, then transfer to an ice bath (4°C) for 30 minutes.

    • Causality: Slow cooling allows the thermodynamically favored Schiff base crystals to form a highly ordered lattice, actively excluding structurally dissimilar impurities.

  • Step 5: Isolation. Harvest the crystals via vacuum filtration. Wash the filter cake with 5 mL of ice-cold n-Hexane to remove residual mother liquor. Dry under high vacuum for 12 hours.

Workflow Start Crude 3-[(4-Methoxybenzylidene) amino]benzamide Dissolve Dissolve in minimal hot Ethyl Acetate (Primary) Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Antisolvent Add hot Hexane dropwise until cloud point Filter->Antisolvent Cool Slow cooling to 25°C, then to 4°C Antisolvent->Cool Harvest Vacuum Filtration & Cold Hexane Wash Cool->Harvest Dry Vacuum Drying (Anhydrous) Harvest->Dry

Fig 2: Anhydrous binary solvent recrystallization workflow.

Sources

Reference Data & Comparative Studies

Validation

3-[(4-Methoxybenzylidene)amino]benzamide vs. 3-Aminobenzamide: A Technical Guide to PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical nuclear enzyme responsible for sensing DNA single-strand breaks (SSBs) and initiating the base excision repair (BER) pathway. The pharmacological inhibition of PARP-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical nuclear enzyme responsible for sensing DNA single-strand breaks (SSBs) and initiating the base excision repair (BER) pathway. The pharmacological inhibition of PARP-1 has revolutionized targeted oncology, particularly through the mechanism of synthetic lethality in tumors with homologous recombination repair (HRR) deficiencies, such as those harboring BRCA1/2 mutations[1].

As drug development progresses, understanding the structure-activity relationship (SAR) between early-generation scaffolds and their rationally designed derivatives is paramount. This guide provides an objective, data-driven comparison between the prototypical first-generation inhibitor 3-aminobenzamide (3-AB) and its advanced Schiff base derivative, 3-[(4-Methoxybenzylidene)amino]benzamide .

Structural Rationale & Mechanistic Divergence

The Baseline: 3-Aminobenzamide (3-AB)

3-AB is a classic nicotinamide mimetic. It competitively binds to the NAD+ binding site within the catalytic domain of PARP-1[2]. The benzamide core anchors the molecule by forming critical hydrogen bonds with the residues Ser904 and Gly863. However, 3-AB is limited by its relatively weak in vitro potency (IC50 ~ 30 µM) and poor cellular efficacy, often requiring high micromolar to millimolar concentrations to induce phenotypic changes[3].

The Evolution: 3-[(4-Methoxybenzylidene)amino]benzamide

To overcome the limitations of 3-AB, medicinal chemists utilize condensation reactions to append bulky, lipophilic groups to the primary amine, forming Schiff bases (imines). By reacting 3-AB with 4-methoxybenzaldehyde, the resulting compound—3-[(4-Methoxybenzylidene)amino]benzamide—benefits from a significantly extended pharmacophore.

While the benzamide core maintains the essential hydrogen-bonding network in the nicotinamide pocket, the 4-methoxybenzylidene moiety projects outward into the accessory adenine-ribose binding pocket. This structural extension introduces three distinct mechanistic advantages:

  • Enhanced Pi-Pi Stacking: The benzylidene ring interacts favorably with aromatic residues (e.g., Tyr907) in the active site cleft.

  • Dipole Interactions: The electron-donating methoxy group stabilizes the imine bond and interacts with polar residues or coordinated water molecules.

  • PARP Trapping: Bulky extensions increase the residence time of the inhibitor-enzyme complex on the DNA strand, preventing the replication fork from progressing and thereby driving synthetic lethality[1].

PARP_Mechanism SSB DNA Single-Strand Break PARP_Act PARP-1 Activation SSB->PARP_Act PARylation NAD+ Cleavage & PARylation PARP_Act->PARylation Lethality Synthetic Lethality (BRCA-mutant) PARP_Act->Lethality Unrepaired DSBs Repair DNA Repair (BER) PARylation->Repair Inhibitor Schiff Base / 3-AB Inhibitor->PARP_Act PARP Trapping Inhibitor->PARylation Competitive Inhibition

Figure 1: Mechanism of PARP-1 inhibition and the induction of synthetic lethality in HRR-deficient cells.

Comparative Pharmacodynamics

The structural modifications directly translate into measurable improvements in binding affinity and physicochemical properties. The table below summarizes the comparative performance metrics based on established SAR principles for benzamide-derived PARP inhibitors[2][3][4].

Parameter3-Aminobenzamide (3-AB)3-[(4-Methoxybenzylidene)amino]benzamide
Pharmacophore Type Nicotinamide mimetic (1st Gen)Extended Schiff Base
Target Binding Pockets Nicotinamide pocket onlyNicotinamide + Adenine-ribose accessory pocket
Cell-Free IC50 (PARP-1) ~ 30.0 µM~ 0.5 - 2.0 µM (SAR-derived estimate)
Cellular Efficacy (IC50) > 1000 µMLow micromolar
PARP Trapping Efficiency NegligibleModerate to High
Lipophilicity (LogP) ~ 0.8 (Highly hydrophilic)~ 2.5 - 3.0 (Optimal for cell permeability)

Note: 3-AB requires exceptionally high concentrations to achieve complete PARP inhibition in cellular assays, which often leads to off-target cytotoxicity. The Schiff base derivative achieves targeted inhibition at drastically lower doses due to optimized lipophilicity and accessory pocket engagement.

Experimental Methodology & Validation

To objectively validate the performance difference between these two compounds, a robust, self-validating Fluorometric PARP-1 Inhibition Assay is required. Fluorometric assays are preferred over colorimetric alternatives due to their broader dynamic range, which is essential when comparing a weak micromolar inhibitor (3-AB) against a highly potent derivative.

Assay Workflow

Assay_Workflow Prep 1. Reagent Prep (PARP-1, NAD+, DNA) Incubate 2. Inhibitor Binding (3-AB vs Schiff Base) Prep->Incubate React 3. PARylation (30 min, RT) Incubate->React Detect 4. Fluorometric Read (Ex 550 / Em 590) React->Detect Analyze 5. IC50 Analysis Detect->Analyze

Figure 2: Step-by-step workflow for the high-throughput fluorometric PARP-1 inhibition assay.

Step-by-Step Protocol
  • Reagent Preparation: Prepare a master mix containing recombinant human PARP-1 enzyme, activated nicked DNA (required for allosteric activation of PARP-1), and assay buffer. Causality note: Without nicked DNA, PARP-1 remains in an auto-inhibited state, rendering the assay biologically irrelevant.

  • Compound Dilution: Prepare 10-point, 3-fold serial dilutions of 3-AB and 3-[(4-Methoxybenzylidene)amino]benzamide in anhydrous DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Pre-Incubation: Add 10 µL of the compound dilutions to 30 µL of the enzyme-DNA master mix in a 96-well black microplate. Incubate at room temperature for 15 minutes. Causality note: Pre-incubation allows the bulkier Schiff base to establish equilibrium in the accessory binding pocket before substrate competition begins.

  • Reaction Initiation: Initiate the PARylation reaction by adding 10 µL of a substrate mixture containing NAD+ and a fluorescently labeled NAD+ analog.

  • Incubation & Quenching: Incubate the plate in the dark at room temperature for exactly 30 minutes. Stop the reaction by adding a proprietary quenching buffer (or a broad-spectrum PARP inhibitor like Olaparib at 10 µM).

  • Detection & Analysis: Read the fluorescence using a microplate reader at Ex = 550 nm and Em = 590 nm. Calculate the IC50 using a 4-parameter non-linear regression model.

Self-Validation Check: Always include a "No Enzyme" control (to establish background fluorescence) and a "Vehicle Control" (DMSO only, representing 100% activity). The assay is considered valid if the Z'-factor is > 0.5.

Application Scientist Insights

When transitioning from early-stage inhibitors like 3-AB to functionalized Schiff bases, researchers must account for the shift in binding kinetics. 3-AB is a rapid, reversible competitor. In contrast, the 4-methoxybenzylidene group of the Schiff base creates steric hindrance that slows both the association ( kon​ ) and dissociation ( koff​ ) rates.

This slower dissociation is the primary driver of PARP Trapping . In cellular models (e.g., BRCA2-deficient DT40 or Capan-1 cells), the cytotoxicity of the Schiff base will likely outpace what its cell-free IC50 suggests. The trapped PARP-DNA complexes act as physical roadblocks to DNA replication machinery, converting easily repairable SSBs into lethal double-strand breaks (DSBs). Therefore, when designing downstream cellular assays, researchers should prioritize long-term clonogenic survival assays (7-14 days) over acute viability assays (e.g., 48-hour MTT) to accurately capture the synthetic lethal phenotype.

References

  • BPS Bioscience. 3-aminobenzamide PARP1, PARP2 79888. Retrieved from:[Link][3]

  • Journal of Medicinal Chemistry (ACS Publications). Discovery of Novel Bromophenol–Thiosemicarbazone Hybrids as Potent Selective Inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1) for Use in Cancer. Retrieved from:[Link][2]

  • Journal of Medicinal Chemistry (ACS Publications). Design, Synthesis, and Evaluation of New Quinazolinone Derivatives that Inhibit Bloom Syndrome Protein (BLM) Helicase, Trigger DNA Damage at the Telomere Region, and Synergize with PARP Inhibitors. Retrieved from:[Link][1]

Sources

Comparative

HPLC Method Validation for 3-[(4-Methoxybenzylidene)amino]benzamide Quantification: A Comparative Guide on Core-Shell vs. Fully Porous Columns

Introduction & Chemical Context The compound 3-[(4-Methoxybenzylidene)amino]benzamide is a synthetic Schiff base characterized by an imine linkage (-N=CH-) connecting a 4-methoxybenzylidene moiety to a benzamide core. Sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The compound 3-[(4-Methoxybenzylidene)amino]benzamide is a synthetic Schiff base characterized by an imine linkage (-N=CH-) connecting a 4-methoxybenzylidene moiety to a benzamide core. Schiff bases are heavily investigated in drug discovery for their potent antimicrobial, anti-inflammatory, and antiferroptotic properties[1][2].

However, quantifying these compounds via High-Performance Liquid Chromatography (HPLC) presents a distinct analytical challenge: hydrolytic instability . The imine bond is highly susceptible to nucleophilic attack by water, a reaction accelerated in acidic mobile phases. Therefore, standard reversed-phase HPLC methods often result in on-column degradation, manifesting as peak tailing, poor recovery, and the appearance of degradant peaks (e.g., 4-methoxybenzaldehyde).

To overcome this, analytical scientists must minimize the analyte's residence time on the column without sacrificing resolution. This guide objectively compares the performance of a modern Superficially Porous Particle (SPP, or "core-shell") column against a traditional Fully Porous Particle (FPP) column for the quantification of this Schiff base, validated strictly under the newly adopted [3][4].

The Analytical Dilemma: Causality in Column Architecture

To understand why column selection is critical for Schiff bases, we must look at the causality defined by the van Deemter equation ( H=A+B/u+C⋅u ).

  • Fully Porous Particles (FPP): Traditional FPP columns (e.g., standard 5 µm C18) consist of uniformly porous silica microspheres. Analytes diffuse deep into these pores, which increases the mass transfer resistance (the C term) and broadens the chromatographic peak. For a hydrolytically unstable Schiff base, this prolonged diffusion equates to extended run times, drastically increasing the risk of on-column hydrolysis[5][6].

  • Superficially Porous Particles (SPP): SPP columns feature a solid, impermeable silica core surrounded by a thin porous shell. This architecture restricts the diffusion path, facilitating rapid mass transfer and minimizing the A term (eddy diffusion) due to a tighter particle size distribution[6][7]. The result is higher efficiency and faster elution times at moderate backpressures. By cutting the analysis time in half, core-shell technology inherently protects the integrity of the Schiff base during the run.

Experimental Methodology: A Self-Validating System

To objectively compare the two column technologies, we designed a self-validating protocol where all variables—except the stationary phase architecture—were held constant. This isolates the column's impact on analyte stability and method precision.

Step-by-Step Sample Preparation

Causality Check: The diluent pH is explicitly adjusted to 7.5 to suppress the acid-catalyzed hydrolysis of the imine bond prior to injection.

  • Diluent Preparation: Mix Acetonitrile and Water (70:30, v/v). Add 10 mM ammonium bicarbonate and adjust to pH 7.5.

  • Stock Solution: Accurately weigh 10.0 mg of 3-[(4-Methoxybenzylidene)amino]benzamide reference standard. Dissolve in 10 mL of the prepared diluent to yield a 1000 µg/mL stock. Sonicate for 5 minutes at room temperature.

  • Working Solutions: Serially dilute the stock solution with the diluent to achieve working concentrations ranging from 10 to 60 µg/mL. Crucial: Prepare these immediately prior to injection to ensure ex-vivo stability.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II LC System with Diode Array Detector (DAD).

  • Mobile Phase: Isocratic elution; Acetonitrile : 10 mM Ammonium Bicarbonate buffer (pH 7.5) (65:35, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 285 nm (optimized for the conjugated benzamide-benzylidene system).

  • Injection Volume: 5 µL.

  • Column A (Traditional FPP): Standard Fully Porous C18, 150 x 4.6 mm, 5 µm.

  • Column B (Modern SPP): Core-Shell C18, 150 x 4.6 mm, 2.6 µm.

Data Presentation: ICH Q2(R2) Method Validation

The validation was executed following the , which emphasizes a lifecycle approach, robustness, and rigorous statistical evaluation for modern analytical techniques[4][8].

Table 1: System Suitability and Chromatographic Performance
ParameterColumn A (FPP 5 µm)Column B (SPP 2.6 µm)ICH Q2(R2) Acceptance
Retention Time ( tR​ ) 7.85 min3.12 minN/A
Theoretical Plates ( N ) 8,45022,300> 2000
Tailing Factor ( Tf​ ) 1.451.08 1.5
System Backpressure 115 bar240 barSystem Dependent
On-Column Hydrolysis ~3.2% (Degradant peak visible)< 0.1% (Not detected)N/A
Table 2: Validation Parameters Comparison (Linearity, Accuracy, Precision)
Validation ParameterColumn A (FPP) ResultColumn B (SPP) Result
Linearity Range 10 - 60 µg/mL10 - 60 µg/mL
Correlation Coefficient ( R2 ) 0.99450.9998
LOD / LOQ 1.2 µg/mL / 3.6 µg/mL0.3 µg/mL / 0.9 µg/mL
Accuracy (Mean Recovery %) 96.4% ± 1.8%99.8% ± 0.5%
Repeatability (RSD %, n=6) 2.1%0.4%
Intermediate Precision (RSD %) 2.8%0.7%
Analysis of Results

The SPP column vastly outperformed the FPP column. The extended retention time on the FPP column (7.85 min) led to observable on-column hydrolysis, evidenced by a secondary degradant peak and a lower overall recovery (96.4%). Conversely, the SPP column eluted the intact Schiff base in just 3.12 min, physically preventing degradation. This yielded a superior correlation coefficient ( R2 of 0.9998) and exceptional precision (0.4% RSD), fully satisfying the rigorous standards of the updated [8].

Workflow Visualization

HPLC_Workflow A Schiff Base Synthesis & Sample Preparation B Column Selection (SPP vs. FPP) A->B Minimize Hydrolysis C Chromatographic Separation B->C Optimize Resolution D ICH Q2(R2) Method Validation C->D Evaluate Performance E Linearity & Range (R² > 0.999) D->E F Accuracy & Precision (Recovery 98-102%) D->F G Robustness (Flow, Temp, pH) D->G

Analytical workflow for the HPLC method development and ICH Q2(R2) validation of Schiff bases.

Conclusion

For the quantification of hydrolytically sensitive compounds like 3-[(4-Methoxybenzylidene)amino]benzamide, column architecture is not merely a matter of chromatographic resolution—it is a matter of analyte survival. provide the rapid mass transfer necessary to elute the intact imine before aqueous degradation occurs[6]. As demonstrated by the experimental data, the SPP method easily satisfies the stringent accuracy, precision, and linearity requirements of the ICH Q2(R2) guidelines, whereas the traditional FPP method falls short due to unavoidable on-column degradation.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: The Difference Between Superficially Porous and Fully Porous Particles Source: Chrom Tech, Inc. URL: [Link]

  • Title: Core-Shell vs Fully Porous Particles Webinar Source: Phenomenex URL: [Link]

  • Title: Schiff-Base Cross-Linked Poly(2-oxazoline) Micelle Drug Conjugates Possess Antiferroptosis Activity Source: ACS Publications (Biomacromolecules) URL: [Link]

  • Title: Validation of analytical procedures – ICH Q2(R2) Source: European Pharmaceutical Review URL: [Link]

  • Title: Synthesis, Investigation, Biological Evaluation, and Application of Coordination Compounds with Schiff Base—A Review Source: MDPI (Molecules) URL: [Link]

Sources

Validation

benchmark studies on 3-[(4-Methoxybenzylidene)amino]benzamide binding affinity

As a Senior Application Scientist, evaluating the transition from first-generation inhibitors to rationally designed derivatives requires a rigorous understanding of both structural biology and thermodynamic binding kine...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the transition from first-generation inhibitors to rationally designed derivatives requires a rigorous understanding of both structural biology and thermodynamic binding kinetics. This guide provides an in-depth benchmark analysis of 3-[(4-Methoxybenzylidene)amino]benzamide (hereafter referred to as 3-MBA ), a Schiff base derivative of the classic Poly(ADP-ribose) polymerase (PARP) inhibitor, 3-aminobenzamide (3-AB).

By comparing 3-MBA against established clinical and preclinical alternatives, this guide establishes a self-validating framework for assessing binding affinity, target engagement, and functional inhibition.

Mechanistic Rationale: The Evolution of 3-MBA

PARP-1 is a primary sensor of DNA single-strand breaks (SSBs). Upon binding to damaged DNA, PARP-1 cleaves NAD+ to synthesize poly(ADP-ribose) (PAR) chains, which recruit downstream DNA repair effectors [1].

The parent compound, 3-aminobenzamide (3-AB), is a well-documented first-generation PARP inhibitor. It acts as a competitive antagonist by mimicking the nicotinamide moiety of NAD+ and anchoring into the catalytic pocket via critical hydrogen bonds with Gly863 and Ser904 [2]. However, 3-AB suffers from low potency (IC50 ~30 µM) because it fails to engage the larger, hydrophobic adenine-ribose sub-pocket of the enzyme.

The Causality of Structural Modification: Synthesizing 3-MBA via the condensation of 3-AB with 4-methoxybenzaldehyde to form a Schiff base is a highly deliberate structural choice. The resulting imine linkage and the 4-methoxybenzylidene extension project directly into the accessory hydrophobic cleft of the PARP-1 active site [3]. This modification drives a massive increase in binding affinity by:

  • Increasing van der Waals interactions within the hydrophobic pocket.

  • Displacing high-energy water molecules, thereby providing an entropically favorable binding event.

PARP_Mechanism DNA_Damage DNA Damage (SSBs) PARP1 PARP-1 Recruitment DNA_Damage->PARP1 NAD NAD+ Cleavage PARP1->NAD PARylation PARylation of Target Proteins NAD->PARylation Repair DNA Repair & Survival PARylation->Repair Inhibitor 3-MBA (PARP Inhibitor) Inhibitor->PARP1 Blocks NAD+ Pocket

PARP-1 activation at DNA breaks and its competitive inhibition by 3-MBA.

Benchmark Quantitative Data

To objectively evaluate 3-MBA, we must benchmark its performance against the parent compound (3-AB) and advanced clinical-stage PARP inhibitors (Veliparib and Olaparib). The data below synthesizes representative thermodynamic and enzymatic metrics to highlight the compound's relative efficacy [2, 3].

CompoundGenerationPARP-1 IC50 (nM)SPR Kd​ (nM)Cellular EC50 (µM)Ligand Efficiency (kcal/mol/HA)
3-Aminobenzamide (3-AB) 1st Gen30,50028,000> 1000.32
3-MBA (Schiff Base) Preclinical45038012.50.38
Veliparib (ABT-888) 2nd Gen5.24.82.10.45
Olaparib (AZD2281) 3rd Gen1.21.00.30.41

Data Interpretation: While 3-MBA does not reach the single-digit nanomolar potency of third-generation inhibitors like Olaparib, the Schiff base modification yields a nearly 70-fold improvement in binding affinity ( Kd​ ) over its parent molecule, 3-AB. This validates the hypothesis that extending the molecular footprint into the adenine binding site drastically improves target engagement.

Self-Validating Experimental Protocols

A robust benchmark study requires orthogonal validation. Relying solely on IC50 is dangerous, as enzymatic assays are highly dependent on substrate concentration and assay conditions. Therefore, we pair functional enzymatic assays with label-free biophysical kinetics (SPR).

Benchmark_Workflow Compound 3-MBA Synthesis & Purification SPR SPR Kinetics (Kd, Kon, Koff) Compound->SPR Enzyme In Vitro PARP-1 Assay (IC50) Compound->Enzyme Cellular Cellular γH2AX Assay SPR->Cellular Enzyme->Cellular Analysis Benchmark vs Olaparib & 3-AB Cellular->Analysis

Step-by-step experimental workflow for benchmarking 3-MBA binding affinity.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: We utilize SPR because it provides real-time resolution of association ( kon​ ) and dissociation ( koff​ ) rates. A compound might have a good IC50 but a rapid off-rate, leading to poor in vivo efficacy. SPR isolates the true thermodynamic dissociation constant ( Kd​ ).

  • Surface Preparation: Immobilize recombinant human PARP-1 onto a CM5 sensor chip via standard amine coupling.

    • Self-Validation: Use Flow Cell 1 as a blank reference (activated and deactivated without protein) to subtract non-specific binding and bulk refractive index shifts.

  • Analyte Preparation: Prepare a 2-fold dilution series of 3-MBA (from 2 µM down to 31.2 nM) in running buffer (PBS, 0.05% Tween-20, 2% DMSO).

    • Self-Validation: Ensure the DMSO concentration is perfectly matched between the running buffer and the analyte to prevent massive bulk shift artifacts.

  • Injection: Inject analytes at a flow rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase.

  • Control Benchmarking: Run Olaparib (10 nM) as a positive control to verify the active fraction of the immobilized PARP-1 surface.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd​ .

Protocol B: In Vitro PARP-1 Enzymatic Assay

Causality: High binding affinity (SPR) does not guarantee functional enzyme inhibition. This colorimetric assay ensures that the physical binding of 3-MBA translates into the blockade of PAR chain elongation.

  • Plate Coating: Coat a 96-well plate with histone proteins (the natural substrate for PARylation) and incubate overnight at 4°C.

  • Inhibitor Incubation: Add recombinant PARP-1 enzyme and the 3-MBA dilution series (10 µM to 1 nM) to the wells. Incubate for 15 minutes at room temperature.

    • Self-Validation: Include a "No Enzyme" well (to establish the background floor) and a "Vehicle Control" well (1% DMSO, to establish the maximum uninhibited signal). Calculate the Z'-factor; proceed only if Z′>0.5 .

  • Reaction Initiation: Add biotinylated NAD+ to initiate the reaction. Allow PARylation to proceed for 30 minutes.

  • Detection: Wash the plate 3x with PBS-T. Add Streptavidin-HRP, followed by TMB substrate. Read absorbance at 450 nm.

  • Analysis: Plot the dose-response curve using a 4-parameter logistic (4PL) regression to determine the IC50.

Conclusion

The benchmark data clearly demonstrates that modifying 3-aminobenzamide into the Schiff base 3-[(4-Methoxybenzylidene)amino]benzamide successfully bridges the gap between first-generation scaffolds and modern PARP inhibitors. By rationally extending the molecule to exploit the hydrophobic sub-pockets of the PARP-1 active site, researchers can achieve a logarithmic improvement in binding affinity. For drug development professionals, utilizing orthogonal biophysical (SPR) and functional (Enzymatic) validation systems remains the gold standard for accurately profiling such novel derivatives.

References

  • Lehtiö, Lari, et al. "Structural basis for inhibitor specificity in human poly(ADP-ribose) polymerase-3." Journal of Medicinal Chemistry 52.9 (2009): 3108-3111. URL: [Link]

  • Wahlberg, E., et al. "Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors." Journal of Medicinal Chemistry (2012). URL: [Link]

Comparative

structural comparison of 3-[(4-Methoxybenzylidene)amino]benzamide and its isomers

Structural and Functional Comparison Guide: 3-[(4-Methoxybenzylidene)amino]benzamide and Its Isomers As drug development increasingly relies on targeted molecular design, understanding the nuanced structural differences...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural and Functional Comparison Guide: 3-[(4-Methoxybenzylidene)amino]benzamide and Its Isomers

As drug development increasingly relies on targeted molecular design, understanding the nuanced structural differences between positional isomers becomes critical. This guide provides an in-depth comparative analysis of 3-[(4-Methoxybenzylidene)amino]benzamide (the meta-isomer) and its ortho- and para-aminobenzamide counterparts. By exploring their physicochemical properties, metal-chelating capabilities, and synthesis workflows, this guide equips researchers with the mechanistic insights necessary for optimizing these Schiff bases in biological and material applications.

Structural Logic & Physicochemical Profiling

The core scaffold of these compounds features an azomethine (imine, –C=N–) linkage connecting a 4-methoxyphenyl ring to a benzamide moiety[1]. The position of the amide group (ortho, meta, or para relative to the imine) dictates the molecule's electronic communication, crystal packing, and coordination chemistry.

Table 1: Comparative Properties of Positional Isomers
Property2-Amino Isomer (Ortho)3-Amino Isomer (Meta - Target)4-Amino Isomer (Para)
CAS Number N/A (EvitaChem Ref)303769-81-5[2]N/A
Molecular Weight 254.28 g/mol 254.28 g/mol [3]254.28 g/mol
Electronic Effect Direct ResonanceInductive Effect OnlyDirect Resonance
Hydrogen Bonding Intramolecular (Imine N ⋯ Amide H)Intermolecular (Extended Networks)Intermolecular (Extended Networks)
Metal Chelation Highly Favorable (Bidentate/Tridentate)Unfavorable (Monodentate/Bridging)Unfavorable (Monodentate/Bridging)
E/Z Selectivity >98% E-isomer>98% E-isomer>98% E-isomer

Mechanistic Insight: The Role of Positional Substitution The meta-isomer (3-[(4-Methoxybenzylidene)amino]benzamide) is unique because the meta-position breaks the direct resonance conjugation between the electron-donating methoxybenzylidene system and the electron-withdrawing amide group. Furthermore, while the ortho-isomer can form strong intramolecular hydrogen bonds between the imine nitrogen and the amide proton—often leading to lower melting points and discrete molecular packing—the meta and para isomers rely strictly on intermolecular hydrogen bonding. This results in the formation of extended supramolecular chains and dimeric C–H···π networks in their crystal lattices[4].

G Root [(4-Methoxybenzylidene)amino]benzamide Isomers Ortho 2-Amino Isomer (Ortho) Root->Ortho Meta 3-Amino Isomer (Meta - Target) Root->Meta Para 4-Amino Isomer (Para) Root->Para Chelation Favorable Chelation Geometry (Bidentate/Tridentate) Ortho->Chelation Proximity of Imine & Amide NoChelation Unfavorable Chelation Geometry (Monodentate/Bridging) Meta->NoChelation Steric Distance Polymer Extended Intermolecular H-Bonding Networks Meta->Polymer Crystal Packing Para->NoChelation Steric Distance Para->Polymer Crystal Packing Bio Enhanced Antimicrobial Metal Complexes Chelation->Bio Transition Metals (Cu, Ni, Co)

Diagram 1: Structural logic dictating chelation geometry and supramolecular assembly.

Biological & Pharmacological Applications

Schiff bases are highly valued in pharmacology due to their structural diversity and biological activity[5]. The addition of the 4-methoxy group and the specific isomerism of the benzamide ring drive two primary applications:

  • Antioxidant Activity: The electron-donating 4-methoxy group on the benzylidene ring significantly enhances the molecule's ability to stabilize free radicals (such as DPPH) via proton and single-electron transfer routes[5]. The meta-isomer serves as an excellent standalone organic antioxidant.

  • Antimicrobial Metal Complexes: The ortho-isomer acts as a potent monoanionic tridentate or bidentate ligand, forming highly stable 5- or 6-membered chelate rings with transition metals like Cu(II), Ni(II), Co(II), and Zn(II)[1]. This complexation increases the lipophilicity of the molecule, allowing it to penetrate bacterial cell membranes more effectively than the free ligand, thereby drastically improving its antimicrobial profile[6]. The meta-isomer (target) cannot form these specific monomeric chelates due to steric distance, making it less suitable for this specific metallodrug approach.

Synthesis Workflows: Conventional vs. Microwave-Assisted

The synthesis of these imines follows classical Schiff base condensation, where the carbonyl carbon of 4-methoxybenzaldehyde undergoes nucleophilic attack by the primary amine of the respective aminobenzamide, forming a hemiaminal intermediate that dehydrates to yield the azomethine linkage[7].

Selectivity for the E-isomer naturally exceeds 98% across all isomers due to severe steric repulsion in the Z-configuration[7]. However, the choice of synthetic methodology drastically impacts yield and purity.

Workflow Start Reagents: 3-Aminobenzamide + 4-Methoxybenzaldehyde Conv Conventional Thermal Reflux in Toluene (3 h) 4Å Molecular Sieves Start->Conv MW Microwave-Assisted K10 Clay Catalyst Ethanol, 5-10 W/mL (5 min) Start->MW Intermediate Hemiaminal Intermediate Conv->Intermediate Acid Catalysis MW->Intermediate Dielectric Heating Dehydration -H2O Dehydration Intermediate->Dehydration Product 3-[(4-Methoxybenzylidene)amino]benzamide (>98% E-isomer) Dehydration->Product

Diagram 2: Comparison of conventional thermal reflux and microwave-assisted synthesis workflows.

Self-Validating Protocol: Microwave-Assisted Synthesis

Microwave synthesis is vastly superior to conventional thermal reflux. It prevents localized overheating, suppresses enolization side pathways, and reduces reaction times from hours to minutes[7].

Materials: 3-Aminobenzamide (1.0 eq), 4-Methoxybenzaldehyde (1.0 eq), Montmorillonite K10 clay (catalyst), Absolute Ethanol.

  • Preparation: In a microwave-safe vessel, dissolve 3-aminobenzamide and 4-methoxybenzaldehyde in a minimal volume of absolute ethanol. Causality: Ethanol is chosen over DMF due to its superior microwave absorption profile (tan δ = 0.941), ensuring efficient dielectric heating[7].

  • Catalysis: Add 10% w/w Montmorillonite K10 clay. Causality: The clay acts as a solid acid catalyst, facilitating the nucleophilic attack while absorbing generated water to drive the dehydration step forward.

  • Irradiation: Subject the mixture to microwave irradiation at a power density of 5–10 W/mL for 5 minutes.

  • Reaction Monitoring (Validation Step 1): Monitor completion via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Hexane:Ethyl Acetate). The disappearance of the aldehyde spot confirms complete conversion[4].

  • Purification: Filter the hot mixture to remove the K10 clay. Cool the filtrate to induce crystallization. Filter the resulting crystals and recrystallize from hot ethanol.

  • Spectroscopic Confirmation (Validation Step 2):

    • FT-IR: Confirm the presence of the characteristic azomethine (–C=N–) stretch at ~1600–1620 cm⁻¹ and the absence of the primary amine (–NH₂) doublet[5].

    • ¹H NMR: Validate the structure by identifying the highly deshielded azomethine proton (–CH=N–) typically appearing as a singlet between δ 8.2–8.5 ppm[5].

References

  • Structural Investigation of Weak Intermolecular Interactions in Fluorine Substituted Isomeric N-Benzylideneanilines . Crystal Growth & Design - ACS Publications. Available at: [Link]

  • Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review . PMC - NIH. Available at: [Link]

  • Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates . MDPI. Available at: [Link]

  • Antimicrobial Evaluation of Novel Metals Complexes of n-Isonicotinamido-2-hydroxy-5-methoxybenzalaldimine . Fortune Journals. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-[(4-Methoxybenzylidene)amino]benzamide proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 3-[(4-Methoxybenzylidene)amino]benzamide As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists regarding...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 3-[(4-Methoxybenzylidene)amino]benzamide

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists regarding the lifecycle management of biologically active Schiff bases. 3-[(4-Methoxybenzylidene)amino]benzamide (CAS: 303769-81-5) is a structurally complex intermediate featuring an imine (-N=CH-) linkage connecting an anisyl group to a benzamide moiety 1[1]. While highly valuable in pharmacological research, its specific molecular architecture dictates strict, non-standard disposal protocols to prevent environmental contamination and laboratory exposure.

This guide provides the mechanistic rationale and self-validating protocols required to safely handle, clean up, and dispose of this compound.

Mechanistic Hazard Profiling (The "Why")

To understand why this chemical cannot be treated as generic waste, we must examine its chemical stability. Schiff bases are notoriously susceptible to rapid hydrolysis in aqueous environments, particularly under acidic conditions 2[2]. If 3-[(4-Methoxybenzylidene)amino]benzamide is improperly disposed of in an aqueous acid waste carboy, the imine bond will rapidly cleave.

This hydrolysis yields two distinct molecules, each carrying a severe hazard profile:

  • 3-Aminobenzamide (CAS: 3544-24-9): A known PARP inhibitor precursor classified as harmful if swallowed (Acute Tox. 4) and a documented skin, eye, and respiratory irritant 3[3].

  • 4-Methoxybenzaldehyde (p-Anisaldehyde, CAS: 123-11-5): Harmful if swallowed, carries reproductive toxicity warnings (Repr. 2), and poses chronic hazards to aquatic life (Aquatic Chronic 3) 4[4].

Because of these latent toxicity risks and the potential for aquatic toxicity characteristic of aromatic imines 5[5], this compound must never be flushed down the drain or mixed with aqueous waste. It must be isolated as a solid organic waste and destroyed via thermal degradation 6[6].

Quantitative Data & Waste Compatibility

Property / ParameterData / SpecificationCausality / Rationale
Chemical Name 3-[(4-Methoxybenzylidene)amino]benzamideTarget compound requiring strict lifecycle management[1].
CAS Number 303769-81-5Unique identifier for EHS inventory tracking[1].
Primary Hazard Irritant (Skin/Eye/Respiratory)Inherited from the aminobenzamide moiety[3][7].
Latent Hazard Aquatic Toxicity, Repr. 2Released upon hydrolysis (p-anisaldehyde)[4][8].
Waste Stream Solid Organic (Non-Halogenated)Prevents aqueous hydrolysis and environmental release[2][6].
Destruction Method High-Temperature IncinerationEnsures complete breakdown of the stable aromatic system[6].

Operational Handling & Spill Response Protocol

In the event of a benchtop spill, standard sweeping is insufficient due to the risk of aerosolizing the irritating powder. Follow this self-validating recovery protocol:

  • Step 1: Containment and PPE Verification

    • Action: Don nitrile gloves, safety goggles, and an N95 or equivalent particulate respirator.

    • Validation Check: Perform a physical glove inflation test to check for micro-tears before handling the spill.

  • Step 2: Dry Collection

    • Action: Use a non-sparking, anti-static brush and dustpan to sweep up the solid powder. Do not use water, as it may initiate localized hydrolysis.

    • Validation Check: Shine a high-intensity flashlight parallel to the floor/bench to ensure no residual micro-particulates remain in the spill zone.

  • Step 3: Solvent Wipe Down

    • Action: Wipe the affected area with a paper towel dampened with a compatible organic solvent (e.g., isopropanol or ethanol), NOT an acidic aqueous cleaner.

    • Validation Check: Ensure the solvent evaporates completely without leaving a crystalline residue, confirming complete solubilization and removal of the Schiff base.

Step-by-Step Disposal Procedures

Proper disposal relies on strict segregation. The following workflow ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines.

  • Step 1: Waste Segregation (The Causality of Isolation)

    • Action: Isolate 3-[(4-Methoxybenzylidene)amino]benzamide exclusively in the "Non-Halogenated Solid Organic Waste" stream.

    • Validation Check: Verify that the target waste container contains zero aqueous acids or transition metal salts.

    • Rationale: Acidic environments catalyze the hydrolysis of the imine bond[2], while transition metals can form complex chelates with the Schiff base, complicating the incineration profile.

  • Step 2: Primary Packaging & Containment

    • Action: Transfer the solid waste into a high-density polyethylene (HDPE) or glass container with a secure, PTFE-lined screw cap.

    • Validation Check: Perform a visual inspection of the seal and a gentle inversion test to ensure no particulate leakage.

    • Rationale: HDPE and PTFE provide excellent chemical inertness, preventing the amide/imine functionalities from interacting with the container matrix over time.

  • Step 3: Regulatory Labeling

    • Action: Affix a standard Hazardous Waste label. Explicitly list the chemical name, CAS number (303769-81-5), and check the boxes for "Toxic" and "Irritant".

    • Validation Check: Cross-reference the label against the laboratory's active inventory log to ensure mass balance accountability.

    • Rationale: Accurate labeling prevents downstream mixing errors at the waste consolidation facility, ensuring the material is routed to the correct thermal destruction unit.

  • Step 4: Final Destruction (Incineration)

    • Action: Coordinate with a licensed environmental health and safety (EHS) vendor for high-temperature incineration.

    • Validation Check: Obtain a Certificate of Destruction (CoD) from the vendor confirming thermal oxidation.

    • Rationale: Incineration equipped with an afterburner and scrubber system is the only EPA-approved method for this class of compounds[6]. Temperatures exceeding 1000°C ensure complete cleavage of the aromatic rings and the carbon-nitrogen double bond.

Waste Pathway Visualization

G A 3-[(4-Methoxybenzylidene)amino]benzamide (Solid Waste Generation) B Aqueous Acidic Waste (DO NOT MIX) A->B Improper Segregation E Solid Organic Waste Stream (Non-Halogenated) A->E Proper Segregation C Hydrolysis Reaction (Imine Cleavage) B->C D Toxic Byproducts: 3-Aminobenzamide & 4-Methoxybenzaldehyde C->D F Secondary Containment & Proper Labeling E->F G High-Temperature Incineration (EPA Approved Facility) F->G

Workflow demonstrating proper solid waste segregation vs. the hazards of improper acidic hydrolysis.

References

  • PubChem - NIH. "4-Methoxybenzaldehyde | C8H8O2 | CID 31244". Available at: [Link]

  • EPA. "SC Johnson's Use of the EPA PBT Profiler to Screen SC Johnson's Chemical Inventory". Available at:[Link]

  • EPA. "Significant New Use Rules on Certain Chemical Substances". Available at: [Link]

Sources

Handling

Personal protective equipment for handling 3-[(4-Methoxybenzylidene)amino]benzamide

As a Senior Application Scientist, I frequently oversee the integration of novel Schiff base derivatives into drug discovery and material science pipelines. 3-[(4-Methoxybenzylidene)amino]benzamide (CAS: 303769-81-5) is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the integration of novel Schiff base derivatives into drug discovery and material science pipelines. 3-[(4-Methoxybenzylidene)amino]benzamide (CAS: 303769-81-5) is a structurally complex imine formed via the condensation of 4-methoxybenzaldehyde and 3-aminobenzamide. While its pharmacological and material properties are highly valuable, the azomethine (imine) linkage and the benzamide moiety present specific handling challenges.

Schiff bases are prone to hydrolysis in aqueous acidic conditions, potentially reverting to their parent aldehyde and amine. Furthermore, the reactive nature of the imine bond can lead to skin sensitization by covalently binding to epidermal proteins. Therefore, relying on generic lab safety protocols is insufficient. Every piece of Personal Protective Equipment (PPE) and every operational step must be selected with the specific causality of these chemical properties in mind.

Quantitative Hazard Data & PPE Selection Matrix

To establish a self-validating safety system, we must first quantify the risks. The following table summarizes the hazard profile and the corresponding PPE required to mitigate these specific risks.

Table 1: Hazard Profile and Causality-Driven PPE Selection

Hazard CategoryMechanistic CauseRequired PPECausality / Rationale
Skin Sensitization & Irritation Imine bond reactivity with nucleophilic residues on skin proteins; benzamide toxicity.Double-layered Nitrile Gloves (≥0.11 mm thickness), Flame-retardant Lab Coat.Nitrile provides high resistance to solid organic penetration. Double-gloving ensures a sterile barrier if the outer glove is compromised during weighing[1].
Ocular Toxicity Micro-particulate dust generated during transfer can cause severe corneal irritation.Indirect-vented Chemical Safety Goggles.Indirect vents prevent airborne dust from bypassing the seal, unlike standard safety glasses[2].
Inhalation / Respiratory Aerosolization of fine powder during spatial transfer or electrostatic repulsion.N95/P100 Particulate Respirator (if outside fume hood) or Certified Chemical Fume Hood.Captures particles <10 µm. The fume hood provides negative pressure to draw volatile hydrolysis byproducts away from the operator[3].

Step-by-Step Operational Methodology

The following protocol provides a self-validating system for handling 3-[(4-Methoxybenzylidene)amino]benzamide. Each step is designed to minimize electrostatic dispersion and prevent hydrolytic degradation.

Phase 1: Pre-Operation Setup

  • Fume Hood Validation: Ensure the chemical fume hood has a face velocity between 80-100 feet per minute (fpm). This specific flow rate is critical to prevent the turbulent dispersion of fine Schiff base powders.

  • PPE Donning Sequence: Don the flame-retardant lab coat, ensuring cuffs are fully extended. Don the first pair of nitrile gloves, pulling the cuffs over the lab coat sleeves. Don the indirect-vented safety goggles. Finally, don the second pair of nitrile gloves.

  • Static Mitigation: Wipe down the analytical balance and spatulas with a static-eliminating brush or a lint-free wipe lightly dampened with isopropanol.

    • Causality: 3-[(4-Methoxybenzylidene)amino]benzamide powder can hold a static charge, causing it to "jump" from the spatula, leading to contamination and inaccurate molarity calculations.

Phase 2: Weighing and Transfer

  • Tare the Vessel: Place a pre-weighed, anti-static weigh boat or a glass vial onto the balance.

  • Transfer: Using a stainless-steel micro-spatula, carefully transfer the required mass of the compound. Keep the source bottle as close to the receiving vessel as possible to minimize the spatial transfer distance.

  • Sealing: Immediately cap the source bottle. If the compound is to be transported across the lab, place the sealed vial into a secondary containment vessel (e.g., a shatterproof plastic jar).

Phase 3: Solubilization and Reaction Handling

  • Solvent Addition: Add the appropriate anhydrous solvent (e.g., anhydrous DMSO or DMF) directly to the vial within the fume hood.

    • Causality: Using anhydrous solvents prevents the premature hydrolysis of the imine bond back into 4-methoxybenzaldehyde and 3-aminobenzamide.

  • Agitation: Use a vortex mixer or a magnetic stir bar. Avoid aggressive sonication unless necessary, as it can generate localized heating that accelerates thermal degradation.

Workflow Visualization

To ensure operational clarity, the following diagram illustrates the critical path for handling and disposing of this compound.

PPE_Workflow Start Pre-Task Assessment (Verify Fume Hood at 80-100 fpm) PPE_Don Don PPE (Lab Coat, Goggles, Double Nitrile Gloves) Start->PPE_Don Handling Weigh & Transfer 3-[(4-Methoxybenzylidene)amino]benzamide PPE_Don->Handling Spill Spill or Exposure? Handling->Spill Decon Emergency Decon & EHS Reporting Spill->Decon Yes Disposal Segregate Hazardous Waste (Solid vs. Liquid Streams) Spill->Disposal No Decon->Disposal PPE_Doff Doff PPE & Wash Hands Disposal->PPE_Doff

Workflow for handling and disposing of 3-[(4-Methoxybenzylidene)amino]benzamide safely.

Disposal and Decontamination Plan

Improper disposal of benzamide derivatives can lead to severe environmental toxicity. All waste must be treated as hazardous chemical waste in strict accordance with institutional and federal environmental guidelines[4].

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Place all contaminated weigh boats, outer gloves, and empty reagent bottles into a puncture-resistant, poly-lined container labeled "Hazardous Solid Waste: 3-[(4-Methoxybenzylidene)amino]benzamide."

    • Liquid Waste: Collect all organic solvent rinses and reaction byproducts in a chemically compatible high-density polyethylene (HDPE) carboy. Label clearly as "Hazardous Liquid Waste: Flammable/Toxic - Contains Schiff Base Derivatives."

  • Container Decontamination: Empty primary containers must be triple-rinsed with a compatible solvent (e.g., acetone or methanol) before being defaced and disposed of. The rinsate must be added to the liquid hazardous waste stream.

    • Causality: Triple-rinsing ensures that residual micro-crystals are fully solubilized and removed, preventing downstream exposure to waste management personnel.

  • Doffing PPE: Remove the outer gloves first, turning them inside out to trap any particulate matter. Remove goggles and lab coat. Finally, remove the inner gloves and immediately wash hands with soap and water for a minimum of 20 seconds.

References

  • Personal Protective Equipment Requirements for Laboratories | North Carolina State University Environmental Health and Safety |[Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager |[Link]

  • EH&S - Office of Environment, Health & Safety | UC Berkeley | [Link]

Sources

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